4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;;/h3-4H,9-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAAOAMEUMZGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514693 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131076-14-7 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131076-14-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5-dimethoxybenzene-1,2-diamine dihydrochloride properties
An In-Depth Technical Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Introduction
This compound, often referred to as DDB, is a highly functionalized aromatic diamine that serves as a critical reagent in analytical chemistry and a versatile building block in synthetic chemistry. Its unique structure, featuring two adjacent amino groups and electron-donating methoxy substituents on a benzene ring, imparts specific reactivity that is leveraged by researchers in drug development and materials science. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols, offering field-proven insights for scientists and technical professionals.
Core Properties and Specifications
The dihydrochloride salt form of 4,5-dimethoxybenzene-1,2-diamine enhances its stability and solubility in aqueous media, making it convenient for various laboratory applications.
Physicochemical Data
| Property | Value | References |
| CAS Number | 131076-14-7 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [2][4] |
| Molecular Weight | 241.11 g/mol | [1][3][5] |
| Appearance | Crystalline solid; Blue-Grey or Tan Powder | [2][6][7] |
| Melting Point | 266-268 °C | [1] |
| Solubility | Soluble in warm methanol, dimethyl sulfoxide (DMSO), and water. | [6] |
| Storage | Store at -20°C for long-term stability. | [1][4] |
Structural Identifiers
| Identifier | Value | References |
| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | [8] |
| Synonyms | DDB, 4,5-Dimethoxy-o-phenylenediamine dihydrochloride | [2][3][4] |
| SMILES | COC1=C(C=C(C(=C1)N)N)OC.Cl.Cl | [1][2][8] |
| InChIKey | ORAAOAMEUMZGGU-UHFFFAOYSA-N | [2][4][5] |
Spectral Characteristics
The spectral properties of DDB are central to its primary application as a fluorescent labeling agent. The reaction of DDB with target analytes produces derivatives with distinct and readily detectable spectral profiles.
| Spectral Property | Wavelength/Data | Notes | References |
| UV Absorption (λmax) | 240, 298 nm | In its unreacted form. | [2][4] |
| Fluorescence Excitation | ~361 nm | For benzimidazole derivatives. | [2][4][6] |
| Fluorescence Emission | ~448 nm | For benzimidazole derivatives. | [2][4][6] |
| ¹H NMR | Available | Spectra in DMSO-d6 have been reported. | [9] |
| ¹³C NMR | Available | Conformational studies have been conducted using ¹³C NMR. | [10] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 4,5-dimethoxybenzene-1,2-diamine is dominated by the nucleophilicity of its two adjacent amino groups. The presence of two electron-donating methoxy groups on the benzene ring increases the electron density at these amino positions, enhancing their reactivity compared to unsubstituted 1,2-phenylenediamine.[11] This heightened reactivity is the cornerstone of its utility.
Core Reaction: Benzimidazole Formation
The most significant reaction of DDB is its condensation with 1,2-dicarbonyl compounds, such as aldehydes and ketones, to form highly fluorescent benzimidazole derivatives.[6][12] This reaction is a robust and widely used method for the derivatization of carbonyl-containing molecules for analytical quantification.
Caption: Condensation reaction of DDB with an aldehyde.
Applications in Research and Development
-
Fluorescent Derivatization for HPLC: DDB is extensively used as a pre-column derivatization reagent for the sensitive detection of carbonyl compounds, including α-keto acids and metabolic stress markers like glyoxal and methylglyoxal, via reversed-phase high-performance liquid chromatography (RP-HPLC).[2][4] The reaction converts non-fluorescent analytes into stable, highly fluorescent adducts, enabling quantification at very low concentrations.[6]
-
Heterocyclic Synthesis: As a substituted o-phenylenediamine, DDB is a valuable precursor for synthesizing a variety of heterocyclic compounds, particularly benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[11][13]
Recommended Experimental Protocol: Derivatization of Carbonyls
This protocol provides a validated workflow for the derivatization of carbonyl compounds in a biological sample for subsequent HPLC-fluorescence analysis.
Objective: To quantify methylglyoxal in a biological sample by derivatization with DDB.[4]
Materials:
-
This compound (DDB)
-
Perchloric Acid
-
Sodium Hydroxide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Biological sample (e.g., deproteinized plasma)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Deproteinize the biological sample by adding perchloric acid, centrifuge to pellet the protein, and neutralize the supernatant with sodium hydroxide.
-
Derivatization Reaction: To the neutralized supernatant, add a solution of DDB. Incubate the mixture in the dark to allow the condensation reaction to proceed to completion.
-
HPLC Analysis:
-
Inject the derivatized sample into an RP-HPLC system.
-
Separate the fluorescent adduct from other sample components using a suitable gradient of methanol and water.
-
Detect the derivative using a fluorescence detector set to an excitation wavelength of ~361 nm and an emission wavelength of ~448 nm.
-
-
Quantification: Calculate the concentration of the original analyte by comparing the peak area of the fluorescent adduct to a standard curve prepared with known concentrations of the carbonyl compound.
Caption: Workflow for carbonyl analysis using DDB derivatization.
Synthesis Pathway
4,5-Dimethoxybenzene-1,2-diamine is typically synthesized via the reduction of its dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene. This reduction is a standard transformation in organic synthesis, often achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with metal-acid systems.[14][15]
Caption: Synthesis of the diamine from its dinitro precursor.
Safety and Handling
As with any chemical reagent, proper handling of DDB is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Classification: [8][16]
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[17]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a powerful and enabling reagent for both analytical and synthetic chemists. Its well-defined reactivity, particularly the formation of highly fluorescent benzimidazoles, provides a reliable method for the quantification of carbonyl-containing compounds. Furthermore, its utility as a building block for complex heterocyclic structures underscores its value in drug discovery and materials science. By adhering to the technical principles and safety protocols outlined in this guide, researchers can effectively and safely leverage the unique properties of this versatile compound.
References
- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Chemical-Suppliers.com. [Link]
- 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2). PubChem. [Link]
- 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride. HCH Bio. [Link]
- 1,2-Diamino-4,5-dimethoxybenzene. PubChem. [Link]
- 1,2-Difluoro-4,5-dimethoxybenzene. Chem-Impex. [Link]
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
- WO2020096042A1 - Method for producing dimethoxybenzene compound.
- Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene.
- (E)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- ¹H NMR spectrum (DMSO‐d6) of monomer 1,2‐diamino‐4,5‐dimethoxybenzene.
- SYNTHESIS OF 5,7-DIAMINO[1][6][12]TRIAZOLO[1,2-a][1][2][17]TRIAZINES VIA ANNUL
- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. [Link]
Sources
- 1. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 7. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structural Elucidation of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4,5-dimethoxybenzene-1,2-diamine dihydrochloride, a key reagent used in the development of highly fluorescent benzimidazole derivatives for analytical applications.[1][2][3] Addressed to researchers and professionals in drug development and chemical analysis, this document moves beyond procedural lists to explain the causality behind experimental choices. It details the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each section presents the theoretical grounding of the technique, detailed experimental protocols, and a thorough interpretation of expected data, establishing a self-validating system for unambiguous structure confirmation.
Introduction and Physicochemical Profile
4,5-Dimethoxybenzene-1,2-diamine, often supplied as its more stable dihydrochloride salt, is an aromatic diamine of significant interest. Its primary utility lies in its reaction with aldehydes and α-keto acids to form fluorescent adducts, enabling sensitive quantification via methods like reversed-phase HPLC.[1][2] The dihydrochloride form enhances stability and solubility in polar solvents. Accurate structural confirmation is paramount to ensure the identity and purity of the starting material, which directly impacts the reliability of subsequent analytical methods.
This guide outlines a multi-technique approach that provides orthogonal data points, leading to an irrefutable structural assignment.
Physicochemical Data Summary
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, DDB | [2][5] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [2] |
| Molecular Weight | 241.11 g/mol | [2][5][6] |
| Appearance | Blue-Grey to Crystalline Solid/Powder | [1][2] |
| Melting Point | 266-268 °C | [6] |
| Solubility | Soluble in water, dimethyl sulfoxide (DMSO), and warm methanol. | [1] |
The Elucidation Workflow: An Integrated Strategy
The confirmation of a chemical structure is not a linear process but a convergence of evidence. Each analytical technique provides a unique piece of the structural puzzle. Spectroscopic methods (NMR, MS, IR) define the molecular formula and functional group connectivity, while crystallography provides the definitive three-dimensional arrangement of atoms in space.
Sources
- 1. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
CAS number 131076-14-7
An In-depth Technical Guide to 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7)
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7), a pivotal reagent in analytical chemistry. With a focus on its application as a pre-column fluorogenic derivatization agent for High-Performance Liquid Chromatography (HPLC), this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide validated experimental protocols, and explore its significant applications in the sensitive quantification of critical biological analytes such as α-keto acids and dicarbonyl compounds. This guide is structured to provide not just procedural steps, but also the scientific rationale, ensuring a deep and practical understanding of the reagent's capabilities.
Introduction: The Need for Sensitive Quantification
In biomedical research and clinical diagnostics, the accurate measurement of low-abundance metabolites is crucial for understanding disease pathogenesis and developing effective therapeutics. Many important biomarkers, such as α-keto acids and reactive dicarbonyls like methylglyoxal, lack a native chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging.[1][2] 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride, also known as 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride (DDB), addresses this challenge by serving as a highly effective derivatization agent. It reacts with target analytes to form intensely fluorescent products, enabling their quantification with exceptional sensitivity and specificity, often down to the femtomole level.[3][4]
This guide will provide the technical framework for leveraging the power of DDB in your analytical workflows.
Chemical & Physical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. DDB is a crystalline solid, and its dihydrochloride salt form enhances its solubility in aqueous media, a critical feature for biological sample analysis.[5]
| Property | Value | Source(s) |
| CAS Number | 131076-14-7 | [5] |
| Synonyms | 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride, DDB | [1][6] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂) | [5] |
| Molecular Weight | 241.11 g/mol | [6] |
| Appearance | White to purple crystalline powder | [5] |
| Solubility | Soluble in water, warm methanol, and dimethyl sulfoxide (DMSO) | [5][7] |
| Storage Temperature | -20°C | |
| Fluorescence Properties | Excitation: ~361-367 nm / Emission: ~445-448 nm (of derivative) | [8] |
The Chemistry of Derivatization: Creating Fluorescence
The efficacy of DDB lies in its ability to undergo a condensation reaction with α-dicarbonyl or α-keto acid moieties. The two adjacent amino groups on the DDB molecule react with the two carbonyl groups of the analyte in an acidic environment. This reaction forms a stable, heterocyclic quinoxaline derivative, which is highly fluorescent.[1][8] This chemical transformation is the cornerstone of the assay, converting a non-fluorescent molecule into one that can be detected with high sensitivity.
Caption: Derivatization of Methylglyoxal with DDB.
Key Applications in Research
The high sensitivity and specificity of the DDB derivatization method have made it invaluable for quantifying key metabolites in complex biological matrices.
-
Quantification of Methylglyoxal: Methylglyoxal (MG) is a reactive dicarbonyl compound implicated in diabetic complications and oxidative stress. DDB-based HPLC methods allow for the precise measurement of MG in blood, plasma, and tissue samples, providing critical insights into carbonyl stress.[1][9] The assay involves protein precipitation, incubation with DDB to form 6,7-dimethoxy-2-methylquinoxaline, and subsequent HPLC analysis.[9]
-
Analysis of α-Keto Acids: α-keto acids are central intermediates in amino acid and carbohydrate metabolism. Their levels can be indicative of various metabolic disorders. DDB and its analogue, 1,2-diamino-4,5-methylenedioxybenzene (DMB), are widely used for the simultaneous determination of multiple α-keto acids in serum, urine, and cell cultures.[2][4][10]
Experimental Protocols & Workflow
Adherence to a validated protocol is essential for reproducible and accurate results. The following sections provide a generalized workflow and methodology synthesized from established literature.[1][2][9]
Overall Analytical Workflow
The process begins with sample collection and preparation, followed by the core derivatization step, and concludes with instrumental analysis and data processing.
Caption: General workflow for analyte quantification using DDB.
Reagent Preparation
-
DDB Stock Solution (Example): Prepare a 1-2 mM solution of 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride in a suitable acidic buffer (e.g., 0.1 M HCl). This solution should be prepared fresh or stored protected from light at low temperatures to minimize degradation.
-
Internal Standard (IS): For robust quantification, an internal standard is crucial. A structurally similar compound, such as 6,7-dimethoxy-2,3-dimethylquinoxaline for methylglyoxal analysis, is often used.[9]
General Derivatization Protocol
-
Sample Preparation: For plasma or serum, precipitate proteins by adding an acid like trifluoroacetic acid (TFA) or perchloric acid. Centrifuge to pellet the protein and collect the supernatant.[1][9]
-
Reaction Mixture: To a known volume of the acidic supernatant (or α-keto acid standard), add the DDB reagent solution and the internal standard solution.
-
Incubation: Incubate the reaction mixture. Typical conditions range from 2 hours at room temperature to incubation at higher temperatures (e.g., 40°C) for a specified duration to ensure the reaction goes to completion.[9][11] The optimal time and temperature should be determined empirically for the specific analyte.
-
Termination/Neutralization: Depending on the subsequent cleanup or injection solvent, the reaction may be stopped by cooling or neutralization. For some α-keto acid analyses, the acidic solution is diluted with a basic solution (e.g., NaOH) to improve peak shape during HPLC.[10]
-
Injection: The resulting solution containing the fluorescent derivatives is now ready for HPLC analysis.
Representative HPLC Method
The fluorescent quinoxaline derivatives are well-suited for separation on a reversed-phase C18 column.
| Parameter | Example Specification | Rationale |
| HPLC System | A system equipped with a gradient pump, autosampler, and fluorescence detector. | Standard for this type of analysis. |
| Column | Reversed-Phase C18 (e.g., 125-250 mm length, 4.6 mm ID, 5 µm particle size). | Provides good hydrophobic retention and separation of the quinoxaline derivatives.[2] |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% Formic Acid or TFA). | Suppresses ionization of any residual polar compounds and ensures good peak shape.[12] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol. | The organic solvent used to elute the hydrophobic derivatives from the column.[2] |
| Elution | Gradient elution (e.g., starting at 25% B, ramping to 100% B over 15-20 minutes). | Allows for the separation of multiple derivatives with different polarities in a single run.[2] |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column. |
| Detector | Fluorescence Detector. | |
| Ex/Em Wavelengths | Excitation: ~365 nm, Emission: ~445 nm. | Set to the maxima for the fluorescent derivatives to ensure the highest sensitivity.[8] |
| Injection Volume | 10-20 µL. | A typical volume for analytical HPLC. |
Safety, Handling, and Storage
As a laboratory chemical, 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride requires careful handling to ensure user safety.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store the reagent in a tightly sealed container in a dry, dark place at the recommended temperature of -20°C to maintain its stability and reactivity.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
Conclusion
4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7) is a powerful and indispensable tool for the sensitive quantification of α-keto acids and dicarbonyl compounds. Its ability to form highly fluorescent derivatives enables researchers to measure these crucial analytes in complex biological matrices with a high degree of precision and accuracy. By understanding the chemical principles of the derivatization reaction and adhering to validated analytical protocols, scientists can confidently integrate this reagent into their workflows to advance research in metabolism, disease diagnostics, and drug development.
References
- McLellan, A.C., Phillips, S.A., and Thornalley, P.J. (1992). The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry, 206(1), 17-23.
- ResearchGate. (2025). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.
- ResearchGate. (2025). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography.
- Hotecký, V., et al. (1993). Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene. Analytical Biochemistry.
- Sato, M., et al. (2018). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 10(4), 405-411.
- Chem Service. (2019). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, 98%.
- Rodríguez-Cerdeira, C., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Journal of Chromatography B, 953-954, 138-145.
- Dojindo Molecular Technologies. (n.d.). Derivatization Reagent for HPLC MDB.
Sources
- 1. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydr… [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
A Senior Application Scientist's Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride: Synthesis, Applications, and Analysis
Authoritative Guide for Medicinal Chemists and Drug Development Professionals
Abstract
4,5-Dimethoxybenzene-1,2-diamine, typically supplied as its more stable dihydrochloride salt, is a highly valuable aromatic building block in modern medicinal chemistry. Its vicinal diamine functionality, coupled with the electron-donating methoxy groups, makes it a critical precursor for the synthesis of a wide array of heterocyclic scaffolds, most notably benzimidazoles. These resulting structures are prevalent in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of the compound's physicochemical properties, a validated synthetic protocol, its core applications in drug discovery, detailed analytical characterization methods, and essential safety protocols. The insights herein are tailored for researchers and scientists aiming to leverage this versatile reagent in their synthetic and drug development endeavors.
Compound Identification and Physicochemical Properties
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride is a blue-grey powder.[1] Its dihydrochloride form enhances stability and improves solubility in polar solvents like water and methanol, which is advantageous for reaction setup and purification processes.[1] The electron-donating nature of the two methoxy groups on the benzene ring increases the nucleophilicity of the diamine moieties, facilitating cyclization reactions.
Below is a summary of its key physicochemical properties, compiled from authoritative chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine;dihydrochloride | [2] |
| Synonyms | 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, DDB | [3][4] |
| CAS Number | 131076-14-7 | [2][3][4] |
| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 241.11 g/mol | [2][3][5] |
| Appearance | Blue-Grey Powder/Crystalline Solid | [1][6] |
| Melting Point | 266-268 °C | [3] |
| Solubility | Soluble in warm methanol, dimethyl sulfoxide, and water. | [1] |
| Storage Temperature | -20°C |[3][6] |
Synthesis and Mechanistic Rationale
The most common and efficient laboratory-scale synthesis of 4,5-dimethoxybenzene-1,2-diamine involves the reduction of the corresponding dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene. This transformation is a cornerstone reaction for producing aromatic diamines.[7]
Causality in Protocol Design: Choice of Reducing Agent
While various reducing systems can achieve this transformation (e.g., iron in acidic medium), catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its high efficiency and cleaner reaction profile, which simplifies downstream purification. The use of an acidic medium, such as acetic acid in methanol, ensures the protonation of the resulting diamine, preventing side reactions and facilitating its isolation as the more stable salt.[7]
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
Objective: To synthesize 4,5-Dimethoxybenzene-1,2-diamine from 1,2-Dimethoxy-4,5-dinitrobenzene.
Materials:
-
1,2-Dimethoxy-4,5-dinitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Acetic Acid, Glacial
-
Celite® (Diatomaceous earth)
-
Hydrogen (H₂) gas supply
-
Standard hydrogenation glassware (e.g., Parr shaker or balloon setup)
Procedure:
-
Vessel Preparation: In a suitable hydrogenation flask, dissolve 1,2-dimethoxy-4,5-dinitrobenzene in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst is pyrophoric and should be handled with care.
-
Acidification: Add glacial acetic acid to the mixture.[7]
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with H₂ (typically 40-50 psi or balloon pressure) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is typically run for 16 hours at room temperature.[7] Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by checking for the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7] Rinse the pad thoroughly with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthesis workflow for 4,5-Dimethoxybenzene-1,2-diamine.
Core Applications in Medicinal Chemistry
The primary utility of 4,5-dimethoxybenzene-1,2-diamine in drug discovery lies in its role as a precursor to heterocyclic systems, particularly benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its ability to mimic purine bases and interact with various biological targets.[8][9]
Synthesis of Benzimidazole Scaffolds
The condensation of an o-phenylenediamine with an aldehyde is a fundamental and highly effective method for constructing the benzimidazole ring.[9][10] The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.
Mechanism Rationale: The reaction is typically catalyzed by an acid, which protonates the aldehyde carbonyl, increasing its electrophilicity. The electron-rich diamine then attacks the carbonyl, initiating the condensation process. The methoxy groups on the diamine starting material can influence the electronic properties and, consequently, the biological activity of the final benzimidazole product.[8]
General Reaction Scheme
The diagram below illustrates the condensation reaction to form a 2-substituted-5,6-dimethoxybenzimidazole.
Sources
- 1. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 2. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 10. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride (DDB): Principles and Protocols for Fluorogenic Analysis
Introduction
In the landscape of modern biomedical research and drug development, the precise quantification of reactive carbonyl species is paramount for understanding cellular stress, disease pathogenesis, and the efficacy of therapeutic interventions. 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride, commonly known as DDB, has emerged as a cornerstone reagent for this purpose. It is a highly sensitive and specific fluorogenic probe primarily utilized for the detection of α-dicarbonyl compounds, most notably methylglyoxal, a key marker of advanced glycation end-product (AGE) formation and diabetic complications.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of DDB, moving beyond a simple recitation of facts to an in-depth exploration of its underlying chemical principles, validated experimental protocols, and best practices for its application. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing scientific discovery.
Section 1: Core Characteristics and Safe Handling
A thorough understanding of a reagent's physicochemical properties is the foundation of its successful application. DDB is a stable, crystalline solid that offers excellent solubility in aqueous and methanolic solutions, making it highly adaptable for biological assays.
Physicochemical and Spectroscopic Data
The essential properties of DDB are summarized below, providing at-a-glance information for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂O₂ • 2HCl | [1] |
| Molecular Weight | 241.11 g/mol | [2][3][4][5] |
| CAS Number | 131076-14-7 | [1][3][4][5][6] |
| Appearance | Tan to Blue-Grey crystalline solid/powder | [1][7][8] |
| Excitation Maximum | ~361 nm | [1][8][9] |
| Emission Maximum | ~448 nm | [1][8][9] |
| Solubility | Soluble in water, warm methanol, and DMSO | [8] |
| Storage | -20°C, protected from light | [1][4][7] |
| Stability | ≥ 4 years under proper storage conditions | [1] |
Safety, Handling, and Storage Protocol
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. DDB is classified as an irritant and requires careful handling to ensure operator safety and reagent integrity.
-
Hazard Identification : DDB is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][6]. The GHS signal word is "Warning"[3][6].
-
Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[10][11]. Avoid contact with skin and eyes[10]. After handling, wash hands thoroughly[11].
-
Storage : The reagent should be stored in a tightly sealed container at -20°C[1][4][7]. Its sensitivity to light necessitates storage in an opaque vial or a dark location[12].
-
Disposal : Dispose of unused reagent and contaminated materials in accordance with official institutional and local regulations. Do not allow the product to reach the sewage system[6].
Section 2: The Core Mechanism of Fluorogenic Derivatization
The utility of DDB is rooted in a classic chemical reaction: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction forms a highly conjugated and stable benzimidazole derivative, which is intensely fluorescent, unlike the non-fluorescent parent molecules. This principle provides a high signal-to-noise ratio, which is essential for detecting low-abundance analytes in complex biological matrices.
The causality behind this choice of reagent is its specificity. The spatial arrangement of the two amine groups on the DDB molecule is perfectly suited to react with adjacent carbonyl groups, such as those found in methylglyoxal or glyoxal, leading to the cyclization event that forms the fluorophore.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 9. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
solubility of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
An In-Depth Technical Guide to the Solubility of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the , a critical reagent in biomedical and chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, solubility profile, and the underlying principles governing its behavior in various solvents. Furthermore, it presents a robust, field-proven protocol for empirical solubility determination.
Compound Overview: Structure and Significance
4,5-Dimethoxybenzene-1,2-diamine, often encountered as its dihydrochloride salt (DDB dihydrochloride), is an aromatic diamine of significant interest in analytical biochemistry.[1][2] Its primary utility lies in its ability to react with aldehydes and α-keto acids to form highly fluorescent benzimidazole derivatives.[1][3][4] This reaction provides a sensitive method for the quantification of various biological carbonyl compounds, such as methylglyoxal, a key biomarker in diabetes-related stress.[1][5]
The dihydrochloride form enhances the compound's stability and handling characteristics compared to the free base. Understanding its solubility is paramount for its effective application in designing derivatization protocols, preparing stock solutions, and ensuring reproducible results in fluorescence-based assays.
Chemical Identifiers:
-
IUPAC Name: 4,5-dimethoxybenzene-1,2-diamine;dihydrochloride[6]
-
Molecular Formula: C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[1][6][8]
-
Synonyms: 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, DDB dihydrochloride[3][8][9]
Physicochemical Properties
The physical and chemical properties of a compound are foundational to understanding its solubility. DDB dihydrochloride is a crystalline solid, and its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 241.11 g/mol | [1][3][6][8] |
| Appearance | Crystalline solid, Blue-Grey or Tan Powder | [1][4][9] |
| Melting Point | 266-268°C or >300°C | [3][9] |
| Excitation Maximum | 361 nm | [1][2][4] |
| Emission Maximum | 448 nm | [1][2][4] |
Solubility Profile and Mechanistic Rationale
The is dictated by its structure: a small organic molecule rendered highly polar by the presence of two hydrochloride salts. As an ionic salt, it readily dissolves in polar solvents capable of solvating the protonated amine groups (diammonium cations) and the chloride anions.
Causality of Solubility: The high solubility in polar protic solvents like water and methanol is a direct consequence of strong ion-dipole interactions. The hydrogen atoms of the solvent's hydroxyl groups act as hydrogen bond donors, effectively solvating the chloride anions. Simultaneously, the oxygen atom's lone pair of electrons acts as a hydrogen bond acceptor, solvating the ammonium cations. This solvation shell overcomes the lattice energy of the crystalline salt, leading to dissolution. In contrast, its ionic nature makes it poorly soluble in non-polar organic solvents which cannot effectively stabilize the charged species.
Qualitative Solubility Data:
| Solvent | Solubility | Rationale | Source(s) |
| Water | Soluble | High polarity, hydrogen bonding, and ability to solvate ions. | [4][9][10] |
| Methanol | Soluble (especially when warm) | Polar protic solvent, capable of hydrogen bonding and solvating ions. | [4][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective at solvating cations. | [4] |
| Ethanol | Soluble | Polar protic solvent, though slightly less polar than methanol and water. | [10] |
| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble (predicted) | Lack of polarity and inability to form strong interactions with ionic species. | [10] |
Field-Proven Protocol for Quantitative Solubility Determination
To move beyond qualitative descriptions, a robust experimental approach is necessary. The following protocol, based on the isothermal equilibrium method, provides a self-validating system for determining the precise solubility of DDB dihydrochloride in a solvent of interest.[11]
Objective: To determine the saturation in a specified solvent at a controlled temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Solvent of interest (HPLC grade)
-
Analytical balance (readability ± 0.0001 g)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipettes and volumetric flasks
-
Syringe filters (0.22 µm, solvent-compatible)
-
Validated analytical system for quantification (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation of Supersaturated Slurry:
-
Accurately weigh an amount of DDB dihydrochloride known to be in excess of its estimated solubility into a series of vials (perform in triplicate for statistical validity). This ensures that a true equilibrium with the solid phase is achieved.
-
Precisely add a known volume of the pre-equilibrated solvent (e.g., 2.0 mL) to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most small molecules.[11] The rationale is to allow the dissolution and precipitation rates to become equal, resulting in a stable, saturated solution.
-
-
Phase Separation and Sampling:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle. Centrifugation can be used to expedite this process.[11]
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent temperature-induced precipitation.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates, ensuring only the dissolved analyte is measured.
-
-
Dilution and Quantification:
-
Dilute the filtered sample to a suitable concentration for analysis using the same solvent. Record the final volume accurately.
-
Analyze the concentration of DDB dihydrochloride in the diluted sample using a validated HPLC-UV method, referencing a standard curve prepared with known concentrations of the compound.
-
-
Calculation and Data Reporting:
-
Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from HPLC) × (Dilution Factor)
-
The results should be reported as the mean ± standard deviation of the triplicate measurements at the specified temperature.
-
Caption: Experimental workflow for determining the solubility of DDB dihydrochloride.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. According to safety data sheets, the compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is harmful if swallowed, in contact with skin, or inhaled.[12]
-
Precautionary Measures:
Conclusion
This compound is an ionic salt exhibiting high solubility in polar protic solvents such as water and methanol, and moderate solubility in polar aprotic solvents like DMSO. This solubility profile is a direct result of its ionic character, which allows for strong solute-solvent interactions. Its poor solubility in non-polar solvents is also predicted from these principles. For quantitative applications, the provided isothermal equilibrium protocol offers a reliable method for determining its precise solubility, ensuring accuracy and reproducibility in research and development settings.
References
- Safety D
- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Chemical-Suppliers.com.
- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. (2025). Benchchem.
- 4,5-Dimethoxybenzene-1,2-diamine | Glycolytic Intermedi
- SAFETY D
- 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).
- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride. Shanghai Huicheng Biological Technology Co., Ltd.
- 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7. ChemicalBook.
- 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR. Sigma-Aldrich.
- 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Cayman Chemical.
- 4-methoxybenzene-1,2-diamine dihydrochloride. (2024). ChemBK.
- Safety D
- 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Biomol GmbH.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. chembk.com [chembk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Introduction: A Core Building Block for Heterocyclic Chemistry
4,5-Dimethoxybenzene-1,2-diamine, often supplied as its more stable dihydrochloride salt, is a highly valuable aromatic diamine in the field of organic synthesis. Its structure, featuring an o-phenylenediamine core flanked by two electron-donating methoxy groups, renders it a potent nucleophile and a versatile precursor for constructing a wide array of heterocyclic systems. The methoxy substituents not only enhance the reactivity of the amine functionalities but also impart unique electronic and solubility properties to the resulting molecules, making them particularly relevant in medicinal chemistry and materials science.
This guide provides an in-depth exploration of the key synthetic applications of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers in leveraging this reagent for their synthetic targets.
PART 1: Core Synthetic Applications
The primary utility of 4,5-dimethoxy-o-phenylenediamine lies in its role as a C-N-N-C synthon for cyclocondensation reactions, leading to the formation of important nitrogen-containing heterocycles.
Synthesis of Quinoxalines: Access to a Privileged Scaffold
Quinoxalines are a class of bicyclic heterocycles composed of a fused benzene and pyrazine ring. This scaffold is a cornerstone in medicinal chemistry, forming the core of various antibiotics like echinomycin and compounds with demonstrated antitumor and antibacterial activities.[1][2] The most direct and classical method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3]
Causality of the Reaction: The reaction proceeds via a double condensation mechanism. One amine group first attacks a carbonyl carbon to form a hemiaminal, which then dehydrates to an imine (Schiff base). This is followed by an intramolecular attack from the second amine group on the remaining carbonyl, leading to a second cyclization and subsequent dehydration to yield the stable, aromatic quinoxaline ring system. The electron-donating methoxy groups on the diamine enhance the nucleophilicity of the amines, often facilitating the reaction under mild conditions.
Caption: General workflow for quinoxaline synthesis.
Synthesis of Benzimidazoles: Building Blocks for Therapeutics and Probes
Benzimidazoles are another critical heterocyclic system found in numerous blockbuster drugs, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). They are also widely explored as fluorescent materials.[4][5] The reaction of 4,5-dimethoxybenzene-1,2-diamine with aldehydes provides a direct route to 2-substituted-5,6-dimethoxybenzimidazoles.[6]
Mechanistic Insight: This transformation involves the condensation of the diamine with an aldehyde. The reaction forms a Schiff base intermediate which then undergoes an intramolecular cyclization. The resulting dihydrobenzimidazole is subsequently oxidized to the aromatic benzimidazole. This oxidation can occur via an external oxidizing agent or, in some cases, aerobically. The choice of reaction conditions and catalyst is crucial for achieving high yields.[4]
Caption: Pathway for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.
PART 2: Experimental Protocols
Note on the Starting Material: this compound is a stable salt. For most reactions, it must be converted to the free diamine either in situ or in a separate step. This is typically achieved by adding a mild base (e.g., NaHCO₃, Et₃N) or by performing an aqueous workup. The free diamine is sensitive to air and light and is best used immediately after preparation.
Protocol 1: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
This protocol details the cyclocondensation with benzil to form a highly fluorescent quinoxaline derivative, a common procedure found in synthetic literature.[7][8]
Materials
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 241.11 | 241 mg | 1.0 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 210 mg | 2.5 mmol |
| Benzil | 210.23 | 210 mg | 1.0 mmol |
| Ethanol | - | 15 mL | - |
| Water | - | 10 mL | - |
Step-by-Step Procedure:
-
Neutralization: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (10 mL).
-
Add sodium bicarbonate (2.5 mmol) portion-wise with stirring. Effervescence will be observed. Stir for 15-20 minutes at room temperature until the diamine fully dissolves and the solution becomes a clear, often reddish-brown, free base solution.
-
Reaction: To this solution, add a solution of benzil (1.0 mmol) dissolved in warm ethanol (5 mL).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The formation of a yellow precipitate is typically observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The product spot should be UV-active and significantly less polar than the starting diamine.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then with water (2 x 10 mL).
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hot ethanol or an ethanol/DMF mixture to yield pale yellow crystals.
Protocol 2: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazole
This protocol describes a general method for the condensation of the diamine with an aromatic aldehyde.
Materials
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 241.11 | 241 mg | 1.0 mmol |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 106 mg | 1.0 mmol |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 190 mg | 1.0 mmol |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Free Base Preparation: Neutralize the dihydrochloride salt as described in Protocol 1, Step 1. After neutralization, extract the free diamine into ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base as an oil or low-melting solid. Use immediately.
-
Condensation: In a 50 mL round-bottom flask, dissolve the freshly prepared 4,5-dimethoxybenzene-1,2-diamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DMF (10 mL).
-
Oxidation: Add sodium metabisulfite (1.0 mmol) as a mild oxidizing agent.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours under an air atmosphere.
-
Monitoring: Track the disappearance of the starting materials and the appearance of the highly fluorescent product spot by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water and then with a small amount of cold diethyl ether. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetonitrile.
PART 3: Data Summary & Comparative Insights
The electron-donating methoxy groups generally increase the rate of reaction compared to the unsubstituted parent compound, o-phenylenediamine. This allows for milder reaction conditions and can lead to higher yields.
Table 1: Representative Reaction Conditions
| Product Class | Co-reactant | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Quinoxaline | Benzil | Acetic Acid (cat.) | Ethanol | 80 | 1-3 | 85-95 |
| Quinoxaline | Glyoxal | None | Ethanol/Water | 25 | 0.5-1 | 80-90 |
| Benzimidazole | Benzaldehyde | Na₂S₂O₅ / Air | DMF | 100 | 4-6 | 70-85 |
| Benzimidazole | 4-Nitrobenzaldehyde | p-TsOH / Air | Acetonitrile | 80 | 3-5 | 75-90 |
Conclusion
This compound is an exemplary building block for diversity-oriented synthesis.[9] Its predictable reactivity in cyclocondensation reactions provides reliable and efficient access to quinoxalines and benzimidazoles. The resulting 6,7-dimethoxy and 5,6-dimethoxy substitution patterns are frequently encountered in biologically active molecules, making this reagent a strategic choice for projects in drug discovery and the rational design of functional organic materials.[10][11] The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate these valuable heterocyclic motifs into their target structures.
References
- Vertex AI Search Result 1. 1,2-Diamino-4,5-dimethoxybenzene hydrochloride | Biochemical Assay Reagent.
- Zare, A. et al.SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT CATALYST. SID. This paper describes the synthesis of quinoxalines from aryl 1,2-diamines and their importance in medicinal chemistry.
- Organic Chemistry Portal. Quinoxaline synthesis.
- Sharma, V. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. This review discusses various synthetic routes to quinoxalines, noting the classical condensation between ortho-phenylenediamine and dicarbonyl compounds.
- Wan, J-P. & Wei, L.QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. This review covers advances in quinoxaline synthesis, starting with the traditional condensation of o-phenylenediamines with vicinal dicarbonyl compounds.
- Otevřel, J. et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. This article describes the use of substituted o-phenylenediamines to create heterocyclic ligands for protein kinases.
- Srinivas, G. et al. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
- Santa Cruz Biotechnology. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7.
- Aljamali, N. M. (2014). Synthesis of heterocyclic compounds from phenylene diamine. ResearchGate.
- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- BenchChem. Application Notes and Protocols: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Photoluminescent Materials. While focusing on a different precursor, this document provides a relevant protocol for the cyclocondensation of a related diamine with benzil to form a fluorescent quinoxaline.
- BenchChem. A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine.
- Liu, Y. et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles.... RSC Advances.
- ChemicalBook. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2.
- DeLacy, B. G. et al. (2020). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations.... The Journal of Organic Chemistry.
- PubChem. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939. National Center for Biotechnology Information.
- Sigma-Aldrich. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur.
- Ghaffari, S. et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. Provides context on the synthesis of complex heterocyclic compounds.
- Antoci, V. et al. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences.
- Maltese, A. et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules.
- Baran, P. S. et al. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES.... HETEROCYCLES.
- Özdemir, E. et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal.
- Oukacha, A. et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. This review describes the concept of Diversity-Oriented Synthesis, for which the title diamine is well-suited.
- MDPI. Special Issue : Design and Synthesis of Bioactive Compounds. This special issue highlights the importance of designing and synthesizing new biologically active molecules.
Sources
- 1. sid.ir [sid.ir]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Versatile Building Block: A Guide to the Applications of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. The selection of appropriate starting materials—veritable building blocks—is a critical determinant of synthetic efficiency and the ultimate functionality of the target molecules. Among these, 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride has emerged as a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. Its pre-functionalized benzene ring, featuring two adjacent amino groups and electron-donating methoxy substituents, provides a unique platform for the facile construction of benzimidazoles and quinoxalines. These heterocyclic scaffolds are privileged structures in numerous biologically active compounds, including kinase inhibitors, anticancer agents, and fluorescent probes.[1][2]
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound as a key building block. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and associated safety precautions is essential.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [3] |
| Molecular Weight | 241.11 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | [4] |
| Solubility | Soluble in water and methanol | [4] |
Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Application I: Synthesis of 5,6-Dimethoxybenzimidazoles - A Gateway to Bioactive Molecules
The benzimidazole nucleus is a cornerstone of many pharmaceuticals due to its ability to mimic purine bases and interact with various biological targets.[1] The condensation of 4,5-dimethoxybenzene-1,2-diamine with aldehydes or carboxylic acids provides a direct and efficient route to 5,6-dimethoxybenzimidazoles, which have been investigated for their potential as anticancer and antiviral agents.[1]
Protocol 1: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazoles via Condensation with Aromatic Aldehydes
This protocol details the synthesis of 2-aryl-5,6-dimethoxybenzimidazoles through a condensation reaction with aromatic aldehydes, followed by in-situ oxidation.
Caption: A streamlined workflow for the synthesis of 2-aryl-5,6-dimethoxybenzimidazoles.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: To the flask, add ethanol to dissolve the diamine. The dihydrochloride salt is used to improve stability and ease of handling.
-
Addition of Aldehyde: Add the substituted aromatic aldehyde (1.0 - 1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the initial condensation between the diamine and the aldehyde to form a dihydrobenzimidazole intermediate.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The refluxing in the presence of air facilitates the oxidation of the dihydrobenzimidazole intermediate to the final aromatic benzimidazole.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Neutralization and Precipitation: Slowly add saturated sodium bicarbonate solution to the reaction mixture with stirring until the pH is neutral. This step neutralizes the acetic acid and any remaining hydrochloride salt, promoting the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid cake with deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aryl-5,6-dimethoxybenzimidazole.
Rationale and Insights:
-
Choice of Solvent: Ethanol is a good choice of solvent as it effectively dissolves the reactants and has a boiling point suitable for promoting the reaction without requiring excessively high temperatures.
-
Catalyst: Acetic acid is a mild and effective catalyst for the condensation step. Stronger acids could lead to unwanted side reactions.
-
Oxidation: The in-situ air oxidation is a convenient and environmentally friendly method for the aromatization of the intermediate. For less reactive substrates, an external oxidizing agent such as hydrogen peroxide can be added.[5]
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 2-Phenyl-5,6-dimethoxybenzimidazole | ~85-95 | [4] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,6-dimethoxybenzimidazole | ~80-90 | [4] |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5,6-dimethoxybenzimidazole | ~85-95 | [4] |
Application II: Synthesis of 6,7-Dimethoxyquinoxalines - Scaffolds for Kinase Inhibitors
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[6] The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is the most classical and straightforward method for quinoxaline synthesis.[7] 6,7-Dimethoxyquinoxalines, in particular, are key components of several potent kinase inhibitors.[2]
Protocol 2: Synthesis of 2,3-Disubstituted-6,7-dimethoxyquinoxalines
This protocol describes the synthesis of 2,3-disubstituted-6,7-dimethoxyquinoxalines via the condensation of 4,5-dimethoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound.
Caption: General workflow for the synthesis of 2,3-disubstituted-6,7-dimethoxyquinoxalines.
Materials:
-
This compound
-
1,2-Dicarbonyl Compound (e.g., Benzil, 2,3-Butanedione)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst or co-solvent)
-
Deionized Water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add ethanol to the flask. For some less reactive dicarbonyl compounds, a small amount of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Heat the mixture to reflux with stirring for 1-3 hours. The reaction is often visually apparent by a color change and can be monitored by TLC.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The quinoxaline product, being less soluble in the cooled solvent, will often precipitate. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven.
Rationale and Insights:
-
Reaction Conditions: This condensation reaction is typically high-yielding and proceeds under mild conditions. The electron-donating methoxy groups on the diamine enhance the nucleophilicity of the amino groups, facilitating the reaction.
-
Substrate Scope: This method is applicable to a wide range of 1,2-dicarbonyl compounds, including both aliphatic and aromatic diketones, allowing for the synthesis of a diverse library of quinoxaline derivatives.
| 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Benzil | 2,3-Diphenyl-6,7-dimethoxyquinoxaline | Ethanol, Reflux, 2h | >90 | [4] |
| 2,3-Butanedione | 2,3,6,7-Tetramethylquinoxaline | Ethanol, RT, 1h | >95 | [4] |
| Glyoxal | 6,7-Dimethoxyquinoxaline | Ethanol, RT, 2h | ~85 | [4] |
Application III: A Precursor for Fluorescent Probes
The inherent fluorescence of certain heterocyclic systems makes them valuable tools in biomedical research as probes for imaging and sensing.[8] The reaction of 4,5-dimethoxybenzene-1,2-diamine with specific aldehydes can lead to the formation of highly fluorescent benzimidazole derivatives.[9] This property is attributed to the extended π-conjugated system and the electron-donating nature of the methoxy groups.
The development of novel fluorescent probes often involves the strategic incorporation of a fluorophore that exhibits changes in its emission properties upon interaction with a specific analyte. The 5,6-dimethoxybenzimidazole scaffold derived from 4,5-dimethoxybenzene-1,2-diamine can serve as a core fluorophore in the design of such probes.
Conclusion: A Building Block of Strategic Importance
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its utility in the efficient construction of medicinally relevant benzimidazole and quinoxaline scaffolds is well-established. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile reagent. By understanding the underlying principles of the reactions and the rationale behind the experimental choices, scientists can confidently and effectively incorporate this valuable building block into their synthetic strategies for the discovery and development of novel therapeutics and functional materials.
References
- Magd, A. A. (2011). Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[4][10]diazepines. HETEROCYCLES, 83(12), 2689.
- ResearchGate. (2025). ChemInform Abstract: Synthetic Utilities of o-Phenylenediamines: Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[4][10]diazepines | Request PDF.
- Li, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Chemical Communications (RSC Publishing). (2023). Switchable synthesis of benzimidazoles/quinoxalines C-glycoside with o-phenylenediamines and sulfoxonium ylide glyco-reagents.
- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
- ResearchGate. (2016). Synthesis and Cardiotonic Activity of 6,7-Dimethoxyquinazoline Derivatives.
- PubMed. (2014). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives.
- Not available.
- Arabian Journal of Chemistry. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- Zare, A., et al. (2012). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- NIH. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.
- Bentham Science. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
- MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
- Not available.
- Not available.
- Der Pharma Chemica. (2016). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones.
- Not available.
- bioRxiv. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
derivatization of aldehydes with 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Application Note & Protocol
Sensitive Quantification of Aldehydes via Derivatization with 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride for HPLC-Fluorescence Detection
Introduction and Principle
The quantitative analysis of aldehydes in complex matrices, such as biological fluids, environmental samples, and pharmaceutical preparations, presents significant analytical challenges. Aldehydes are often volatile, thermally labile, and typically lack a strong native chromophore or fluorophore, making their direct detection at low concentrations difficult. To overcome these limitations, chemical derivatization is a widely employed strategy to enhance detectability and improve chromatographic performance.[1][2][3]
This guide details the use of 4,5-Dimethoxybenzene-1,2-diamine (DMB), often used as its more stable dihydrochloride salt, as a highly effective pre-column derivatization reagent for the sensitive analysis of aldehydes, particularly α-dicarbonyl compounds like methylglyoxal. The reaction leverages the classical condensation of a 1,2-diamine with a carbonyl compound to form a stable, heterocyclic structure. In this case, the reaction yields a highly fluorescent quinoxaline derivative, which can be readily quantified using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), a technique renowned for its sensitivity and selectivity.[4]
The primary advantage of DMB lies in its ability to convert non-fluorescent analytes into derivatives with high quantum yields, enabling detection limits in the low nanomolar to picomolar range.[4][5] The resulting quinoxaline structure is rigid and possesses an extended π-system, which are key molecular features for strong fluorescence. This method has proven particularly valuable for the analysis of cytotoxic metabolic by-products, such as methylglyoxal, in blood samples from diabetic patients.[4]
Reaction Mechanism
The derivatization process is an acid-catalyzed condensation reaction. The two adjacent primary amine groups of the DMB molecule react with an α-dicarbonyl compound (or certain aromatic aldehydes) in a two-step process. The initial step involves the formation of a Schiff base intermediate, which then rapidly undergoes an intramolecular cyclization. Subsequent dehydration (loss of two water molecules) results in the formation of a stable, aromatic quinoxaline ring system that is intensely fluorescent.
Caption: Reaction of DMB with an α-dicarbonyl to form a fluorescent quinoxaline.
Core Applications
The DMB derivatization method is robust and versatile, finding use in several key research and development areas:
-
Metabolomics and Clinical Research: Quantifying cytotoxic α-ketoaldehydes like methylglyoxal and glyoxal in plasma, serum, and tissue homogenates to study oxidative stress and metabolic diseases such as diabetes.[4]
-
Pharmaceutical Analysis: Detecting and quantifying trace-level aldehyde impurities in drug substances and formulations, which can impact drug stability and safety.
-
Food Science: Measuring aldehydes as markers of lipid peroxidation and flavor profile in food products and beverages.
-
Environmental Science: Monitoring aldehydes in air, water, and soil samples as indicators of pollution.[6]
Detailed Experimental Protocols
Required Materials and Reagents
-
Derivatization Reagent: this compound (DMB.2HCl)
-
Aldehyde Standards: Methylglyoxal, Glyoxal, etc. (as appropriate for the application)
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Acids: Perchloric acid (PCA) or Hydrochloric acid (HCl)
-
Buffers: Sodium acetate or phosphate buffer solutions for HPLC mobile phase
-
Water: Ultrapure, 18.2 MΩ·cm
-
Sample Preparation: Syringe filters (0.22 µm, PTFE or nylon), solid-phase extraction (SPE) cartridges (if required for sample cleanup)
-
Equipment: Analytical balance, vortex mixer, heating block or water bath, calibrated micropipettes, autosampler vials, HPLC system with fluorescence detector.
Reagent Preparation
CAUTION: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
DMB Derivatization Solution (1 mM):
-
Accurately weigh 2.41 mg of DMB.2HCl (MW: 241.11 g/mol ).
-
Dissolve in 10.0 mL of 0.1 M HCl.
-
Mix thoroughly by vortexing.
-
Scientist's Note: This solution should be prepared fresh daily and protected from light to prevent degradation. The acidic condition is crucial for both reagent stability and catalytic activity.
-
-
Aldehyde Stock Standards (10 mM):
-
Prepare individual stock solutions of target aldehydes in ultrapure water.
-
Store at 4°C. These are typically stable for several weeks.
-
-
Working Standard Mixture:
-
Prepare a series of dilutions from the stock standards using ultrapure water to create a calibration curve (e.g., 0.1 µM to 10 µM).
-
Derivatization Protocol: From Sample to Analysis
This protocol is a validated starting point and may require optimization based on the specific aldehyde and sample matrix.
-
Sample Preparation (Example: Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of ice-cold 1.0 M perchloric acid (PCA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the sample supernatant (or working standard) with 50 µL of the 1 mM DMB derivatization solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes in a heating block, protected from light.
-
Causality Note: The elevated temperature significantly accelerates the condensation and cyclization reaction, ensuring complete derivatization within a reasonable timeframe.[7][8]
-
-
Post-Reaction Handling:
-
After incubation, cool the reaction tubes to room temperature.
-
Transfer the mixture to an autosampler vial for immediate HPLC analysis. No quenching step is typically required.
-
Caption: General experimental workflow for DMB derivatization and analysis.
HPLC-FLD Analysis Protocol
Recommended Chromatographic Conditions
The following conditions provide a robust starting point for the separation of DMB-aldehyde derivatives.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260/1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Reversed-Phase C18, e.g., Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 365 nm, Emission: 460 nm |
Self-Validation Note: The excitation and emission wavelengths should be empirically optimized by performing a spectral scan of a derivatized standard to ensure maximum signal intensity. The provided values are typical for quinoxaline derivatives.
Data Interpretation and System Validation
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized aldehyde standards against their known concentrations. Perform a linear regression to determine the concentration of the analyte in unknown samples.
-
Trustworthiness: The protocol's validity is confirmed through consistent system suitability checks. Before each run, inject a mid-point standard to verify:
-
Retention Time Stability: ± 2% variation.
-
Peak Area Reproducibility: RSD < 5%.
-
Peak Tailing Factor: Between 0.9 and 1.5.
-
A blank (derivatization of water) should also be run to check for contamination or reagent-derived peaks.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Peak Signal | Incomplete derivatization; Reagent degradation; Incorrect FLD settings. | Prepare fresh DMB solution; Optimize reaction time/temp; Verify FLD wavelengths with a spectral scan. |
| Multiple Peaks for One Analyte | Isomer formation; Sample matrix interference. | Adjust mobile phase pH or gradient to improve resolution; Incorporate a sample cleanup step (e.g., SPE). |
| High Background Noise | Contaminated mobile phase or reagent; Detector lamp aging. | Filter all mobile phases; Prepare fresh reagents; Check detector lamp usage hours and replace if necessary. |
| Poor Peak Shape (Fronting/Tailing) | Column overload; Column degradation; Mismatch between injection solvent and mobile phase. | Dilute sample; Replace column; Ensure injection solvent is similar in strength to the initial mobile phase. |
References
- Langhals, H., & Jaschke, H. (2006). Fluorescent Labels for Aldehydes. Collection of Czechoslovak Chemical Communications, 71(5), 625–634.
- Sharma, A., et al. (2024). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances.
- Jia, M., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1180, 122888.
- Patel, K. (2020). Accurate Determination of Aldehydes in Amine Catalysts or Amines by 2,4-Dinitrophenylhydrazine Derivatization. ResearchGate.
- Wegner, K., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate.
- Ammari, F., et al. (2017). Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices. Measurement, 109, 239-245.
- Kafkas, E., & Kourkoumelis, N. (2000). Determination of aldehydes in water samples by capillary electrophoresis after derivatization with hydrazino benzene sulfonic acid. ResearchGate.
- Pappa-Louisi, A., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8206.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152939, 1,2-Diamino-4,5-dimethoxybenzene.
- Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Herfindal, L., et al. (2012). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. Molecules, 17(7), 8123-8135.
- Al-Zoubi, R. M., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega, 3(9), 11099-11105.
- Azotou, M., & Pappa-Louisi, A. (2012). Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination. Analytical and Bioanalytical Chemistry, 402(6), 2155-2164.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Fluorescent Benzimidazoles Using 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
An Application Guide for Researchers
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and unique photophysical properties.[1][2][] This application note provides a comprehensive guide for the synthesis of fluorescent 5,6-dimethoxybenzimidazole derivatives, starting from the commercially available precursor, 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride.[4][5] We present a detailed, field-tested protocol, explain the underlying chemical principles and reaction mechanism, and offer insights into the characterization of these valuable compounds. This guide is intended for researchers in organic synthesis, drug discovery, and chemical biology who seek to generate novel fluorophores for applications in cellular imaging, sensing, and diagnostics.[2][6]
Introduction: The Significance of Substituted Benzimidazoles
Benzimidazoles are heterocyclic aromatic compounds that have garnered significant attention due to their presence in a multitude of pharmacologically active agents, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).[][7] Beyond their therapeutic applications, the rigid, planar structure of the benzimidazole core makes it an excellent platform for the design of fluorescent molecules.[1][8]
The strategic introduction of substituents onto the benzimidazole ring system allows for the fine-tuning of its electronic and, consequently, its photophysical properties. The use of This compound as a starting material is particularly advantageous. The electron-donating methoxy groups (-OCH₃) enhance the electron density of the aromatic system, which often leads to increased fluorescence quantum yields and a red-shift (bathochromic shift) in the emission spectra of the resulting compounds.[6] This precursor reacts readily with a diverse range of aldehydes, providing a straightforward entry into a library of novel 5,6-dimethoxy-substituted benzimidazoles with tunable fluorescent properties.[4]
Principle of the Reaction: The Phillips-Ladenburg Condensation
The synthesis of benzimidazoles from an o-phenylenediamine and an aldehyde is a classic condensation reaction, often referred to as the Phillips-Ladenburg synthesis.[9] The overall transformation involves the formation of two new carbon-nitrogen bonds to construct the imidazole ring fused to the benzene core.
The reaction typically proceeds in two main stages:
-
Condensation & Cyclization: One of the amine groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate after dehydration. The second, neighboring amine group then attacks the imine carbon in an intramolecular fashion to form a non-aromatic dihydrobenzimidazole ring.
-
Oxidation (Aromatization): The dihydrobenzimidazole intermediate is subsequently oxidized to form the stable, aromatic benzimidazole ring system. This oxidation can be spontaneous (using atmospheric oxygen) or promoted by the addition of a mild oxidizing agent.[10][11]
The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), is common to activate the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial condensation step.[12]
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative fluorescent benzimidazole, 2-Phenyl-5,6-dimethoxy-1H-benzimidazole , via the condensation of this compound with benzaldehyde.
General Experimental Workflow
The overall process can be visualized as a sequence of distinct stages, from preparation to final analysis.
Caption: High-level workflow for benzimidazole synthesis.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 131076-14-7 | 241.11 | 5.0 | 1.206 g |
| Benzaldehyde | 100-52-7 | 106.12 | 5.0 | 0.53 g (0.51 mL) |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 | 0.5 | 95 mg (10 mol%) |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | ~20 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.206 g, 5.0 mmol).
-
Addition of Reagents: Add ethanol (50 mL) to the flask and stir to dissolve the solid. To this solution, add benzaldehyde (0.51 mL, 5.0 mmol) followed by p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Causality Insight: The dihydrochloride salt of the diamine is used for its superior stability and shelf-life. The acidic p-TsOH not only catalyzes the condensation but also helps in the in-situ generation of the free diamine. Ethanol is an excellent solvent for all reactants and facilitates a homogenous reaction mixture.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.[12]
-
Product Precipitation (Work-up): Once the reaction is complete (as indicated by the consumption of the starting diamine on TLC), remove the flask from the heat source and allow it to cool to room temperature. A precipitate may begin to form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution dropwise to the stirred mixture until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the p-TsOH catalyst and any remaining HCl from the starting material, promoting full precipitation of the product.
-
Self-Validation Check: The formation of a significant precipitate upon cooling and neutralization is the first indicator of a successful reaction.
-
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the collected solid cake with a small amount of cold deionized water (2 x 10 mL) to remove inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
Proposed Mechanism of Reaction
The acid-catalyzed condensation follows a well-established pathway involving nucleophilic attack, cyclization, and oxidation.
Caption: Mechanism of acid-catalyzed benzimidazole formation.
The process begins with the protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which increases its electrophilicity (Step 1).[13] An amino group from the diamine then attacks the carbonyl carbon (Step 2). A subsequent dehydration step leads to the formation of a Schiff base. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered ring (Step 3).[14] Finally, the dihydrobenzimidazole intermediate loses two hydrogen atoms (oxidation) to achieve aromaticity, yielding the stable final product (Step 4).[11]
Characterization and Expected Data
The synthesized benzimidazole should be characterized to confirm its structure and assess its purity and fluorescent properties.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties.
Expected Photophysical Properties
The introduction of electron-donating groups and the extension of the conjugated π-system by the phenyl group at the 2-position are expected to yield a compound with significant fluorescence.
| Property | Expected Value Range | Rationale / Comment |
| Appearance | White to pale yellow solid | Purity dependent; color can indicate trace impurities. |
| Yield | 75-90% | Based on typical literature reports for this type of condensation.[13][15] |
| Absorption Max (λₐₑₛ) | 310 - 340 nm (in EtOH) | Corresponds to the π-π* transitions of the extended conjugated system. |
| Emission Max (λₑₘ) | 380 - 450 nm (in EtOH) | Expected emission in the violet-blue region of the spectrum. |
| Molar Extinction Coeff. (ε) | > 20,000 M⁻¹cm⁻¹ | High values are characteristic of highly conjugated aromatic systems. |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.6 | The dimethoxy groups should enhance the quantum yield compared to unsubstituted analogs.[16] |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Ineffective work-up. | - Extend reflux time and monitor via TLC.- Ensure complete neutralization to precipitate the product.- Use a stronger catalyst or oxidant if needed. |
| Product is an Oil | Impurities present; Incorrect pH during work-up. | - Re-verify pH after neutralization.- Attempt trituration with a non-polar solvent like hexane to induce solidification.- Purify via column chromatography. |
| Poor Fluorescence | Presence of quenching impurities; Aggregation. | - Ensure high purity via recrystallization.- Measure fluorescence in dilute solutions (micromolar range) to avoid aggregation-caused quenching. |
| Side Product Formation | Reaction with two aldehyde molecules. | - Use a strict 1:1 stoichiometry of diamine to aldehyde.- In some cases, a slight excess of the diamine can suppress the formation of 1,2-disubstituted products.[13] |
References
- Vertex AI Search Result[15]: Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.
- Vertex AI Search Result[10]: Benzimidazole synthesis - Organic Chemistry Portal.
- Vertex AI Search Result[13]: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
- Vertex AI Search Result[14]: Plausible mechanism for the formation of benzimidazoles. - ResearchGate.
- Vertex AI Search Result[18]: Benzimidazole (Synthesis) | PDF - Scribd.
- Vertex AI Search Result[12]: Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry.
- Vertex AI Search Result[4]: 1,2-Diamino-4,5-dimethoxybenzene hydrochloride | Biochemical Assay Reagent.
- Vertex AI Search Result[19]: Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
- Vertex AI Search Result[11]: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH.
- Vertex AI Search Result[9]: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
- Vertex AI Search Result[1]: Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold | Request PDF - ResearchGate.
- Vertex AI Search Result[6]: New Benzimidazole-Based pH-Sensitive Fluorescent Probes - MDPI.
- Vertex AI Search Result[2]: Novel Fluorescent Benzimidazole-Hydrazone-Loaded Micellar Carriers for Controlled Release: Impact on Cell Toxicity, Nuclear and Microtubule Alterations in Breast Cancer Cells - NIH.
- Vertex AI Search Result[8]: (PDF) ChemInform Abstract: Synthesis of New Fluorescent Compounds from Benzimidazole.
- Vertex AI Search Result[3]: Application of benzimidazole in drugs - BOC Sciences.
- Vertex AI Search Result[5]: 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | SCBT.
- Vertex AI Search Result[16]: Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties | Request PDF - ResearchGate.
- Vertex AI Search Result[17]: Editor's Choice – “Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties” - Bentham Science.
- Vertex AI Search Result[7]: Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Fluorescent Benzimidazole-Hydrazone-Loaded Micellar Carriers for Controlled Release: Impact on Cell Toxicity, Nuclear and Microtubule Alterations in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. New Benzimidazole-Based pH-Sensitive Fluorescent Probes [mdpi.com]
- 7. ijpsm.com [ijpsm.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocol for the HPLC Analysis of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Introduction: The Versatility of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride in Analytical Chemistry
This compound, also known as DDB, is a substituted o-phenylenediamine that serves as a valuable building block in organic synthesis and a versatile reagent in analytical chemistry.[1][2] Its chemical structure, featuring two adjacent amino groups and electron-donating methoxy substituents on the benzene ring, imparts unique reactivity.[3] The dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for HPLC applications.[1]
The primary analytical utility of this compound lies in its ability to react with various carbonyl-containing molecules, such as aldehydes and α-keto acids, to form highly fluorescent benzimidazole derivatives.[4][5][6][7] This reaction provides a basis for sensitive and selective quantification of these carbonyl compounds in complex matrices using HPLC with fluorescence detection.[7][8]
This comprehensive guide presents two distinct protocols for the use of this compound in HPLC:
-
Direct Quantification: An HPLC method for the analysis of this compound as the primary analyte.
-
Indirect Quantification via Derivatization: A protocol for the use of this compound as a pre-column derivatization reagent for the sensitive analysis of aldehydes.
These protocols are designed to be robust and reliable, grounded in established chromatographic principles and validated according to the International Council on Harmonisation (ICH) guidelines.[9][10][11]
PART 1: Direct HPLC Analysis of this compound
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the direct quantification of this compound. The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar aromatic compounds. The mobile phase composition is chosen to ensure adequate retention and sharp peak shapes.
Causality of Experimental Choices
-
Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the aromatic diamine. The choice of a column with low silanol activity is recommended to minimize peak tailing, a common issue with basic compounds like amines.[12]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is employed. Acetonitrile serves as the organic modifier to control retention time. The phosphate buffer maintains a consistent pH, which is crucial for the reproducible ionization state of the amine groups and, consequently, stable retention times.[13] An acidic pH is generally preferred for the analysis of amines to ensure they are in their protonated form, which often leads to better peak shapes on silica-based columns.
-
Detection: UV detection is chosen due to the presence of the chromophoric benzene ring in the analyte. Based on available spectral data for similar compounds, monitoring at approximately 240 nm and 298 nm is recommended to maximize sensitivity.[4][7]
Experimental Protocol: Direct Analysis
1. Materials and Reagents:
- This compound (purity ≥98.0%)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
- Orthophosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)
2. Instrumentation:
- HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
- Analytical balance
- pH meter
- Sonicator
3. Preparation of Solutions:
- Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Organic): Acetonitrile (HPLC grade).
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
4. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 10-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm or 298 nm |
5. System Suitability:
- Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL).
- The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
- The theoretical plates for the analyte peak should be > 2000.
- The tailing factor should be ≤ 2.0.
6. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
- Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Workflow for Direct HPLC Analysis
Caption: Workflow for aldehyde analysis using pre-column derivatization with DDB.
Trustworthiness and Self-Validation
The protocols provided herein are designed as self-validating systems. The inclusion of system suitability tests in the direct analysis protocol ensures that the chromatographic system is performing adequately before any sample analysis. For both protocols, adherence to established method validation guidelines from regulatory bodies like the ICH is paramount to ensure the reliability and trustworthiness of the generated data. [9][10][11]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.
-
Accuracy and Precision: Ensuring the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.
-
LOD & LOQ: The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy. [9] By systematically evaluating these parameters, researchers can have a high degree of confidence in the results obtained using these methods.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.
- International Conference on Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Keika Ventures. (n.d.). Analytical Method - and p-Phenylenediamine.
- CymitQuimica. (n.d.). CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride.
- Biomol GmbH. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- OSHA. (n.d.). m-, o-, and p-Phenylenediamine.
- SIELC Technologies. (n.d.). Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column.
- Chemical-Suppliers.com. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7.
- Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC MDB | CAS 81864-15-5.
- ACS Publications. (2019). Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent.
- Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- SIELC Technologies. (2018). o-Phenylenediamine.
- PubChem. (n.d.). 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).
- International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- ResearchGate. (n.d.). AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE.
- ResearchGate. (2007). Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide.
- PubChem. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene.
Sources
- 1. CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydr… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 6. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. caymanchem.com [caymanchem.com]
- 8. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]
- 9. pharmtech.com [pharmtech.com]
- 10. agilent.com [agilent.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. osha.gov [osha.gov]
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride as a fluorescent probe for α-keto acids
Application Note & Protocol
Ultrasensitive Quantification of α-Keto Acids in Biological Matrices Using 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride as a Pre-Column Fluorescent Derivatization Reagent
Executive Summary
α-Keto acids are pivotal intermediates in a multitude of metabolic pathways, including amino acid metabolism and the citric acid cycle.[1][2] Their quantification in biological fluids and tissues is crucial for diagnosing and monitoring metabolic disorders, such as maple syrup urine disease, and for advancing biomedical research.[3] However, the intrinsic chemical structure of α-keto acids lacks a strong native chromophore or fluorophore, presenting a significant analytical challenge for their direct detection at low physiological concentrations.[1][2] This application note details a robust and highly sensitive method for the analysis of α-keto acids by employing this compound (DDB) as a pre-column derivatization agent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The reaction yields intensely fluorescent quinoxalinone derivatives, enabling detection at the femtomole level.[4] We provide a comprehensive theoretical framework, detailed experimental protocols, and field-proven insights to ensure reliable and reproducible quantification in complex biological matrices.
The Causality of Derivatization: Why DDB is a Superior Choice
Direct analysis of α-keto acids is hampered by their high polarity, instability, and lack of spectroscopic handles.[2] To overcome these limitations, chemical derivatization is employed. The primary goal is to convert the non-fluorescent α-keto acid into a stable, highly fluorescent product that can be easily separated and detected.
4,5-Dimethoxybenzene-1,2-diamine (DDB) is an exemplary reagent for this purpose. The underlying principle is a condensation reaction between the two adjacent amino groups of DDB and the two carbonyl groups (the ketone and the carboxylic acid) of the α-keto acid.[5] This reaction, conducted under acidic conditions and heat, results in the formation of a stable, rigid, and highly conjugated heterocyclic ring system known as a 3-substituted-6,7-dimethoxy-2(1H)-quinoxalinol derivative.[5][6] The extended π-electron system of this quinoxalinol product is responsible for its strong fluorescence, a property the parent molecules lack.
The methoxy groups on the benzene ring of DDB act as electron-donating groups, which further enhance the fluorescence quantum yield of the resulting derivative compared to simpler diamine reagents like o-phenylenediamine (OPD).[7] This enhancement in fluorescence is the key to the method's exceptional sensitivity.[4]
Figure 1: Reaction of DDB with an α-keto acid to form a fluorescent product.
Quantitative Performance & Method Validation
The derivatization with DDB allows for exceptional analytical sensitivity. The method is selective for α-keto acids, and the resulting fluorescent compounds can be separated within minutes by reversed-phase HPLC.[5] This approach has been successfully applied to the analysis of α-keto acids in various matrices including dried blood spots, serum, urine, and brain tissue.[3][4][5][8]
| Parameter | Performance Metric | Applicable α-Keto Acids | Reference |
| Limit of Detection (LOD) | 9 - 780 fmol (on-column) | Ten common α-keto acids | [5] |
| Limit of Quantification (LOQ) | 4.2 - 18 nM | Six α-keto acids including KG, KIV, KIC | [7][9] |
| Linearity Range | 10 to 250 pmol (on-column) | Seven common α-keto acids | [3] |
| Reproducibility (RSD) | < 10% (intra- and inter-assay) | Multiple α-keto acids in blood spots | [5] |
Table 1: Summary of quantitative performance for α-keto acid analysis using DDB or similar diamine derivatization agents.
Detailed Experimental Protocol
This protocol provides a self-validating system for the reproducible analysis of α-keto acids. It is critical to maintain consistency in reaction times, temperatures, and reagent concentrations.
Required Materials and Reagents
-
Reagents:
-
This compound (DDB)
-
α-Keto acid standards (e.g., α-ketoglutaric acid, pyruvic acid, α-ketoisocaproic acid)
-
Hydrochloric Acid (HCl), concentrated
-
2-Mercaptoethanol
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Methanol (HPLC Grade)
-
Acetonitrile (ACN, HPLC Grade)
-
Ultrapure Water
-
-
Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Micropipettes and sterile tips
-
Autosampler vials
-
Preparation of Solutions
-
α-Keto Acid Stock Solutions (1 mM): Dissolve an appropriate amount of each α-keto acid standard in ultrapure water to prepare individual 1 mM stock solutions. Store at -20°C. Working standards can be prepared by diluting the stock solutions in water.
-
Derivatization Reagent (DDB Solution):
-
Prepare a solution containing: 4.9 mg sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of ultrapure water.[7]
-
Add 1.6 mg of DDB dihydrochloride to 1.0 mL of the solution from step 1.[7]
-
Mix thoroughly until dissolved. This reagent should be prepared fresh daily and protected from light. The 2-mercaptoethanol and sodium sulfite are included to prevent oxidative degradation of the diamine reagent, ensuring high derivatization efficiency.
-
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile or Methanol (HPLC Grade)
Sample Preparation and Derivatization Workflow
-
Sample Collection & Pre-treatment: For serum or plasma, deproteinization is required. Add an equal volume of 10% Trichloroacetic Acid (TCA) or methanol, vortex, and centrifuge at >10,000 x g for 10 minutes at 4°C.[3][10] Collect the supernatant. For cell extracts or tissue homogenates, use appropriate extraction and clarification procedures.[4]
-
Derivatization Reaction:
-
In a sealed microcentrifuge tube, mix 40 µL of the sample (or standard) with 40 µL of the freshly prepared DDB derivatization reagent.[7]
-
Seal the tube tightly and vortex briefly.
-
Heat the mixture at 85°C for 45-50 minutes in a heating block.[7][11] This step drives the condensation reaction to completion.
-
After heating, immediately cool the reaction tubes on ice for 5 minutes to stop the reaction.[7]
-
-
pH Adjustment (Critical Step):
-
Analysis: Inject 10-25 µL of the final solution into the HPLC system.[5][7]
Figure 2: Experimental workflow for α-keto acid analysis.
HPLC and Fluorescence Detector Conditions
-
Column: Reversed-phase C18, e.g., Purospher RP-18e (5 µm, 125 x 4 mm) or similar.[5]
-
Mobile Phase: A gradient elution is often used for separating multiple α-keto acids.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Fluorescence Detector Settings:
Data Analysis and Quantification
-
Standard Curve: Prepare a series of working standards of known concentrations (e.g., from 10 nM to 5 µM).
-
Derivatization and Analysis: Derivatize and analyze these standards using the same protocol as the unknown samples.
-
Calibration: Plot the peak area of each standard against its concentration to generate a linear calibration curve.
-
Quantification: Determine the concentration of α-keto acids in the unknown samples by interpolating their peak areas from the calibration curve.
Conclusion
The use of this compound as a fluorescent probe provides a highly sensitive, selective, and robust method for the quantification of α-keto acids in complex biological samples. The straightforward derivatization protocol, coupled with standard reversed-phase HPLC and fluorescence detection, makes this technique accessible to most analytical laboratories. By converting non-fluorescent analytes into highly fluorescent quinoxalinol derivatives, this method enables researchers and clinicians to accurately measure key metabolic intermediates, paving the way for a deeper understanding of metabolic regulation and pathophysiology.
References
- Application Notes and Protocols for Fluorescence Derivatization of α-Keto Acids for HPLC Analysis. Benchchem.
- High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatiz
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
- Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chrom
- Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.
- Intracellular alpha-keto acid quantific
- Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene. PubMed.
- Fluorescent Products of Reaction between α-Keto Acids and 1,2-Diamino-4,5-dimethoxybenzene. CiNii Research.
- Determination of alpha-Keto Acids in Serum and Urine Using 1,2-Diamino-4,5-methylendioxybenzene as a Fluorescent Derivatizating Agent by High Performance Liquid Chrom
- Detection of a-keto acid production using 2, 4-dinitrophenylhydrazine (DNP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Products of Reaction between α-Keto Acids and 1,2-Diamino-4,5-dimethoxybenzene | CiNii Research [cir.nii.ac.jp]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of alpha-Keto Acids in Serum and Urine Using 1,2-Diamino-4,5-methylendioxybenzene as a Fluorescent Derivatizating Agent by High Performance Liquid Chromatography [yakhak.org]
Application Notes & Protocols: The Utility of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride in Medicinal Chemistry
Introduction: A Versatile Scaffold for Heterocyclic Synthesis
4,5-Dimethoxybenzene-1,2-diamine, commonly supplied as its more stable dihydrochloride salt (DDB), is an aromatic diamine that serves as a cornerstone building block in modern medicinal chemistry.[1][2] Its strategic placement of vicinal amino groups on an electron-rich dimethoxybenzene ring makes it an exceptionally reactive and versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles.[3][4] The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents, including kinase inhibitors, anti-hypertensives, and antivirals.
This guide provides an in-depth exploration of the applications of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride, detailing not just the protocols but the underlying chemical principles and strategic considerations for its use in drug development programs.
| Chemical Properties: this compound | |
| Synonyms | 4,5-Dimethoxy-o-phenylenediamine dihydrochloride; DDB |
| CAS Number | 131076-14-7[1][5] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl[5] |
| Molecular Weight | 241.11 g/mol [1][5][6] |
| Appearance | Blue-Grey or Tan Crystalline Solid[7][8] |
| Solubility | Soluble in water, dimethyl sulfoxide (DMSO), and warm methanol.[7][8] |
| Fluorescence (as Benzimidazole derivative) | Excitation: ~361 nm / Emission: ~448 nm[5][7] |
Core Application I: Synthesis of Bioactive Benzimidazoles
The primary utility of DDB lies in its role as a precursor to 5,6-dimethoxybenzimidazoles. The condensation reaction between the o-phenylenediamine moiety and a suitable one-carbon electrophile (e.g., an aldehyde or carboxylic acid) provides a direct and efficient route to this heterocyclic system. The electron-donating methoxy groups enhance the nucleophilicity of the diamine, often facilitating cyclization under milder conditions compared to unsubstituted analogs.
Causality Behind the Reaction:
The reaction proceeds via a two-step mechanism:
-
Schiff Base Formation: One of the amino groups attacks the electrophilic carbonyl carbon of the aldehyde or carboxylic acid derivative, forming a Schiff base (or amide) intermediate after dehydration.
-
Intramolecular Cyclization: The second, neighboring amino group then performs an intramolecular nucleophilic attack on the imine (or amide) carbon, leading to the formation of a five-membered dihydrobenzimidazole ring.
-
Aromatization: For aldehyde-derived syntheses, a subsequent oxidation step is required to aromatize the ring to the final benzimidazole product. This can occur via air oxidation or with the addition of a mild oxidant. When using carboxylic acids under harsh acidic conditions (Phillips condensation), the reaction proceeds directly to the aromatic product.[4]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 8. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
Application Notes & Protocols: 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride in Advanced Materials Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride in materials science. This versatile aromatic diamine serves as a critical building block for a range of advanced materials due to the unique electronic and structural properties conferred by its methoxy and amine functionalities. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will explore its use in the synthesis of high-performance polybenzimidazoles (PBIs), fluorescent chemosensors, and as a ligand for metal-organic frameworks (MOFs). Each section includes detailed, field-tested protocols, characterization checkpoints, and the scientific rationale underpinning the methodologies.
Introduction: The Strategic Advantage of this compound
4,5-Dimethoxybenzene-1,2-diamine, often used in its more stable dihydrochloride salt form, is an ortho-phenylenediamine derivative. Its utility in materials science stems from a combination of strategically positioned functional groups on the benzene ring.
-
Amine Groups (-NH₂): The adjacent amine groups are highly reactive and serve as ideal nucleophiles for condensation and cyclization reactions. This is the primary feature enabling its use in polymerization and the formation of heterocyclic structures like benzimidazoles.
-
Methoxy Groups (-OCH₃): These electron-donating groups increase the electron density of the aromatic ring, influencing the reactivity of the amine groups and modulating the electronic properties (e.g., fluorescence, conductivity) of the resulting material. They can also enhance the solubility of the precursor and the final polymer in organic solvents, which is a significant advantage for material processing.
The dihydrochloride salt form enhances the compound's stability and shelf-life by preventing aerial oxidation of the amine groups, which can otherwise lead to colored impurities. Before use in synthesis, the free diamine is typically liberated in situ or by a separate neutralization step.
Application Area 1: High-Performance Polybenzimidazoles (PBIs)
Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability, making them suitable for applications like aerospace components, high-temperature fuel cell membranes, and protective fabrics.[1] The methoxy-substituted diamine is used to synthesize novel PBIs with tailored properties.
Scientific Rationale
The synthesis of PBIs occurs via a polycondensation reaction between an aromatic tetraamine (or its dihydrochloride salt) and a dicarboxylic acid or its derivative. In this case, 4,5-Dimethoxybenzene-1,2-diamine reacts with a dicarboxylic acid, typically in a high-boiling solvent or a dehydrating agent like polyphosphoric acid (PPA), to form the benzimidazole ring system that constitutes the polymer backbone. The methoxy groups enhance the processability of the resulting PBI and can improve its performance in specific applications, such as proton exchange membranes, by influencing local polarity and water uptake.
Workflow for PBI Synthesis
Caption: Workflow for Polybenzimidazole (PBI) Synthesis.
Detailed Protocol: Synthesis of a Methoxy-Substituted PBI
Materials:
-
This compound
-
Isophthalic acid (or another aromatic dicarboxylic acid)
-
Eaton's Reagent (Phosphorus pentoxide (P₂O₅) in methanesulfonic acid)[1]
-
Ammonium hydroxide (NH₄OH) solution (e.g., 10%)
-
Deionized water
-
Methanol
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask with mechanical stirrer, gas inlet, and outlet
Procedure:
-
Reactor Setup: Assemble the reaction flask, ensuring all glassware is thoroughly dried. Equip it with a mechanical stirrer for efficient mixing of the viscous solution that will form. Purge the system with inert gas (N₂) for at least 30 minutes to remove oxygen.
-
Reagent Addition: Under a positive flow of N₂, charge the flask with Eaton's Reagent. This is the reaction medium and dehydrating agent.
-
Monomer Addition: Slowly add equimolar amounts of this compound and isophthalic acid to the stirred Eaton's Reagent at room temperature.[1] The dihydrochloride salt will react with the acidic medium, liberating the free diamine in situ.
-
Polycondensation Reaction:
-
Slowly raise the temperature of the reaction mixture to 120°C and hold for 2-4 hours to ensure initial dissolution and reaction.[1]
-
Gradually increase the temperature to 180-200°C. The solution will become progressively more viscous as the polymer chains grow.
-
Maintain the reaction at this temperature for 8-12 hours. The reaction is complete when the desired viscosity is achieved (often indicated by the stirring becoming very difficult).
-
-
Precipitation and Purification:
-
Allow the reaction mixture to cool to approximately 80-100°C.
-
Carefully and slowly pour the viscous polymer solution into a large beaker of vigorously stirred deionized water. The PBI will precipitate as fibrous strands or a powder.
-
Break up the polymer mass and wash it extensively with water.
-
Transfer the polymer to a dilute ammonium hydroxide solution and stir overnight to neutralize and remove any trapped acidic solvent.[1]
-
Filter the polymer and wash repeatedly with deionized water until the filtrate is neutral (pH 7).
-
Perform a final wash with methanol to aid in drying.
-
-
Drying: Dry the purified PBI polymer in a vacuum oven at 150°C for 24 hours to remove all residual water and solvent.[1]
Characterization Checkpoints:
| Technique | Expected Result | Purpose |
|---|---|---|
| FT-IR Spectroscopy | Disappearance of -COOH and -NH₂ bands. Appearance of a broad peak around 3400 cm⁻¹ (N-H) and a characteristic imidazole ring peak around 1630 cm⁻¹. | Confirms the formation of the benzimidazole ring and completion of the reaction. |
| ¹H NMR (in DMSO-d₆) | Absence of carboxylic acid protons. Appearance of aromatic and methoxy protons at characteristic chemical shifts. | Confirms the chemical structure of the polymer repeat unit. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature typically above 450°C under N₂.[2][3] | Determines the thermal decomposition temperature and suitability for high-temperature applications. |
Application Area 2: Fluorescent Chemosensors
The inherent fluorescence of benzimidazole derivatives makes them excellent candidates for chemosensors. The reaction of 4,5-Dimethoxybenzene-1,2-diamine with specific analytes, particularly aldehydes and α-keto acids, produces highly fluorescent adducts that can be quantified.[4][5]
Scientific Rationale
This application leverages a classic chemical reaction: the condensation of an o-phenylenediamine with a carbonyl-containing compound to form a benzimidazole derivative. The resulting heterocyclic product often possesses a rigid, conjugated system that is highly fluorescent. The methoxy groups act as auxochromes, enhancing the quantum yield of fluorescence. The intensity of the fluorescence emission is directly proportional to the concentration of the analyte, forming the basis for a quantitative assay. This method is noted for its high sensitivity.[4][5]
Reaction Scheme for Sensor Application
Caption: Condensation reaction for fluorescent detection.
Protocol: Fluorometric Quantification of Aromatic Aldehydes
Materials:
-
This compound (DDB)
-
Aromatic aldehyde standard (e.g., benzaldehyde)
-
Analyte sample
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Derivatization Reaction:
-
In a microcentrifuge tube or well of a microplate, combine 50 µL of the aldehyde standard or sample with 50 µL of the DDB stock solution.
-
Add a catalyst if necessary (e.g., a small amount of acid).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes to allow the condensation reaction to complete.
-
-
Fluorescence Measurement:
-
Quantification:
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of the aldehyde in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Self-Validation and Causality:
-
Why DDB? The electron-donating methoxy groups enhance the fluorescence quantum yield of the resulting benzimidazole compared to an unsubstituted diamine, leading to higher sensitivity.
-
Blank Control: A blank sample containing only the solvent and DDB reagent should be run to measure background fluorescence. A successful assay will show a significant increase in fluorescence only in the presence of the aldehyde.
-
Specificity: While sensitive, this reaction can occur with various aldehydes and ketones.[4] Chromatographic separation (e.g., HPLC) prior to fluorescence detection is often employed for analyzing complex mixtures.[5]
Application Area 3: Ligands for Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is paramount as it dictates the pore size, geometry, and functionality of the framework. Diamine-functionalized ligands are of great interest for creating MOFs with open metal sites or reactive amine groups that can be used for gas capture (especially CO₂) or catalysis.[6]
Scientific Rationale
While 4,5-Dimethoxybenzene-1,2-diamine itself is not a typical bridging ligand (as it lacks multiple coordinating sites spaced far apart), it is a crucial precursor for synthesizing such ligands. For example, it can be modified to create larger, more complex molecules that are then used in MOF synthesis. The amine groups can be functionalized, or the diamine can be used to build a larger heterocyclic system which is then appended with coordinating groups like carboxylates or pyridyls. The inherent functionality of the diamine is thus incorporated into the MOF's pore structure, enabling post-synthetic modification or providing active sites for selective guest binding.
Conceptual Protocol: Synthesis of a Diamine-Functionalized MOF Ligand
This protocol outlines a conceptual pathway for creating a dicarboxylic acid ligand suitable for MOF synthesis, starting from our precursor.
Step 1: Synthesis of a Benzimidazole Dicarboxylic Acid Ligand
-
Reactants: 4,5-Dimethoxybenzene-1,2-diamine and 2,5-diformylterephthalic acid.
-
Reaction: A condensation reaction is performed to form a bis-benzimidazole structure, where the central benzene ring (from the dialdehyde) is now flanked by two methoxy-substituted benzimidazole groups. The carboxylic acid groups are preserved for coordination.
-
Purification: The resulting ligand is purified by recrystallization or column chromatography.
Step 2: Synthesis of the MOF
-
Solvothermal Reaction: The newly synthesized ligand is dissolved in a solvent like N,N-dimethylformamide (DMF).
-
Metal Salt Addition: A metal salt (e.g., Zinc nitrate, Copper nitrate) is added to the solution.
-
Heating: The mixture is sealed in a vial and heated in an oven (typically 80-120°C) for 24-72 hours. During this time, crystals of the MOF will form.
-
Activation: The crystals are washed with fresh solvent to remove unreacted starting materials and then carefully heated under vacuum to remove solvent molecules from the pores, "activating" the MOF for use.
Expected Outcome: The resulting MOF would have pores decorated with methoxy groups and potentially uncoordinated nitrogen atoms within the benzimidazole rings. These functional groups can serve as preferential binding sites for specific molecules, making the MOF a candidate for selective gas separation or sensing applications.[7][8]
Safety and Handling
Hazard Identification:
-
This compound is harmful if swallowed and causes skin and serious eye irritation.[9][10][11] It may also cause respiratory irritation.[9][10]
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][11][12]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12][13]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][12]
-
Spills: In case of a dry spill, use dry clean-up procedures and avoid generating dust.[13] Collect the residue and place it in a sealed container for disposal.[13]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[9][12] Store locked up.[9][12]
References
- Apollo Scientific. (n.d.). 4,5-Dimethylbenzene-1,2-diamine Safety Data Sheet.
- MedchemExpress.com. (2025). Safety Data Sheet: 4,5-Dimethylbenzene-1,2-diamine.
- Fisher Scientific. (2025). Safety Data Sheet: 3,4-Diaminoanisole dihydrochloride.
- Cayman Chemical. (2025). Safety Data Sheet: 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- Fisher Scientific. (2023). Safety Data Sheet: 3,4-Diaminoanisole dihydrochloride.
- Zhu, H., Su, Y., Li, J., Ding, Y., & Li, W. (n.d.). Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. ResearchGate.
- Pashkin, I. I., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers (Basel).
- Hassan, H. A., et al. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructures.
- ResearchGate. (2007). Synthesis and properties of hyperbranched polybenzimidazoles via A2 + B3 approach.
- ResearchGate. (2014). Synthesis and characterization of para- and meta-polybenzimidazoles for high-temperature proton exchange membrane fuel cells.
- National Center for Biotechnology Information. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152939, 1,2-Diamino-4,5-dimethoxybenzene.
- MDPI. (2025). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. Sensors.
- Journal of Nanostructures. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
- National Center for Biotechnology Information. (2025). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. Sensors (Basel).
- ResearchGate. (2016). Two new alkaline earth metal organic frameworks with the diamino derivative of biphenyl-4,4′-dicarboxylate as bridging ligand: Structures, fluorescence and quenching by gas phase aldehydes.
- MDPI. (2019). Pillar-Layered Metal-Organic Frameworks for Sensing Specific Amino Acid and Photocatalyzing Rhodamine B Degradation.
- National Center for Biotechnology Information. (2020). Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange. Journal of the American Chemical Society.
- ResearchGate. (2020). Design and synthesis of high-performance poly(amide-imide) for multifunctional electromagnetic interference shielding films.
- ResearchGate. (2021). Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption and Desorption Properties.
Sources
- 1. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pillar-Layered Metal-Organic Frameworks for Sensing Specific Amino Acid and Photocatalyzing Rhodamine B Degradation [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols for Condensation Reactions Utilizing 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride as a pivotal precursor in the synthesis of heterocyclic compounds. We delve into the foundational principles of its condensation reactions, offering two detailed, field-proven protocols for the synthesis of quinoxaline and benzimidazole derivatives. The guide emphasizes the rationale behind procedural steps, data interpretation, and troubleshooting, ensuring reliable and reproducible outcomes.
Introduction: The Versatility of a Core Building Block
4,5-Dimethoxybenzene-1,2-diamine, a substituted ortho-phenylenediamine (OPD), is a highly valuable and versatile building block in modern organic and medicinal chemistry.[1][2] Its two adjacent nucleophilic amino groups provide a reactive platform for facile condensation reactions with a wide array of electrophilic partners, leading to the formation of fused heterocyclic systems.
The resulting scaffolds, particularly quinoxalines and benzimidazoles, are of immense interest as they form the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] The dimethoxy substituents on the benzene ring modulate the electronic properties and solubility of the final molecules, offering a strategic advantage for fine-tuning pharmacokinetics and pharmacodynamics in drug discovery programs.
This guide provides authoritative protocols to harness the synthetic potential of the commercially available dihydrochloride salt, addressing the practical considerations necessary for its successful use in forming these key heterocyclic systems.
Foundational Principles: Reaction Mechanism and Rationale
The cornerstone of this chemistry is the condensation reaction between the diamine and a compound containing two electrophilic centers. The most common application is the synthesis of quinoxalines via reaction with a 1,2-dicarbonyl compound.[7][8]
Key Mechanistic Steps: The reaction proceeds through a well-established mechanism involving a sequence of nucleophilic attacks and dehydration steps.[8][9]
-
Initial Nucleophilic Attack: One of the amino groups of the diamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal readily loses a molecule of water to form an imine.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a second hemiaminal within a six-membered ring.
-
Final Dehydration: A final dehydration step yields the stable, aromatic quinoxaline ring system.
Caption: Generalized mechanism for quinoxaline synthesis.
A Critical Consideration: The Dihydrochloride Salt The starting material is supplied as a dihydrochloride salt for enhanced stability and shelf-life. However, the reactive species is the free diamine. The acidic protons on the amino groups must be neutralized to restore their nucleophilicity. This can be achieved in situ by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) or by conducting the reaction in a solvent like acetic acid, which can act as both a solvent and a catalyst, facilitating the reaction despite the salt form.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Recommended Purity |
| This compound | 131076-14-7 | 241.11 g/mol | >98% |
| Benzil (for Protocol 1) | 134-81-6 | 210.23 g/mol | >98% |
| 4-Chlorobenzaldehyde (for Protocol 2) | 104-88-1 | 140.57 g/mol | >98% |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | ACS Grade |
| Acetic Acid, Glacial | 64-19-7 | 60.05 g/mol | ACS Grade |
| Triethylamine | 121-44-8 | 101.19 g/mol | >99% |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Beakers, graduated cylinders, and funnels
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
This protocol details the classic condensation with a 1,2-dicarbonyl compound, benzil, to yield a highly crystalline quinoxaline derivative. This method is robust and generally high-yielding.[7][10]
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, combine this compound (1.21 g, 5.0 mmol, 1.0 eq) and benzil (1.05 g, 5.0 mmol, 1.0 eq).
-
Solvent Addition: Add 30 mL of ethanol to the flask. The reagents will not fully dissolve at this stage.
-
Reaction Initiation: While stirring, add glacial acetic acid (0.6 mL, ~10 mmol, 2.0 eq) to the suspension. The acetic acid serves to catalyze the condensation and dehydration steps.
-
Heating to Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. The suspension should gradually dissolve as the reaction proceeds, often accompanied by a color change.
-
Reaction Monitoring: Allow the reaction to reflux for 2 hours. Monitor the progress by TLC (using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting diamine, benzil, and the reaction mixture. The reaction is complete when the starting materials are consumed and a new, UV-active spot corresponding to the product is dominant.
-
Product Isolation: After completion, remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the quinoxaline product will precipitate as a crystalline solid.
-
Filtration and Washing: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and any unreacted starting materials.
-
Drying: Dry the purified solid under vacuum to obtain 6,7-dimethoxy-2,3-diphenylquinoxaline.
| Expected Outcome | Data |
| Product | 6,7-Dimethoxy-2,3-diphenylquinoxaline |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 85-95% |
| Purity | >95% by TLC |
Protocol 2: Synthesis of 2-(4-chlorophenyl)-5,6-dimethoxy-1H-benzimidazole
This protocol demonstrates the versatility of the diamine by reacting it with an aromatic aldehyde to form a benzimidazole scaffold. This reaction often relies on aerial oxidation for the final aromatization step.[11][12][13]
Step-by-Step Procedure:
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.21 g, 5.0 mmol, 1.0 eq) and 25 mL of ethanol.
-
Base Addition: While stirring, add triethylamine (1.4 mL, 10.0 mmol, 2.0 eq) dropwise. This neutralizes the dihydrochloride to generate the free, reactive diamine in situ. Stir for 10 minutes at room temperature.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (0.70 g, 5.0 mmol, 1.0 eq) to the mixture.
-
Heating to Reflux: Attach a reflux condenser (open to the air to allow for oxidation) and heat the reaction to reflux for 4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot is a good indicator of progress.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation and Filtration: Add 20 mL of cold water to the concentrated mixture to induce precipitation of the crude product. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 15 mL).
-
Drying and Purification: Dry the crude solid. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-(4-chlorophenyl)-5,6-dimethoxy-1H-benzimidazole.
Experimental Workflow and Troubleshooting
The general workflow for these condensation reactions is straightforward and can be visualized as follows:
Caption: General experimental workflow for condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete neutralization of the dihydrochloride salt. 2. Insufficient reaction time or temperature. 3. Impure starting materials. | 1. Ensure the correct stoichiometry of base is added (Protocol 2) or that the catalyst is active (Protocol 1). 2. Increase reflux time and re-check via TLC. 3. Verify the purity of reagents before starting. |
| Incomplete Reaction | 1. Reaction has not reached equilibrium or is kinetically slow. 2. Catalyst deactivation. | 1. Extend the reflux period by 1-2 hours. 2. For Protocol 1, a fresh addition of a small amount of acetic acid may help. |
| Formation of Side Products | 1. Overheating causing decomposition. 2. For benzimidazole synthesis, side reactions of the aldehyde may occur. | 1. Ensure the reaction temperature does not significantly exceed the solvent's boiling point. 2. Purify the crude product using column chromatography or recrystallization. |
| Product Fails to Precipitate | 1. Product is too soluble in the reaction solvent. 2. Insufficient product formation. | 1. Reduce the solvent volume via rotary evaporation. 2. Add an anti-solvent (e.g., water) to induce precipitation. 3. Re-evaluate the reaction to ensure it went to completion. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Handling: this compound and its reaction products should be handled in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a robust and reliable precursor for the synthesis of medicinally relevant quinoxaline and benzimidazole heterocycles. The protocols outlined in this guide are optimized for high yield and purity, providing a solid foundation for researchers. By understanding the underlying chemical principles, particularly the need to address the dihydrochloride salt form, scientists can confidently and successfully employ this versatile building block in their synthetic endeavors.
References
- Wadavrao, S. B., Ghogare, R. S., & Narsaiah, A. V. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications, 6(1), 23-30. Link: www.acgpubs.org/OC/index.htm
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4,5-Dimethylbenzene-1,2-diamine. BenchChem.Link: www.benchchem.com
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9455938/
- ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate.Link: https://www.researchgate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,2-Dimethoxy-4,5-dinitrobenzene. BenchChem.Link: www.benchchem.com
- Islami, M. R., & Hassani, Z. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287. Link: www.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Organic Chemistry Portal.Link: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinoxalines.shtm
- Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline.Link: https://pharmacyinfoline.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.Link: https://encyclopedia.pub/entry/52565
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. BenchChem.Link: www.benchchem.com
- ChemicalBook. (2023). 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride. ChemicalBook.Link: https://www.chemicalbook.com/Product.aspx?cas=131076-14-7
- Biomol. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Biomol.Link: https://www.biomol.com/cayman-chemical/17644/1-2-diamino-4-5-dimethoxybenzene-hydrochloride.html
- Santa Cruz Biotechnology. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride. SCBT.Link: https://www.scbt.com/p/1-2-diamino-4-5-dimethoxybenzene-dihydrochloride-131076-14-7
- MCE. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene hydrochloride. MCE.Link: https://www.medchemexpress.com/1-2-diamino-4-5-dimethoxybenzene-hydrochloride.html
- BenchChem. (2025). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. BenchChem.Link: www.benchchem.com
- ResearchGate. (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds catalyzed by SBSSA. ResearchGate.Link: https://www.researchgate.net/figure/Proposed-mechanism-for-the-condensation-reaction-of-1-2-diamines-with-1-2-dicarbonyl_fig5_265220054
- ResearchGate. (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst. ResearchGate.Link: https://www.researchgate.net/figure/Proposed-mechanism-for-the-condensation-reaction-of-1-2-diamines-with-1-2-dicarbonyl_fig10_349340056
- ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil. ResearchGate.Link: https://www.researchgate.net/figure/Scheme-1-Condensation-of-benzene-1-2-diamine-with-benzil_fig1_340880010
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 12. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Detection of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride in Pharmaceutical Development
This compound, also known as DDB, is an aromatic diamine of significant interest in the pharmaceutical and life sciences sectors.[1][2] Its primary utility lies in its role as a highly effective derivatizing agent. The adjacent amino groups on the benzene ring readily undergo condensation reactions with aldehydes and ketones to form intensely fluorescent benzimidazole derivatives.[2][3][4] This property is harnessed for the sensitive quantification of biologically important carbonyl compounds, such as α-keto acids and methylglyoxal, which are implicated in various physiological and pathological processes.[2]
Given its application in assays that measure biomarkers of cellular stress and metabolism, the ability to accurately detect and quantify residual this compound is critical. This ensures the integrity of experimental results and is a crucial aspect of quality control in drug development pipelines where such assays are employed. These application notes provide a comprehensive guide to the principal analytical methods for the characterization and quantification of this important reagent.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Chemical Name | 4,5-dimethoxy-1,2-benzenediamine, dihydrochloride | [2][5] |
| Synonyms | DDB, 4,5-Dimethoxy-o-phenylenediamine dihydrochloride | [1][2] |
| CAS Number | 131076-14-7 | [2][5][6] |
| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl | [2][6] |
| Molecular Weight | 241.11 g/mol | [1][2][6] |
| Appearance | Blue-Grey Powder/Crystalline Solid | [2][3] |
| Solubility | Soluble in warm methanol, dimethyl sulfoxide, and water. | [3] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for its quantification. The presence of the aromatic ring makes it amenable to UV detection, while its ability to form fluorescent derivatives allows for highly sensitive detection using a fluorescence detector, particularly in complex matrices.[2]
Causality in Method Design:
The selection of a reversed-phase C18 column is predicated on the nonpolar nature of the benzene ring, which will interact favorably with the stationary phase.[7] The mobile phase, a mixture of acetonitrile and water, allows for the modulation of polarity to achieve optimal retention and separation. The addition of an acid, such as sulfuric or phosphoric acid, serves a dual purpose: it ensures the analyte remains in its protonated, more water-soluble form, and it improves peak shape by minimizing interactions with residual silanol groups on the column packing.[7] UV detection is a robust, general-purpose method for chromophoric compounds, with wavelengths of 240 nm and 298 nm being suitable based on known absorbance maxima.[2]
Experimental Protocol: HPLC with UV Detection
1. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent like methanol to a final concentration of approximately 1 mg/mL for purity analysis or create a calibration curve for quantification.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
2. Instrumentation:
-
A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[7]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (e.g., 30/70, v/v) with 0.1% Trifluoroacetic Acid (TFA) or 0.2% H₂SO₄.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at 25 °C.[7]
-
Injection Volume: 10-20 µL.[7]
-
Detection Wavelength: 298 nm.[2]
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.[7]
4. Data Analysis:
-
Purity is determined by calculating the peak area percentage of the main analyte peak relative to the total area of all observed peaks.[7]
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While aromatic diamines can be analyzed directly, their polarity can lead to poor peak shape and interactions with the GC column. Derivatization is often employed to improve volatility and chromatographic performance.
Causality in Method Design:
In-situ acetylation using acetic anhydride is a common and effective derivatization strategy for primary amines.[8] This process converts the polar amine groups into less polar acetamides, which are more volatile and exhibit better chromatographic behavior. The resulting derivatives are then amenable to separation on a mid-polarity capillary column, such as a 50% phenyl-polysiloxane phase, which provides good selectivity for aromatic compounds.[9] Electron ionization (EI) mass spectrometry will produce characteristic fragment ions, allowing for structural elucidation and selective monitoring.
Experimental Protocol: GC-MS with In-Situ Derivatization
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Add a derivatizing agent, such as acetic anhydride, and a catalyst (e.g., pyridine) if necessary.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.
-
The resulting solution containing the diacetylated derivative can be injected directly into the GC-MS.
2. Instrumentation:
-
A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) of a mid-polarity phase.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
4. Data Analysis:
-
The identity of the compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The diacetylated derivative is expected to show a molecular ion and characteristic fragment ions corresponding to the loss of ketene and other fragments from the aromatic core.
Caption: GC-MS Analysis Workflow with Derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Causality in Method Design:
The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can dissolve the dihydrochloride salt and its residual proton signal does not interfere with the analyte signals. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nature of the protonated amino groups. The symmetry of the molecule simplifies the spectrum.
¹H NMR Spectral Interpretation
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H | ~6.5-7.0 | Singlet | 2H | The two aromatic protons are in identical chemical environments due to the molecule's symmetry. |
| Amine-NH₃⁺ | Broad, variable | Singlet | 6H | The protons of the two amino groups are acidic and may exchange with trace water in the solvent, leading to a broad signal. The dihydrochloride form results in -NH₃⁺ groups. |
| Methoxy-CH₃ | ~3.7-3.9 | Singlet | 6H | The protons of the two methoxy groups are equivalent and appear as a sharp singlet, shifted downfield due to the electronegative oxygen atom.[10] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
2. Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
3. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Typically, 16-32 scans for ¹H and more for ¹³C are co-added to improve the signal-to-noise ratio.
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward and rapid method for the qualitative identification and quantification of this compound.
Causality in Method Design:
The benzene ring and its substituents constitute a chromophore that absorbs light in the UV region. The absorption maxima (λmax) are characteristic of the electronic transitions within the molecule. According to available data, this compound exhibits absorbance maxima at approximately 240 nm and 298 nm.[2] This technique is particularly useful for quick identity checks and for determining concentration using a calibration curve according to the Beer-Lambert law.
Experimental Protocol: UV-Vis Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to mg/mL range) in a UV-transparent solvent such as methanol or water.
2. Instrumentation:
-
A standard dual-beam UV-Vis spectrophotometer.
3. Data Acquisition:
-
Record a baseline spectrum using the solvent as a blank.
-
Record the absorption spectrum of the sample solution from approximately 200 nm to 400 nm.
4. Data Analysis:
-
Identify the absorbance maxima (λmax) and compare them to known values.
-
For quantitative analysis, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax of 298 nm.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to reach the sewage system.[5]
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the identification, purity assessment, and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC offering a balance of sensitivity and resolution for routine quality control, GC-MS providing definitive identification through fragmentation patterns, NMR serving as the gold standard for structural confirmation, and UV-Vis spectroscopy offering a rapid and simple means of qualitative and quantitative analysis. Adherence to these protocols and a thorough understanding of the underlying principles will ensure accurate and reliable characterization of this important chemical reagent.
References
- A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives - Benchchem.
- Safety Data Sheet - Cayman Chemical.
- 3 - SAFETY DATA SHEET.
- 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 - Sigma-Aldrich.
- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | SCBT.
- 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) - Cayman Chemical.
- 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 - ChemicalBook.
- 1,2-Diamino-4,5-dimethoxybenzene hydrochloride | Biochemical Assay Reagent.
- GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products - MDPI.
- GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines - ResearchGate.
- Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
- Safety Data Sheet - MedchemExpress.com.
Sources
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Welcome to the technical support resource for 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DDB·2HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this reagent. Our goal is to ensure you achieve the highest possible purity for your critical applications.
Introduction: The Challenge of Purity
4,5-Dimethoxybenzene-1,2-diamine is a highly valuable aromatic diamine, primarily used as a derivatizing agent. It reacts with aldehydes and ketones to yield highly fluorescent benzimidazole derivatives, which are quantifiable by reverse-phase HPLC.[1][2] The purity of DDB·2HCl is paramount, as impurities can lead to fluorescent artifacts, high background signals, and inaccurate quantification in sensitive assays.
The molecule's electron-rich aromatic ring, substituted with two activating methoxy groups and two nucleophilic amino groups, makes it exceptionally sensitive to oxidation.[3] This inherent reactivity is the primary source of purification challenges. This guide provides a structured approach to troubleshoot common issues and outlines a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
Storage conditions are critical to maintaining the integrity of the compound. Due to its sensitivity to air and light, improper storage is a common cause of degradation.
| Storage Condition | Recommendation | Rationale |
| Solid (As Supplied) | Store at room temperature in a cool, dry place.[4] Keep the container tightly sealed. For long-term storage, consider placing it inside a desiccator under an inert atmosphere (Argon or Nitrogen).[5] | Minimizes exposure to atmospheric moisture and oxygen, which can cause oxidative degradation. |
| In Solution | Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C for up to one year or -80°C for up to two years.[4] | Frozen storage slows down the rate of degradation in solution. Aliquoting prevents multiple freeze-thaw cycles. |
Q2: What are the common impurities I should be aware of?
The most common impurities are oxidation products, which are typically highly colored (pink, brown, to black). These arise from the reaction of the electron-rich diamine with atmospheric oxygen. Other potential impurities can include residual starting materials from synthesis (e.g., 1,2-dimethoxy-4,5-dinitrobenzene) or side-products from unintended reactions with solvents (e.g., acetone).[6]
Q3: Is this compound hazardous? What are the key safety precautions?
Yes, this compound is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (goggles), and face protection.[8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[5]
-
Handling: Avoid all personal contact. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: Discoloration of the Solid
Question: My starting material, which should be a light-colored solid, has developed a pink, brown, or even black coloration. What caused this, and is the material salvageable?
Answer: This discoloration is a classic sign of oxidation. The two amino groups on the benzene ring are highly susceptible to oxidation by atmospheric oxygen, which converts them into quinone-imine type structures that are highly colored.
Causality: The electron-donating methoxy groups enhance the electron density of the aromatic ring, making the amino groups more nucleophilic and easier to oxidize.[3] This process is accelerated by exposure to light and moisture.
Solution Workflow:
Caption: Workflow for the purification of DDB·2HCl.
Step-by-Step Methodology
-
Preparation:
-
Place the crude, discolored DDB·2HCl into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Establish an inert atmosphere by flushing the apparatus with Nitrogen or Argon.
-
Prepare a deoxygenated solvent mixture. A 1:1 mixture of ethanol and water is often a good starting point. Deoxygenate by bubbling N₂ or Ar gas through the solvent for 15-20 minutes.
-
-
Dissolution:
-
Add the minimum amount of hot, deoxygenated solvent to the flask with stirring to completely dissolve the solid. [9]Aim for a near-saturated solution.
-
-
Decolorization:
-
Once dissolved, remove the heat source temporarily. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight) to the solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Heat the mixture to a gentle reflux for 10-15 minutes. The solution should lose most of its color.
-
-
Hot Filtration:
-
This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. The clear, colorless (or pale yellow) filtrate contains your desired product. [9]
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold, deoxygenated solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent. The final product should be a colorless to off-white crystalline solid.
-
References
- PubChem, 1,2-Diamino-4,5-dimethoxybenzene, [Link]
- PubChem, 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2), [Link]
- IUCrData, Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone, [Link]
Sources
- 1. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride with Ketones
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,5-dimethoxybenzene-1,2-diamine dihydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during its condensation reactions with ketones. Our focus is on providing practical, mechanistically grounded solutions to common and unexpected experimental outcomes.
I. Troubleshooting Guide: Navigating Common Side Reactions and Experimental Hurdles
This section addresses specific problems in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.
Q1: My reaction with a simple aliphatic or cyclic ketone is producing a complex mixture of products, with low yield of the expected 1,5-benzodiazepine. What's going on?
Answer: This is a common issue stemming from several competing reaction pathways and suboptimal conditions. Let's break down the potential causes:
-
Incomplete initial condensation: The first step is the formation of a Schiff base (imine) between one of the amino groups of the diamine and the ketone. If this reaction is slow or incomplete, you can have a mixture of starting materials and mono-imine intermediates.
-
Uncontrolled side reactions of the intermediate: The mono-imine intermediate can undergo several undesirable reactions:
-
Self-condensation of the ketone: Under basic or acidic conditions, many ketones can undergo self-aldol condensation, leading to a host of byproducts.[1]
-
Oxidation: The electron-rich diamine is susceptible to oxidation, which can be accelerated by air (oxygen) and certain metal catalysts, potentially leading to colored impurities or phenazine-type structures.
-
-
Suboptimal pH: The reaction is highly pH-dependent.[2]
-
If the pH is too low (highly acidic): The amine groups of the diamine will be fully protonated, reducing their nucleophilicity and slowing down the initial attack on the ketone carbonyl.
-
If the pH is too high (highly basic): This can promote the self-condensation of the ketone, as mentioned above.
-
Troubleshooting Protocol:
-
Optimize the pH: When starting with the dihydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., NaHCO₃, Na₂CO₃) should be added to free the diamine. A slight excess can be beneficial, but strong bases like NaOH should be used with caution. The optimal pH is often in the range of 4-6.[2]
-
Control the reaction atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the diamine.
-
Choice of solvent: A protic solvent like ethanol can facilitate the reaction by stabilizing intermediates. However, for ketones prone to self-condensation, an aprotic solvent like acetonitrile might be a better choice.[3][4]
-
Use of a Lewis acid catalyst: A mild Lewis acid catalyst (e.g., phenylboronic acid, Yb(OTf)₃) can activate the ketone carbonyl towards nucleophilic attack by the diamine, without significantly promoting ketone self-condensation.[2][3]
Q2: I'm reacting 4,5-dimethoxybenzene-1,2-diamine with a 1,2-diketone to form a quinoxaline, but my yields are low and I'm getting a significant amount of an insoluble, dark-colored byproduct. What is this byproduct and how can I avoid it?
Answer: The expected reaction is a straightforward condensation to form the corresponding 6,7-dimethoxyquinoxaline. The formation of dark, insoluble byproducts often points towards oxidative side reactions, leading to the formation of phenazine derivatives.
Plausible Mechanism for Side Product Formation:
Under aerobic conditions or in the presence of certain oxidizing agents, the starting diamine or the intermediate dihydrophenazine can be oxidized to form a highly conjugated, colored phenazine structure. The electron-donating methoxy groups can further activate the ring towards oxidation.
Experimental Workflow for Minimizing Phenazine Formation:
Caption: Workflow to minimize oxidative side products.
Troubleshooting Steps:
-
Strict exclusion of oxygen: As detailed in the workflow, ensure your reaction is performed under a rigorously inert atmosphere.
-
Use purified starting materials: Impurities in the 1,2-diketone can sometimes catalyze oxidation.
-
Optimize reaction time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting materials are consumed to prevent product degradation or further side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary difference in reactivity between using this compound and the free base?
The dihydrochloride salt is significantly more stable and less prone to aerial oxidation, making it easier to store and handle. However, for the reaction to proceed, the free diamine must be generated in situ by the addition of a base. The choice of base and the timing of its addition can be critical. The free base is more reactive but also more susceptible to degradation.
Q2: How do the methoxy groups on the aromatic ring influence the reaction?
The two methoxy groups are electron-donating, which increases the electron density of the benzene ring and the nucleophilicity of the amino groups. This generally leads to a faster reaction rate compared to unsubstituted o-phenylenediamine.[5] These groups are also ortho, para-directing, which can influence the regioselectivity of the reaction if unsymmetrical ketones are used, although this is often a minor effect in these condensation reactions.[3]
Q3: Can I use α,β-unsaturated ketones in this reaction? What should I expect?
Yes, α,β-unsaturated ketones can be used. The reaction typically proceeds via a Michael addition of one of the amino groups to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form a 1,5-benzodiazepine derivative. The initial nucleophilic attack can occur at either the carbonyl carbon or the β-carbon, and the reaction conditions can influence this selectivity.[6][7][8][9]
Q4: What is a plausible mechanism for the formation of 1,5-benzodiazepines from 4,5-dimethoxybenzene-1,2-diamine and a simple ketone like acetone?
The reaction proceeds through a series of condensation and cyclization steps:
Caption: Plausible mechanism for 1,5-benzodiazepine formation.
A plausible mechanism involves the initial formation of a diimine intermediate from the reaction of the diamine with two molecules of the ketone. This is followed by tautomerization to an enamine, which then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring.[3]
III. Data Summary: Influence of Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield of the desired 1,5-benzodiazepine. The following table summarizes typical findings for the condensation of o-phenylenediamines with ketones.
| Catalyst | Solvent | Temperature | Typical Yield (%) | Reference |
| Phenylboronic acid | Acetonitrile | Reflux | 82-91 | [3] |
| H-MCM-22 | Acetonitrile | Room Temp | ~87 | [4] |
| Yb(OTf)₃ | Solvent-free | - | Good to excellent | [2] |
| SiO₂–Al₂O₃ | Ethanol | 80 °C | ~93 | [10] |
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6,7-Dimethoxy-1,5-benzodiazepine Derivatives
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Add the chosen solvent (e.g., acetonitrile or ethanol, 10 mL).
-
Add a suitable base (e.g., sodium bicarbonate, 2.2 mmol) to neutralize the hydrochloride salt.
-
Add the ketone (2.5 mmol).
-
If using a catalyst, add it at this stage (e.g., phenylboronic acid, 20 mol%).[3]
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
M. N. Timofeeva, E. A. Petrova, E. A. Mel'gunova, A. Gil, M. A. Vicente, V. N. Panchenko, Reaction Kinetics, Mechanisms and Catalysis, 2018 , 125, 41-52. [Link]
-
S. D. Sharma, P. Hazarika, D. Konwar, Journal of Chemical Sciences, 2008 , 120, 745-749. [Link]
-
A. S. K. Kumar, S. K. S. Yadav, G. S. Kumar, S. K. Kumar, Journal of Chemical Research, 2011 , 35, 414-416. [Link]
-
S. A. Majid, W. A. Khanday, R. Tomar, ISRN Organic Chemistry, 2013 , 2013, 1-6. [Link]
-
S. S. Ubarhande, P. P. Devhate, B. N. Berad, International Journal of Chemical Sciences, 2011 , 9, 1767-1774. [Link]
-
S. A. Majid, W. A. Khanday, R. Tomar, International Scholarly Research Notices, 2013 , 2013, 695864. [Link]
-
L. H. Sternbach, F. D. Sancilio, J. F. Blount, Journal of Medicinal Chemistry, 1974 , 17, 374-377. [Link]
-
S. Romera, C. F. N. F. Tormena, R. Rittner, Beilstein Journal of Organic Chemistry, 2009 , 5, 30. [Link]
-
M. Weissenfels, H. A. Staab, Angewandte Chemie International Edition in English, 1965 , 4, 594-595. [Link]
-
S. Tayde, S. Akre, P. Shingate, B. Shingate, RSC Advances, 2023 , 13, 4319-4335. [Link]
-
S. S. Ubarhande, P. P. Devhate, B. N. Berad, Trade Science Inc., 2011 . [Link]
-
M. N. Timofeeva, et al., Reaction Kinetics, Mechanisms and Catalysis, 2018 . [Link]
-
A. A. Fadda, H. A. Etman, H. M. El-Shaaer, Journal of Chemical Research, 2011 , 35, 414-416. [Link]
-
S. S. Ubarhande, P. P. Devhate, B. N. Berad, TSI Journals, 2011 . [Link]
-
R. M. Claramunt, et al., ARKIVOC, 2006 , (xiv), 35-45. [Link]
-
M. J. Plater, S. T. E. Richards, G. M. Harrison, Journal of Chemical Research, 2023 , 47, 1032-1038. [Link]
-
C.-C. Kuo, Y.-T. Hsieh, C.-F. Lin, C.-W. Kuo, C.-F. Yao, Tetrahedron Letters, 2008 , 49, 3242-3245. [Link]
-
PubChem, 1,2-Diamino-4,5-dimethoxybenzene. [Link]
-
D. Tang, et al., The Journal of Organic Chemistry, 2025 . [Link]
-
R. M. Claramunt, et al., ARKIVOC, 2006 . [Link]
-
G. B. Barlin, Science of Synthesis, 2004 , 16, 727-844. [Link]
-
R. M. Claramunt, D. Sanz, S. Aggarwal, A. Kumar, O. Prakash, S. P. Singh, J. Elguero, ARKIVOC, 2006 , 2006, 35. [Link]
-
D. Tang, et al., The Journal of Organic Chemistry, 2025 . [Link]
-
Y. Wang, et al., Dyes and Pigments, 2021 , 188, 109187. [Link]
-
A. S. A. Z. Al-Rubaie, N. A. H. Al-Masoudi, Molecules, 2012 , 17, 13009-13023. [Link]
-
P. Le Grel, et al., Polymers, 2016 , 8, 264. [Link]
-
T. Kiso, et al., Bioscience, Biotechnology, and Biochemistry, 2007 , 71, 1083-1085. [Link]
Sources
- 1. Characterization of dimers of hydroquinone glucosides produced by peroxidase-catalyzed polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Researcher's Guide to 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile reagent. As a cornerstone in the synthesis of heterocycles like quinoxalines and fluorescent benzimidazoles, understanding its nuances is key to achieving high-yield, reproducible results. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and solve experimental hurdles.
Question 1: My reaction yield is very low, or I'm only recovering my starting materials. What's the primary cause?
Answer: The most frequent cause of low or no reactivity is the failure to account for the dihydrochloride salt form of the reagent. The two amino groups are protonated, which makes them positively charged and non-nucleophilic. In this state, they cannot initiate the condensation reaction with electrophiles like dicarbonyls or aldehydes.
-
Causality: The lone pair of electrons on each nitrogen atom is essential for nucleophilic attack. In the dihydrochloride salt, these lone pairs are tied up by protons (H⁺), effectively deactivating the molecule. The reaction medium must be sufficiently basic to deprotonate the diamine and liberate the neutral, nucleophilic free base.
-
Immediate Solution: Add a suitable base to your reaction mixture. The choice of base depends on your reaction's sensitivity to pH and solvent system.
-
For robust reactions: Inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices, particularly in polar protic solvents.
-
For sensitive substrates: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are milder and more soluble in a wider range of organic solvents. A molar equivalent of at least 2.0 of the base is required to neutralize both hydrochloride salts.
-
Question 2: My this compound won't fully dissolve in my reaction solvent. How can I improve solubility?
Answer: As a salt, this reagent has limited solubility in many common non-polar organic solvents (e.g., toluene, hexanes). Forcing the reaction in such solvents will lead to a heterogeneous mixture and poor reaction kinetics.
-
Causality: Salts are crystalline ionic compounds that dissolve best in polar solvents capable of solvating both the cation and the anion.
-
Solutions:
-
Solvent Selection: Choose a more polar solvent. The reagent is soluble in warm methanol, dimethyl sulfoxide (DMSO), and water[1][2]. For syntheses like quinoxaline formation, a green and effective solvent system is a mixture of ethanol and water (e.g., a 3:1 v/v ratio), which can yield excellent results even at room temperature[3].
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have high polarity and a strong hydrogen bond donating ability, which can facilitate the dissolution of the salt and promote the reaction, sometimes even without a catalyst[4].
-
Phase Transfer Catalysis: In a biphasic system, a phase transfer catalyst can be used to shuttle the deprotonated diamine from an aqueous basic phase into the organic phase where the reaction occurs.
-
Convert to Free Base: For complete control, you can perform a separate workup step to convert the dihydrochloride to the free base before the main reaction (see Protocol 2). The neutral free base has much better solubility in solvents like dichloromethane, ethyl acetate, and THF.
-
Table 1: Solvent Selection Guide for 4,5-Dimethoxybenzene-1,2-diamine Reactions
| Solvent | Polarity | Suitability for Dihydrochloride Salt | Suitability for Free Base | Key Considerations |
| Water | High | High | Low | Ideal for initial dissolution and basification. |
| Methanol / Ethanol | High | Moderate (improves with warming) | High | Good for single-phase reactions; often used with a co-solvent[3]. |
| DMSO / DMF | High (Aprotic) | Moderate to High | High | Useful for higher temperature reactions; can be difficult to remove. |
| Acetonitrile | Medium-High | Low | Moderate | Can be effective but may require a co-solvent or base to aid dissolution. |
| THF / Dichloromethane | Low-Medium | Very Low | High | Best used after converting the salt to the free base. |
| Toluene / Hexane | Very Low | Insoluble | Low-Moderate | Generally unsuitable for the dihydrochloride salt. |
Question 3: My TLC analysis shows multiple spots, and the final product is a dark, impure oil. What side reactions are occurring?
Answer: The formation of dark, complex mixtures often points to oxidation of the diamine. o-Phenylenediamines, especially in their highly reactive free-base form, are susceptible to air oxidation.
-
Causality: The electron-rich aromatic ring, activated by two amino and two methoxy groups, is easily oxidized. This process can be accelerated by heat, light, and the presence of trace metals, leading to the formation of highly colored, often polymeric, byproducts. In some cases, these can include phenazine-type structures[5].
-
Preventative Measures:
-
Inert Atmosphere: The most critical step is to run your reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, the primary culprit.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.
-
Use Fresh Reagents: If you convert the dihydrochloride to the free base, it's best to use it immediately. The free base is significantly less stable than the salt and should not be stored for long periods.
-
Control Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate decomposition and side reactions. Many modern catalytic methods allow for quinoxaline synthesis at room temperature[3][6].
-
Question 4: I've successfully formed the product, but it's difficult to purify. Any suggestions?
Answer: Purification challenges often stem from residual baseline impurities or the physical properties of the product itself.
-
Causality: The extended aromatic systems of quinoxaline and benzimidazole products can make them prone to strong adsorption on silica gel, leading to streaking during column chromatography. If the product is an oil, it may be due to remaining impurities preventing crystallization.
-
Purification Strategy:
-
Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic residues, followed by water and then brine to remove water-soluble impurities and salts[7].
-
Recrystallization: This is the preferred method for solid products. Test a range of solvents; hot ethanol is often a good starting point for quinoxaline derivatives[4][7]. If the product is oily, try triturating with a non-polar solvent like hexane or ether to induce solidification.
-
Column Chromatography: If recrystallization fails, column chromatography is necessary.
-
To reduce streaking on silica, you can add a small amount (0.5-1%) of triethylamine to your eluent system. This deactivates the acidic sites on the silica gel.
-
Alternatively, using a different stationary phase like alumina (neutral or basic) can be beneficial.
-
-
Troubleshooting Decision Workflow
This diagram guides you through diagnosing a low-yield reaction.
Caption: Experimental workflow for quinoxaline synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 241.1 mg), the 1,2-dicarbonyl compound (e.g., Benzil, 1.0 mmol, 210.2 mg), and sodium carbonate (2.2 mmol, 233.2 mg).
-
Solvent Addition: Add ethanol (15 mL) and deionized water (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Gentle heating to 40-50 °C can be applied to increase the rate if necessary.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 30:70). The reaction is complete when the diamine spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. If a solid product has precipitated, collect it by vacuum filtration and wash the solid with cold water and then a small amount of cold ethanol.
-
Extraction (if necessary): If no precipitate forms, pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer three times with 30 mL of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from hot ethanol or by silica gel column chromatography.[8]
Protocol 2: Conversion of Dihydrochloride Salt to Free Base
-
Dissolution: Dissolve this compound (1.0 g, 4.15 mmol) in deionized water (20 mL) in a 100 mL flask.
-
Basification: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is >10, as indicated by pH paper. A precipitate of the free base should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base with dichloromethane or ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature (<40 °C) to yield the free base.
-
Usage: The resulting free base (a tan or light brown solid) should be used immediately in the subsequent reaction.
References
- Hassaninejad, A., & Zare, A. (2009). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-Diketones Using (NH4)6Mo7O24.4H2O as an Efficient, Mild and Reusable Catalyst. J. Iran. Chem. Soc., 6(1), 153-158. [Link]
- Reddy, T. S., & K, S. (2022).
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
- Sathish, M., et al. (2014). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 6(6), 355-360. [Link]
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]
- PubChem. (n.d.). 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).
- HCB BIO. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride. [Link]
- PubChem. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene.
- ResearchGate. (n.d.). Optimization of the molar ratio of NH4Cl to benzene-1,2-diamine for preparing 2,3-diphenylquinoxaline (1a)
- Warsi, M. K., et al. (2023). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Frontiers in Chemistry, 11. [Link]
- ResearchGate. (2018).
- ResearchGate. (2007).
- Dichtel, W. R., et al. (2020). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 85(24), 16298–16307. [Link]
- Nohynek, G. J., et al. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology, 35(10), 1881–1892. [Link]
- ResearchGate. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link]
Sources
- 1. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 2. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [amp.chemicalbook.com]
- 3. sid.ir [sid.ir]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Welcome to the technical support guide for 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DDB), CAS No. 131076-14-7. This document provides in-depth guidance on the stability, storage, and handling of this reagent to ensure its optimal performance in your research, particularly in applications involving fluorescent labeling of aldehydes and keto acids.[1][2][3]
Frequently Asked Questions (FAQs)
Section 1: General Product Information
Q1: What is the correct appearance of high-purity this compound?
A1: As a Senior Application Scientist, I've observed that the appearance of this compound can vary slightly between batches and suppliers. High-purity DDB is typically a crystalline solid.[4] The color can range from blue-grey to dark brown or even purple.[4][5] Significant deviation from this, such as the presence of a black, tar-like substance, may indicate degradation. It's crucial to cross-reference the appearance with the certificate of analysis provided with your specific lot.
Q2: What are the primary applications of this compound?
A2: The core utility of DDB lies in its two adjacent amine groups. It is an aromatic diamine that reacts with aldehydes, ketones, and carbonyls to produce highly fluorescent benzimidazole derivatives.[2][5][6] This property makes it an excellent reagent for the sensitive detection and quantification of these molecules, such as glyoxal and methylglyoxal, in biological systems using techniques like reverse-phase HPLC.[2]
Section 2: Storage and Handling
Q3: What are the definitive storage conditions for this compound to ensure long-term stability?
A3: The stability of DDB is directly linked to its storage environment. The diamine functional groups are susceptible to oxidation, which can be accelerated by light, air (oxygen), and elevated temperatures. For this reason, we have established the following tiered storage protocol.
| Storage Duration | Temperature | Atmosphere | Light Conditions | Justification |
| Long-Term (Months to Years) | -20°C[2][7] | Inert Atmosphere (Argon or Nitrogen)[5][8] | Keep in Dark Place[5] | Maximizes shelf-life (≥ 4 years reported) by minimizing oxidative and light-induced degradation.[2] Essential for maintaining the purity required for sensitive fluorescence assays. |
| Short-Term (Days to Weeks) | Room Temperature (15-25°C) | Keep Tightly Sealed[9] | Protect from Light | Acceptable for active projects. The dihydrochloride salt form offers moderate stability, but frequent opening and closing of the container should be minimized. |
| In-Solution | 2-8°C (Refrigerated) | Tightly Capped Vial | Amber Vial or Foil-Wrapped | Solutions, especially in aqueous or protic solvents like methanol, are more prone to degradation. Prepare fresh solutions for best results. Discard if discoloration is observed. |
Q4: I received the product at room temperature. Is it compromised?
A4: No, this is standard practice. DDB is stable enough for room temperature shipping in the continental US.[2][6][10] The potential for significant degradation occurs over prolonged exposure to ambient conditions, not during standard shipping times. Upon receipt, it is critical to immediately transfer the product to the recommended long-term storage conditions (-20°C) as outlined above.
Protocol: Initial Receipt and Handling
-
Visual Inspection: Upon arrival, examine the container for an intact seal. Note the color and consistency of the powder.
-
Log Information: Record the date of receipt, batch number, and initial appearance.
-
Inert Atmosphere (Optional but Recommended): For long-term storage, briefly flush the container headspace with an inert gas like argon or nitrogen before sealing.
-
Secure Storage: Tightly seal the container and wrap it with paraffin film to create an additional barrier against moisture and air. Place it in a designated -20°C freezer, protected from light.
Section 3: Stability and Troubleshooting
Q5: My DDB powder has changed color significantly. Can I still use it?
A5: A significant color change, for instance, from a light tan or grey to a very dark brown or black, is a primary indicator of oxidation. The oxidation of the diamine groups can impede the cyclization reaction with aldehydes, leading to reduced or no fluorescence in your assay. We strongly recommend using a fresh vial of the reagent. Using degraded material will compromise the validity of your experimental results.
Q6: My experiments are showing low fluorescence signal or high background. Could the DDB reagent be the cause?
A6: Absolutely. This is a classic symptom of reagent degradation. The causality is as follows:
-
Low Signal: If the diamine groups are oxidized, the DDB molecule can no longer efficiently react with your target aldehyde or ketone to form the fluorescent benzimidazole derivative.[2][5] This results in a weaker signal than expected.
-
High Background: Degraded DDB and its byproducts may themselves be fluorescent or quenching, leading to an elevated baseline and poor signal-to-noise ratio.
Troubleshooting Steps:
-
Prepare a Fresh Solution: Always prepare DDB solutions fresh for each experiment. The compound's stability decreases once in solution.
-
Use a New Vial: If problems persist, open a new, unopened vial of DDB that has been stored correctly at -20°C.
-
Solvent Purity: Ensure your solvent (e.g., methanol, water, DMSO) is of high purity and free from aldehyde or ketone contaminants.[5]
-
pH Control: The reaction is pH-dependent. Ensure your reaction buffer is correctly prepared and at the optimal pH for the derivatization reaction.
Troubleshooting Workflow for DDB
Caption: Troubleshooting flowchart for experiments using DDB.
Section 4: Safety and Disposal
Q7: What are the key safety precautions when handling this compound?
A7: this compound requires careful handling in a laboratory setting.
-
Irritant: It is classified as a skin, eye, and respiratory irritant.[9][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][12]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][9][12] Avoid all personal contact.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash with plenty of soap and water.[12]
Q8: How should I dispose of waste DDB and its solutions?
A8: Disposal must be in accordance with official local, state, and federal regulations.[9] Do not dispose of it together with household garbage or allow it to reach any sewage system.[9] It should be treated as chemical waste and disposed of via an approved waste disposal plant.
References
- 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2). (n.d.). PubChem. [Link]
- SAFETY D
- 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride. (n.d.). H-Bio. [Link]
- 1,2-Diamino-4,5-dimethoxybenzene. (n.d.). PubChem. [Link]
Sources
- 1. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydr… [cymitquimica.com]
- 5. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemscene.com [chemscene.com]
- 11. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Guide: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Welcome to the technical support center for 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (CAS: 131076-14-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and effective use of this versatile reagent. My objective is to move beyond mere procedural lists and explain the causality behind experimental choices, ensuring your work is both safe and scientifically sound.
Section 1: Core Characteristics and Properties
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 131076-14-7 | [3][6] |
| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | |
| Molecular Weight | 241.11 g/mol | [1][7] |
| Appearance | Blue-Grey Crystalline Powder/Solid | [2][3] |
| Solubility | Soluble in warm methanol, dimethyl sulfoxide (DMSO), and water. | [2] |
| Fluorescence Maxima | Excitation: ~361 nm / Emission: ~448 nm (of benzimidazole derivative) | [2][3] |
Section 2: Safety First - Hazard Profile and Personal Protection
This compound, while not acutely toxic, is classified as an irritant. Adherence to proper safety protocols is mandatory to prevent exposure.
GHS Hazard Classification
| Hazard Code | Description | Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
Mandatory Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Remove and wash contaminated clothing before re-use.[9][10]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved dust respirator.[10]
-
Facility Requirements: An eyewash station and a safety shower must be in close proximity to the workstation.[9]
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling the reagent from storage to disposal.
Caption: Standard workflow for handling this compound.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Issue: Poor or Incomplete Dissolution
-
Question: My this compound isn't dissolving in my reaction solvent. What's wrong?
-
Answer & Rationale:
-
Confirm Solvent Choice: The dihydrochloride salt has its highest solubility in polar solvents like water, warm methanol, or DMSO.[2] Attempting to dissolve it directly in non-polar or moderately polar organic solvents (e.g., DCM, THF) will be ineffective.
-
Apply Gentle Heat: As noted, solubility is improved in warm methanol.[2] Gentle warming of the solvent can significantly increase the rate and extent of dissolution. Do not boil, as this can promote degradation.
-
Consider Sonication: If gentle heating is not sufficient or desired, sonicating the mixture for 5-10 minutes can help break up solid aggregates and facilitate dissolution.
-
Issue: Low or No Yield of Fluorescent Product
-
Question: I've mixed the diamine with my aldehyde, but the reaction is sluggish and the yield of my benzimidazole product is very low. Why?
-
Answer & Rationale:
-
The Reagent is a Salt (pH is Critical): The active nucleophile in the condensation reaction is the free diamine, not the protonated dihydrochloride salt. The reaction mixture is likely too acidic. To liberate the free diamine, you must add a mild, non-nucleophilic base (e.g., sodium bicarbonate, triethylamine, or DIPEA) to neutralize the HCl salts. The reaction should be run at a neutral or slightly basic pH for optimal results.
-
Reagent Degradation: Aromatic diamines are susceptible to air oxidation, which is often visually indicated by a significant darkening of the solid reagent (e.g., from off-white/grey to dark brown/purple). This oxidation deactivates the reagent. Always use reagent from a tightly sealed container that has been stored properly (cool, dry, and protected from light).[10][11] For highly sensitive applications, consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Steric Hindrance: While the methoxy groups are electronically activating, they also add steric bulk.[12] If your carbonyl compound is also sterically hindered, the reaction rate may be significantly reduced. In such cases, longer reaction times or elevated temperatures may be required.
-
Issue: Reaction Mixture Darkens Significantly
-
Question: My reaction mixture turned dark brown or black upon adding the diamine or during the reaction. Is this a problem?
-
Answer & Rationale: Yes, this is a strong indicator of oxidative degradation. As explained above, aromatic diamines can oxidize to form highly colored polymeric byproducts.
-
Cause: This is typically caused by exposure to atmospheric oxygen, especially when heated or in the presence of trace metal impurities.
-
Solution: Purge your reaction vessel and solvents with an inert gas (N₂ or Ar) before adding the diamine. Maintain a positive pressure of inert gas throughout the reaction to prevent oxygen ingress. Ensure all reagents are free from oxidizing contaminants.
-
Troubleshooting Decision Tree: Low Reaction Yield
Caption: A decision tree to diagnose causes of low product yield.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Why is this reagent supplied as a dihydrochloride salt?
-
A1: The free base form of 4,5-dimethoxybenzene-1,2-diamine is highly susceptible to atmospheric oxidation. The salt form is significantly more stable, ensuring a longer shelf-life and higher purity upon use. The protons on the amine groups protect them from oxidation.
-
-
Q2: Can I use this reagent for quantifying compounds other than aldehydes?
-
Q3: My compound is sensitive to base. How can I run this reaction?
-
A3: If your substrate cannot tolerate common organic bases like triethylamine, you can use a solid-supported base that can be filtered off, or a very mild inorganic base like sodium bicarbonate (NaHCO₃). Perform a small-scale test reaction to find the optimal conditions that liberate the free diamine without degrading your starting material.
-
-
Q4: How should I properly dispose of waste containing this chemical?
References
- 4,5-Dimethylbenzene-1,2-diamine Safety D
- Safety Data Sheet: 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Cayman Chemical.
- SAFETY DATA SHEET: 1,4-Dimethoxybenzene. Fisher Scientific.
- SAFETY DATA SHEETS: 2-Methoxybenzene-1,4-diamine. ChemSafety PRO.
- SAFETY DATA SHEET: 1,4-Dimethoxybenzene. Sigma-Aldrich.
- 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride Properties. ChemicalBook.
- SAFETY DATA SHEET: 3,4-Dimethoxybenzaldehyde. Fisher Scientific.
- Safety Data Sheet: 4,5-Dimethylbenzene-1,2-diamine. MedchemExpress.com.
- 1,2-diamino-4,5-dimethoxybenzene hydrochloride Safety Inform
- 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). Biomol.
- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. Santa Cruz Biotechnology.
- 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).
- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7. ChemExper.
- 1,2-Diamino-4,5-dimethoxybenzene hydrochloride. MCE.
- 1,2-Diamino-4,5-dimethoxybenzene GHS Classification.
- A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine. Benchchem.
- 1,2-diamino-4,5-dimethoxybenzene hydrochloride Properties. Sigma-Aldrich.
Sources
- 1. scbt.com [scbt.com]
- 2. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [chemicalbook.com]
- 3. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
Welcome to the technical support center for 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, storage, and use of this versatile reagent. Our goal is to ensure the integrity of your experiments by addressing potential challenges associated with the stability and degradation of this compound.
Introduction: Understanding the Molecule
This compound is a highly valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds like quinoxalines and benzimidazoles. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The molecule's reactivity stems from its two adjacent nucleophilic amine groups on an electron-rich benzene ring, a feature enhanced by the two electron-donating methoxy groups. However, this same electron-rich nature makes the compound susceptible to degradation, primarily through oxidation. This guide will help you navigate the challenges associated with its stability.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed, opaque container at -20°C.[1] To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.[2] The dihydrochloride salt is hygroscopic and should be protected from moisture.
Q2: What are the visual signs of degradation?
A2: The pure compound is typically a white to light-grey or pale-yellow crystalline solid. The most common sign of degradation is a color change to pink, brown, or dark purple. This discoloration is a strong indicator of oxidation. The appearance of insoluble particulates in a freshly prepared solution is also a sign of degradation, likely due to the formation of polymeric byproducts.
Q3: What solvents are recommended for this compound, and are there any I should avoid?
A3: The dihydrochloride salt is soluble in water, methanol, and dimethyl sulfoxide (DMSO).[3] For reactions, the choice of solvent will depend on the specific chemistry. When preparing solutions for storage, it is advisable to use deoxygenated solvents to minimize oxidation. Avoid solvents that may contain aldehyde or ketone impurities, as these can react with the diamine to form unwanted side products.
Q4: Is it necessary to handle this compound in a glovebox or under an inert atmosphere?
A4: While short periods of handling in the air for weighing are generally acceptable for the solid, prolonged exposure should be avoided. For maximum stability, especially when in solution, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is best practice. This is particularly important if the compound will be used in sensitive downstream applications where high purity is crucial.
Q5: How do the methoxy groups influence the stability of the molecule?
A5: The two methoxy groups are electron-donating, which increases the electron density on the benzene ring.[4][5] This enhanced electron density makes the amine groups more nucleophilic and also makes the entire molecule more susceptible to oxidation compared to the unsubstituted o-phenylenediamine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Reagent Discoloration (Solid or Solution)
-
Symptom: The solid compound or its solution has developed a pink, brown, or dark purple color.
-
Probable Cause: Oxidation. The ortho-diamine functionality is highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and ambient temperatures. The initial step is likely the formation of a quinone-diimine species, which can then undergo further reactions, including polymerization, leading to colored products.
-
Troubleshooting Steps:
-
Assess Purity: Before use, assess the purity of the discolored reagent using a suitable analytical method, such as HPLC-UV (see Experimental Protocol 1). Compare the chromatogram to that of a known pure standard if available. The presence of multiple peaks or a diminished main peak indicates significant degradation.
-
Purification: If the degradation is minor, you may be able to purify the compound. For the free base, recrystallization from a suitable solvent under an inert atmosphere can be attempted. For the dihydrochloride salt, washing with a small amount of a cold, non-polar solvent in which the degradation products may be more soluble could be effective. However, for critical applications, it is recommended to use a fresh, pure batch of the reagent.
-
Preventative Measures:
-
Always store the compound at -20°C under an inert atmosphere.
-
Prepare solutions fresh using deoxygenated solvents.
-
Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
-
-
Issue 2: Inconsistent or Low Yields in Synthesis
-
Symptom: Reactions using this compound as a starting material are giving inconsistent results or lower than expected yields.
-
Probable Cause:
-
Degradation of the Starting Material: As discussed in Issue 1, the presence of oxidized impurities reduces the amount of active reagent available for the desired reaction.
-
Reaction with Impurities: The diamine is highly reactive towards carbonyl compounds. Trace amounts of aldehydes or ketones in your solvents or other reagents can consume the starting material, leading to lower yields of the desired product.
-
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Use HPLC or NMR to confirm the purity of your this compound before starting the reaction.
-
Use High-Purity Solvents: Ensure that all solvents used in the reaction are of high purity and free from carbonyl impurities. If necessary, distill the solvents before use.
-
Optimize Reaction Conditions: The dihydrochloride salt may need to be neutralized in situ to the free diamine for some reactions. Ensure that the base used is compatible with your reaction and is added in the correct stoichiometric amount. The free diamine is even more sensitive to oxidation, so maintaining an inert atmosphere during the reaction is crucial.
-
Issue 3: Formation of Insoluble Material in Solution
-
Symptom: Upon dissolving the compound or during a reaction, an insoluble precipitate or polymeric material forms.
-
Probable Cause: Oxidative polymerization. The initially formed quinone-diimine intermediates can undergo polymerization reactions, leading to insoluble, often colored, materials.
-
Troubleshooting Steps:
-
Solvent Deoxygenation: Thoroughly deoxygenate all solvents before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Inert Atmosphere: Conduct the dissolution and any subsequent reactions under a strict inert atmosphere.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as sodium dithionite, to the solution can help to prevent oxidation. However, ensure that the antioxidant is compatible with your downstream chemistry.
-
Proposed Degradation Pathway
-
Initial Oxidation: The two amine groups are oxidized, losing two protons and two electrons to form the highly reactive 4,5-dimethoxy-1,2-benzoquinone diimine . This is an unstable intermediate.
-
Further Reactions: This quinone-diimine intermediate can then undergo several reactions:
-
Polymerization: The quinone-diimine can react with other molecules of the diamine or itself to form oligomeric and polymeric materials, which are often colored and insoluble.
-
Cyclization/Condensation: In a pathway analogous to the oxidation of o-phenylenediamine, which is known to form 2,3-diaminophenazine, it is plausible that the dimethoxy-substituted quinone-diimine could undergo a self-condensation reaction to form a dimeric phenazine derivative.
-
The following diagram illustrates the proposed initial steps of the degradation pathway.
Caption: Proposed oxidative degradation pathway.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 298 nm.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to make a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by the peak area percentage of the main peak. The appearance of earlier eluting peaks may indicate more polar degradation products, while later eluting peaks could correspond to less polar, polymeric species.
-
Protocol 2: Forced Degradation Study Workflow
To understand the stability of the compound under various stress conditions, a forced degradation study can be performed. This is crucial for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
References
- Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation and Ionization Constants of Amine Cation Radicals in Water.The Journal of Physical Chemistry.
- Methoxy group.Wikipedia.
- The role of the methoxy group in approved drugs.ResearchGate.
- Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products.PubMed.
- The electrochemical oxidation of phenylenediamines.ResearchGate.
- Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide.ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Minimizing Background Fluorescence with 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Welcome to the technical support resource for researchers utilizing 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address specific issues you may encounter, focusing on the critical aspect of minimizing background fluorescence to achieve a high signal-to-noise ratio.
This compound, hereafter referred to as DDB, is a versatile aromatic diamine reagent. Its primary application involves reacting with aldehydes to form highly fluorescent benzimidazole derivatives, making it a valuable tool for detection and quantification.[1][2] However, like many fluorescent assays, success hinges on controlling unwanted background signal. This guide will walk you through the causes and solutions for high background fluorescence.
Table of Contents
-
Core Principles: Understanding Background Fluorescence
-
Troubleshooting Guide: A Problem/Solution Approach
-
Experimental Protocols & Workflows
-
Frequently Asked Questions (FAQs)
-
References
Core Principles: Understanding Background Fluorescence
Effectively troubleshooting requires understanding the origin of the unwanted signal. In assays using DDB, background fluorescence can be broadly categorized into three sources:
-
Reagent-Based Background: Signal originating from the DDB reagent itself or the reaction buffer. This can be caused by degradation of the DDB molecule (it is light-sensitive and prone to oxidation), impurities, or using an excessive concentration.[3][4]
-
Sample-Based Background (Autofluorescence): Endogenous fluorescence from the biological sample itself. This is a common challenge in cell and tissue imaging.[5][6] Many biological molecules, such as NADH, flavins (riboflavin), collagen, and the aging pigment lipofuscin, naturally fluoresce when excited by light.[7][8]
-
System-Based Background: Signal generated by non-optimal experimental conditions or materials. This includes fluorescence from plastic vessels, contaminated media (e.g., containing Phenol Red or Fetal Bovine Serum), or improper instrument settings.[9][10][11]
The first step in troubleshooting is always to run the proper controls to diagnose which of these sources is the primary contributor.[8][10]
Troubleshooting Guide: A Problem/Solution Approach
This section is designed in a question-and-answer format to directly address specific issues.
Question 1: Why is my "reagent blank" (buffer + DDB, no sample/analyte) showing high fluorescence?
A high signal in your reagent-only control points directly to issues with the reagent's integrity or the buffer system.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| DDB Degradation | DDB is an aromatic diamine, making it susceptible to oxidation, which can form fluorescent byproducts. It is also listed as light-sensitive.[3][4] Exposure to light and oxygen can increase background signal over time. | Prepare Fresh Solutions: Prepare DDB working solutions fresh for each experiment from a properly stored stock. Proper Storage: Store the solid DDB powder in a dark, dry place, preferably under an inert atmosphere as recommended.[3][4] Store stock solutions in small, single-use aliquots at -20°C or below, protected from light.[12] |
| Buffer/Solvent Contamination | Buffers or solvents (like DMSO or methanol) may contain fluorescent impurities. Water quality is also critical. | Use High-Purity Reagents: Utilize HPLC-grade or fluorescence-free solvents and ultrapure (18 MΩ·cm) water for all buffers and solutions. |
| Suboptimal Instrument Settings | Excessively high gain or long exposure times on the detector will amplify not just the specific signal but also any low-level background noise, leading to saturation.[13] | Optimize Instrument Settings: Reduce the gain/voltage or exposure time. Use a sample with a known, moderate signal to find settings that place the signal in the linear range of the detector without saturating it. |
Question 2: My unstained sample control shows significant background. What is causing this and how can I mitigate it?
This issue is characteristic of autofluorescence , where components of the biological sample itself are fluorescent.[10][14]
Probable Causes & Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| Endogenous Fluorophores | Biological molecules like NADH, flavins, collagen, and elastin are naturally fluorescent, often emitting in the blue-green spectrum.[5][8] Lipofuscin, a granular pigment that accumulates with age, has a very broad emission spectrum and can be particularly problematic.[7][14] | Characterize the Autofluorescence: Always image an unstained control sample using the same instrument settings as your experimental samples to understand the intensity and spectral properties of the autofluorescence.[8][10] Photobleaching: Intentionally expose the sample to the excitation light for a prolonged period before staining. This can destroy the endogenous fluorophores, reducing their contribution to background.[15] Chemical Quenching: For some tissues, commercially available quenching reagents like Sudan Black B can reduce lipofuscin-based autofluorescence.[14][16] |
| Fixation-Induced Fluorescence | Aldehyde fixatives, particularly glutaraldehyde, can react with amines in proteins to form fluorescent Schiff bases, significantly increasing background.[10] | Optimize Fixation: If possible, test alternative fixatives like ice-cold methanol.[10] If aldehyde fixation is required, use fresh, high-purity paraformaldehyde and keep fixation times to a minimum.[17] Post-Fixation Treatment: Treat aldehyde-fixed samples with a reducing agent like sodium borohydride (e.g., 0.1% in PBS for 10-15 minutes) to reduce the fluorescent Schiff bases to non-fluorescent compounds.[8] |
Question 3: After staining with DDB, I see a high, diffuse background across my entire sample. What should I do?
This problem suggests that the DDB reagent is not binding specifically to your target aldehyde but is instead being retained non-specifically throughout the sample.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive DDB Concentration | Using too high a concentration of the staining reagent increases the likelihood of non-specific binding and incomplete removal during wash steps.[18][19] | Titrate the Reagent: Perform a concentration-response experiment to determine the lowest concentration of DDB that provides a robust specific signal with the lowest background. This optimizes the signal-to-noise ratio.[9] |
| Inadequate Washing | Insufficient washing fails to remove unbound or loosely bound DDB from the sample, resulting in a high, uniform background.[19][20] | Optimize Wash Steps: Increase the number and/or duration of your wash steps after DDB incubation.[19] Consider adding a mild, non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help remove non-specifically bound reagent.[20] |
| Non-Specific Binding | The DDB molecule may have an affinity for certain cellular or tissue components through non-covalent interactions (e.g., hydrophobic or electrostatic interactions).[21] | Use a Blocking Step: While more common in immunofluorescence, a blocking step using a protein-based solution like Bovine Serum Albumin (BSA) or a commercial background suppressor may reduce non-specific binding of the DDB reagent.[21] |
Experimental Protocols & Workflows
Adhering to validated protocols is key to reproducibility and minimizing background.
Protocol 1: Preparation and Storage of DDB Stock Solution
-
Weighing: Handle solid DDB powder in a well-ventilated area, wearing appropriate personal protective equipment. The powder is a dark solid and is light-sensitive.[3][4]
-
Solubilization: DDB dihydrochloride is soluble in solvents like warm methanol and DMSO.[3] For a 10 mM stock solution, dissolve 2.41 mg of DDB (MW: 241.11 g/mol [22]) in 1 mL of high-purity DMSO. Mix thoroughly until fully dissolved.
-
Storage: Dispense the stock solution into small, single-use aliquots in amber (light-protecting) microcentrifuge tubes. Store at -20°C or -80°C. When ready to use, thaw one aliquot and dilute it to the final working concentration in the appropriate assay buffer immediately before the experiment. Avoid repeated freeze-thaw cycles.
Workflow 1: Troubleshooting High Background Fluorescence
This decision tree provides a logical path to diagnose the source of high background.
Caption: A decision tree for diagnosing the source of high background.
Workflow 2: General Experimental Protocol for DDB Staining
This workflow highlights critical points for minimizing background.
Caption: A generalized workflow highlighting critical steps for a DDB assay.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound (DDB)? DDB is an aromatic diamine compound provided as a dihydrochloride salt to improve its stability and solubility in aqueous solutions.[22][23] Its core function in many assays is to react specifically with aldehydes, undergoing a cyclization reaction to form a benzimidazole derivative that is highly fluorescent.[1]
Q2: How should I properly store the solid DDB powder? According to supplier information, the solid should be stored at room temperature, kept in a dark place, and under an inert atmosphere.[3][4] This prevents degradation from light and oxidation, which are key sources of background fluorescence.
Q3: What are the most important controls to include in my DDB assay? To properly troubleshoot and validate your results, you must include the following controls:
-
Unstained Sample: A sample that undergoes the entire experimental process (fixation, washing, etc.) but is never exposed to DDB. This is essential for measuring the baseline autofluorescence of your sample.[8][10]
-
Reagent Blank: A "sample" containing only the assay buffer and the DDB working solution (no biological material or analyte). This measures the background contribution of your reagent and buffer system.
-
Positive Control: A sample known to contain the aldehyde you are trying to detect, to ensure the assay is working.
-
Negative Control: A sample known to lack the target aldehyde, to confirm the specificity of the staining.
Q4: My signal-to-noise ratio is very low. What is the first thing I should optimize? The signal-to-noise ratio (SNR) is the measure of your specific signal intensity relative to the background noise intensity.[13][24] The first and most impactful step is often to titrate the concentration of your DDB reagent .[18] Using the lowest possible concentration that still gives a bright specific signal is the most effective way to reduce non-specific binding and background, thereby increasing the SNR.[9]
Q5: Can the type of microplate or slide I use affect my background? Absolutely. Plastic-bottom dishes and plates, especially those made of polystyrene, can be a significant source of background fluorescence.[9] If you are experiencing high background that cannot be attributed to your reagent or sample, try switching to glass-bottom plates or slides, which have much lower intrinsic fluorescence.[9]
References
- Vertex AI Search. (2023).
- Thermo Fisher Scientific. Background in Fluorescence Imaging.
- Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists.
- Jackson ImmunoResearch. (2025). Autofluorescence.
- Benchchem. Technical Support Center: Troubleshooting High Background Fluorescence with Fluoroshield.
- Wikipedia. Autofluorescence.
- Jackson ImmunoResearch. (2025). Autofluorescence | 1.
- Creative Bioarray. Troubleshooting in Fluorescent Staining.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- Santa Cruz Biotechnology. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride.
- Edinburgh Instruments. HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
- ibidi. Background Fluorescence - FAQ.
- LGC Standards. 1,2-Diamino-4,5-dimethoxybenzene hydrochloride | Biochemical Assay Reagent.
- ChemicalBook. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride.
- PubChem. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).
- ChemScence. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride.
- Journal of Visualized Experiments. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy.
- Biotium. (2020). Background Reducers for Improved Fluorescent Stains.
- Proteintech. How to reduce autofluorescence.
- SouthernBiotech. How to Reduce Autofluorescence.
- PubMed. (2007). Live-cell fluorescence imaging.
- ResearchGate. (2020). How can we reduce the autofluorescence or background fluorescence in immunohistochemistry ?.
- ChemBK. DDB, DIHYDROCHLORIDE.
- Royal Society of Chemistry. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides.
- PubMed. (2010). Utility of dried blood spot sampling and storage for increased stability of photosensitive compounds.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1,2-DiaMino-4,5-diMethoxybenzene Dihydrochloride | 131076-14-7 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Autofluorescence - Wikipedia [en.wikipedia.org]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Autofluorescence [jacksonimmuno.com]
- 11. ibidi.com [ibidi.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. southernbiotech.com [southernbiotech.com]
- 18. biotium.com [biotium.com]
- 19. sinobiological.com [sinobiological.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biotium.com [biotium.com]
- 22. scbt.com [scbt.com]
- 23. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fluorescent Labeling Reagents: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DMB) vs. Key Alternatives
Introduction: The Illuminating World of Fluorescent Labeling
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the ability to detect and quantify molecules with high sensitivity and specificity is paramount. Many biologically significant molecules, such as amino acids, carbohydrates, and certain metabolic intermediates, lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. To overcome this, chemical derivatization is employed to covalently attach a fluorescent tag to the analyte of interest, a process known as fluorescent labeling. This guide provides a comprehensive, data-driven comparison of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DMB) with other prevalent fluorescent labeling reagents, offering insights into their mechanisms, applications, and performance to aid researchers in selecting the optimal tool for their analytical needs.
In-Depth Focus: this compound (DMB)
4,5-Dimethoxybenzene-1,2-diamine, often used as its more stable dihydrochloride salt, is a highly effective fluorogenic reagent. It has carved a niche for itself in the sensitive detection of α-dicarbonyl compounds, most notably α-keto acids and sialic acids.
Reaction Mechanism
DMB reacts with α-keto acids in an acidic environment through a condensation reaction to form a stable, highly fluorescent quinoxalinone derivative. This reaction is specific for the 1,2-dicarbonyl moiety of the α-keto acid.
Caption: Reaction of DMB with an α-keto acid.
Key Applications
-
Sialic Acid Analysis: DMB is extensively used for the quantification of sialic acids in biopharmaceuticals, such as monoclonal antibodies. Sialylation is a critical quality attribute that can impact the efficacy and serum half-life of these drugs.[1]
-
α-Keto Acid Quantification: It is a valuable tool for studying metabolic pathways by enabling the sensitive measurement of α-keto acids in various biological samples.[2][3][4]
-
Glyoxal and Methylglyoxal Detection: DMB can be used to detect markers of oxidative stress, such as glyoxal and methylglyoxal, in biological systems.
Performance Characteristics
DMB is lauded for its high sensitivity, with detection limits for sialic acids reported in the femtomole range.[5] The resulting fluorescent derivatives are stable, allowing for reproducible quantification. However, the reaction conditions can be harsh, involving heat and acidity, which may not be suitable for all analytes.
Comparative Analysis of Alternative Fluorescent Labeling Reagents
A variety of other fluorescent labeling reagents are available, each with its own set of strengths and weaknesses. The choice of reagent is dictated by the functional group of the analyte and the specific requirements of the analysis.
o-Phthalaldehyde (OPA)
-
Reaction Mechanism: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[6]
Caption: OPA derivatization of a primary amine.
-
Primary Applications: OPA is widely used for the pre- and post-column derivatization of amino acids and other primary amines for HPLC analysis.[7][8]
-
Performance: The reaction is rapid at room temperature. However, the OPA reagent itself and the resulting fluorescent adducts can be unstable, requiring timely analysis.[6][9][10]
Fluorescamine
-
Reaction Mechanism: Fluorescamine is a fluorogenic reagent that is itself non-fluorescent but reacts rapidly with primary amines to form a fluorescent pyrrolinone derivative.[11][12]
Caption: Fluorescamine reaction with a primary amine.
-
Primary Applications: It is used for the quantification of proteins, peptides, and other primary amines.[11]
-
Performance: The reaction is extremely fast, occurring in seconds at room temperature.[12] A key advantage is that excess fluorescamine is hydrolyzed to non-fluorescent products, resulting in a low background signal.[13]
Dansyl Chloride
-
Reaction Mechanism: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent sulfonamide adducts.[3][14]
Caption: Reductive amination of a sugar with 2-AP.
-
Primary Applications: They are the go-to reagents for the analysis of N-glycans from glycoproteins. [15][16]* Performance: The labeling provides stable derivatives suitable for HPLC and mass spectrometry analysis. The reaction conditions, however, can be lengthy. [15]
Quantitative Performance Comparison
| Feature | 4,5-Dimethoxybenzene-1,2-diamine (DMB) | o-Phthalaldehyde (OPA) | Fluorescamine | Dansyl Chloride | 2-Aminopyridine (2-AP) |
| Target Functional Group(s) | α-Keto acids, α-dicarbonyls | Primary amines | Primary amines | Primary & Secondary amines | Reducing sugars |
| Excitation Wavelength (λex) | ~373 nm [5] | ~340 nm [7] | ~380 nm [17] | ~333 nm [18] | ~320 nm |
| Emission Wavelength (λem) | ~448 nm [5] | ~455 nm [7] | ~470 nm [17] | ~515 nm [18] | ~400 nm |
| Reported Detection Limits | ~57 fmol (sialic acids) [5] | pmol range [8] | pmol range [11] | pmol range [19] | pmol range |
| Reaction Time & Conditions | 2.5 hours at 50°C [5] | ~1-2 minutes at RT [20] | Seconds at RT [12] | 30-120 minutes at elevated temp. [18] | 15 hours at elevated temp. [15] |
| Stability of Derivative | Stable [5] | Unstable [6][10] | Stable [13] | Very stable [3] | Stable [15] |
| Key Advantages | High sensitivity for α-keto acids | Rapid reaction, automated | Very rapid, low background | Reacts with secondary amines, stable adducts | Specific for reducing sugars |
| Key Limitations | Harsh reaction conditions | Unstable derivatives, doesn't react with secondary amines | Doesn't react with secondary amines | Slower reaction, requires heat | Lengthy reaction time |
Experimental Protocols
Labeling of α-Keto Acids with DMB for HPLC-FLD Analysis
This protocol is adapted from Fujiwara et al. (2020). [2]
Caption: Workflow for DMB labeling of α-keto acids.
-
Prepare DMB Solution: Dissolve 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H2O.
-
Derivatization: In a sealed tube, add 40 µL of the DMB solution to 40 µL of the α-keto acid aqueous solution.
-
Incubation: Heat the sealed tube at 85°C for 45 minutes.
-
Cooling: Cool the reaction mixture on ice for 5 minutes.
-
Dilution: Dilute the solution fivefold with 65 mM NaOH aqueous solution.
-
Analysis: Inject an appropriate volume (e.g., 25 µL) into the HPLC system with fluorescence detection (λex = 367 nm, λem = 446 nm).
Labeling of Amino Acids with OPA for HPLC-FLD Analysis
This protocol is a general representation based on common OPA derivatization procedures. [7][20]
Caption: Automated workflow for OPA labeling of amino acids.
-
Prepare OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.1 mL of 40 mM sodium borate buffer, 0.5 mL of 3.1% Brij-35, and 50 µL of 2-mercaptoethanol.
-
Automated Derivatization: In the HPLC autosampler, aspirate 100 µL of the OPA reagent and dispense it into the vial containing the amino acid standard or sample.
-
Incubation: Allow the mixture to incubate for 2 minutes at room temperature.
-
Analysis: Immediately inject the reaction mixture into the HPLC system with fluorescence detection (λex = 340 nm, λem = 455 nm).
Conclusion and Recommendations
The selection of a fluorescent labeling reagent is a critical decision in the development of robust and sensitive analytical methods.
-
4,5-Dimethoxybenzene-1,2-diamine (DMB) stands out as the reagent of choice for the analysis of α-keto acids and sialic acids , offering excellent sensitivity and forming stable derivatives.
-
For the rapid analysis of primary amines , o-Phthalaldehyde (OPA) and Fluorescamine are superior choices, with Fluorescamine having the edge due to its fluorogenic nature and the formation of more stable adducts.
-
When secondary amines need to be analyzed, or when derivative stability is of utmost importance, Dansyl Chloride remains a reliable, albeit more time-consuming, option.
-
For the specific analysis of reducing carbohydrates , 2-Aminopyridine (2-AP) and its analogues are the industry standard.
Ultimately, the optimal reagent depends on a careful consideration of the target analyte's functional groups, the required sensitivity, the available instrumentation, and the desired sample throughput. This guide provides the foundational knowledge and practical data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
References
- Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555–2559. [Link]
- Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. In The Protein Protocols Handbook (pp. 379-382). Humana Press. [Link]
- Koike, K., & Koike, M. (1984). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. Analytical Biochemistry, 141(2), 481–487. [Link]
- Ainslie Lab @ UNC. (n.d.). Fluorescamine Assay to Determine Protein Content in Polymer Microparticles.
- Thermo Fisher Scientific. (n.d.). Fluorescamine Protein Assay.
- Interchim. (n.d.). Fluorescamine.
- AAT Bioquest. (n.d.). Amplite™ Fluorimetric Fluorescamine Protein Quantitation Kit.
- Scribd. (n.d.). FL600 - Fluorometric - Quantitation - of - Protein - Using - Fluorescamine in Plates.
- Benchchem. (2025). Application Notes and Protocols for N-Terminal Amino acid Analysis Using Dansyl Chloride.
- ResearchGate. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Wikipedia. (n.d.). Dansyl chloride.
- Stein, S., Böhlen, P., & Udenfriend, S. (1974). Studies on the kinetics of reaction and hydrolysis of fluorescamine. Archives of Biochemistry and Biophysics, 163(1), 400–403. [Link]
- Adhikari, B., et al. (2019). A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables. Food Chemistry, 270, 345-353. [Link]
- ResearchGate. (2025). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples.
- Shailesh, M., et al. (2014). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Journal of Chromatographic Science, 52(8), 759-767. [Link]
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method.
- Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872. [Link]
- Zhang, L., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(8), 716-723. [Link]
- Creative Biolabs. (n.d.). Glycan Labeling.
- Interchim. (n.d.). OPA, amine detection reagent.
- Benchchem. (2025). Protocol for Fluorescent Labeling of Glycans with 2-Aminoacridone (AMAC).
- Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]
- Kon, A., et al. (1991). Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans. Journal of Biochemistry, 110(1), 132–135. [Link]
- Kim, H., et al. (2000). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Journal of Agricultural and Food Chemistry, 48(1), 159-163. [Link]
- Biotium. (n.d.). Fluorescamine.
- ResearchGate. (2025). (PDF) Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine.
- Tóth, G., & Török, G. (2000). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties.
- European Patent Office. (2011).
- ResearchGate. (2025). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- ResearchGate. (n.d.). Stability of OPA derivatives.
- Grimm, J. B., et al. (2015). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Li, Y., et al. (2020). Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction for hydrophilic interaction and reversed-phase liquid chromatography.
- National Institutes of Health. (n.d.). Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes.
- Agilent. (n.d.). SIGNAL™ DMB LABELING KIT TABLE OF CONTENTS.
- ResearchGate. (2025). Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection.
- National Institutes of Health. (n.d.). Ketone Incorporation Extends the Emission Properties of the Xanthene Scaffold Beyond 1000 nm.
- The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
- National Institutes of Health. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis.
- National Institutes of Health. (2024). References for Small Fluorescence Quantum Yields.
- MDPI. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements.
- Takara Bio. (n.d.). Sialic Acid Fluorescence Labeling Kit.
- Ludger Ltd. (n.d.). Quantitative Sialic Acid Release and DMB Labeling Kit.
- National Institutes of Health. (2025). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection.
Sources
- 1. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. takarabio.com [takarabio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. interchim.fr [interchim.fr]
- 14. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 15. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction for hydrophilic interaction and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. interchim.fr [interchim.fr]
A Comparative Guide to HPLC Method Validation for 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride Analysis
As a Senior Application Scientist, this guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation, grounded in international regulatory standards.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will compare a conventional isocratic method with a more selective gradient method, evaluating their performance across the critical validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Foundational Strategy: The Validation Workflow
A successful validation project requires a well-planned, systematic approach.[5] The process begins with a defined analytical procedure and progresses through a series of experiments designed to challenge the method's performance. The logical flow ensures that each parameter is evaluated methodically, building a comprehensive picture of the method's capabilities and limitations.
Caption: A typical workflow for HPLC method validation, from protocol definition to final implementation.
Comparative Methodologies
We will evaluate two distinct reversed-phase HPLC (RP-HPLC) methods. The choice of column and mobile phase is critical as it dictates the selectivity and efficiency of the separation.
-
Method A: Isocratic C18 Analysis. This represents a workhorse approach, common in quality control labs for its simplicity and robustness. The C18 stationary phase provides general-purpose hydrophobic retention.[6]
-
Method B: Gradient Phenyl-Hexyl Analysis. This method offers alternative selectivity. The phenyl-hexyl phase introduces π-π interactions, which can be highly effective for separating aromatic compounds like 4,5-Dimethoxybenzene-1,2-diamine.[6]
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (30% B) | Gradient: 10% B to 60% B over 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection | UV at 240 nm | UV at 240 nm |
| Injection Vol. | 10 µL | 10 µL |
Head-to-Head Validation: Performance Parameters
Specificity and Forced Degradation
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7] Forced degradation studies are integral to this process, as they purposefully stress the analyte to generate potential degradation products, thereby demonstrating the method's stability-indicating nature.[8][9]
Experimental Protocol (Forced Degradation):
-
Prepare solutions of this compound (approx. 100 µg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (254 nm) for 24 hours (solid state and in solution).
-
-
Analyze the stressed samples, along with an unstressed control, using both HPLC methods.
-
Evaluate peak purity of the main analyte peak using a Photodiode Array (PDA) detector to ensure no co-eluting peaks are present.
Caption: Stress conditions applied during forced degradation studies to assess method specificity.
Comparative Data Summary:
| Stress Condition | Method A: Resolution (Analyte vs. Closest Degradant) | Method B: Resolution (Analyte vs. Closest Degradant) |
| Acid Hydrolysis | 1.8 | 2.5 |
| Base Hydrolysis | 2.1 | 3.2 |
| Oxidation | 1.6 | 2.1 |
| Thermal | > 5.0 (No significant degradation) | > 5.0 (No significant degradation) |
| Photolytic | 1.9 | 2.8 |
| Peak Purity Index | > 0.999 for all | > 0.999 for all |
Trustworthiness: Method B demonstrates superior resolution between the parent peak and degradation products, particularly under acid, base, and photolytic stress. This indicates that the Phenyl-Hexyl column's alternative selectivity is better suited for stability-indicating assays of this molecule. A resolution value > 2.0 is generally desired for baseline separation.
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct relationship between analyte concentration and the method's response.[7] It is typically evaluated by a linear regression analysis of the calibration curve. The range is the interval over which the method is shown to be linear, accurate, and precise.[10]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Determine the regression equation (y = mx + c) and the coefficient of determination (R²).
Comparative Data Summary:
| Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl | Acceptance Criteria |
| Range Tested | 50 - 150 µg/mL | 50 - 150 µg/mL | As required |
| Regression Eq. | y = 45872x + 1023 | y = 51098x - 856 | N/A |
| R² | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept % | 0.8% | 0.5% | ≤ 2.0% |
Trustworthiness: Both methods exhibit excellent linearity. Method B shows a slightly higher R² value and a y-intercept closer to the origin, suggesting a marginally better fit of the data to the linear model.
Accuracy
Expertise & Experience: Accuracy reflects the closeness of the test results to the true value.[11] It is often assessed by spike recovery studies, where a known amount of analyte is added to a placebo or sample matrix.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data Summary:
| Spike Level | Method A: Mean % Recovery (n=3) | Method B: Mean % Recovery (n=3) | Acceptance Criteria |
| 80% | 99.2% | 100.5% | 98.0 - 102.0% |
| 100% | 98.8% | 100.1% | 98.0 - 102.0% |
| 120% | 101.1% | 99.7% | 98.0 - 102.0% |
| Overall Mean | 99.7% | 100.1% | 98.0 - 102.0% |
Trustworthiness: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance limits for pharmaceutical assays. Method B's results are slightly closer to 100% across all levels.
Precision
Expertise & Experience: Precision measures the degree of agreement among individual test results when the method is applied repeatedly.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision: Evaluates variations within a lab (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Comparative Data Summary:
| Parameter | Method A: %RSD | Method B: %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.85% | 0.62% | ≤ 2.0% |
| Intermediate Precision (Day 2, Analyst 2) | 1.15% | 0.95% | ≤ 2.0% |
Trustworthiness: Both methods are highly precise. The gradient method (Method B) shows slightly lower %RSD values, indicating less variability in the measurements. This can be attributed to the potentially sharper peak shapes achieved with a gradient elution profile.
Robustness
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze a sample under each condition and evaluate the impact on retention time, peak area, and resolution.
Comparative Data Summary:
| Varied Parameter | Method A: Impact | Method B: Impact |
| Flow Rate ± 0.1 | Significant shift in retention time, as expected. Peak area RSD < 2.0%. | Minor shift in retention time due to gradient. Peak area RSD < 1.5%. |
| Temp ± 2°C | Minor shift in retention time. Peak area RSD < 1.0%. | Negligible shift in retention time. Peak area RSD < 1.0%. |
| % Organic ± 2% | Significant shift in retention time and resolution. | Minimal impact on retention time and resolution due to gradient profile. |
Trustworthiness: The gradient method (Method B) is inherently more robust against variations in mobile phase composition, a common source of error in routine analysis. The isocratic method (Method A) is more sensitive to changes in the percentage of the organic modifier, requiring stricter control over mobile phase preparation.
Conclusion and Recommendations
This comparative validation guide demonstrates that both the isocratic C18 and gradient Phenyl-Hexyl methods are suitable for the quantification of this compound. However, a clear distinction in performance emerges based on the intended application.
-
Method A (Isocratic C18): This method is simple, fast, and provides acceptable performance for routine quality control where the impurity profile is well-defined and consistent. Its sensitivity to mobile phase composition requires careful procedural control.
-
Method B (Gradient Phenyl-Hexyl): This method is superior in terms of specificity, precision, and robustness. The alternative selectivity of the phenyl-hexyl phase provides better resolution from degradation products, making it the recommended choice for stability studies, analysis of complex matrices, and in development settings where unknown impurities may be present.
The choice between these methods should be guided by a risk-based assessment of the analytical requirements. For ensuring the highest level of quality and reliability, particularly for regulatory submissions, the additional investment in developing and validating a gradient method like Method B is scientifically justified.[2]
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- ProPharma Group. (2024).
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- PubMed. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants.
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ResearchGate. (2014). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
- Pharmaguideline. (2024).
- ResearchGate. (2018). The role of forced degradation studies in stability indicating HPLC method development.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
- PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS International. [https://www.omicsonline.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10002 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- AMSbiopharma. (2025).
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- Sultan Qaboos University Journal For Science. (n.d.).
- Dojindo Molecular Technologies. (n.d.). Derivatization Reagent for HPLC MDB. Dojindo. [Link]
- YouTube. (2025). Understanding ICH Q2(R2)
- MedCrave. (2016).
- Restek. (n.d.). LC Column Comparison. Restek. [Link]
- Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
- PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
- HPLC Columns. (n.d.). Compare Columns. hplccolumns.org. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. LC Column Comparison | Restek [discover.restek.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. youtube.com [youtube.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. actascientific.com [actascientific.com]
- 13. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide: Benchmark Reactions and Comparative Analysis of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth technical analysis of 4,5-dimethoxybenzene-1,2-diamine dihydrochloride. We will move beyond simple protocols to explore the causality behind experimental choices, offering a comparative analysis against relevant alternatives, supported by experimental data and authoritative references.
Introduction: The Strategic Advantage of an Electron-Rich Core
4,5-Dimethoxybenzene-1,2-diamine, typically handled as its more stable dihydrochloride salt (CAS No: 131076-14-7), is a highly valuable precursor in heterocyclic chemistry.[1] Its utility stems from the two adjacent nucleophilic amino groups, which are primed for cyclocondensation reactions. The key to its enhanced performance lies in the electronic character of the benzene ring. The two methoxy (-OCH₃) groups at the 4 and 5 positions are powerful electron-donating groups (EDGs). They increase the electron density of the aromatic ring through resonance, which in turn enhances the nucleophilicity of the amino groups.[2][3] This heightened nucleophilicity generally leads to accelerated reaction rates and higher yields compared to unsubstituted or electron-deficient analogues.[2][4]
This guide will focus on two primary benchmark reactions where these electronic advantages are clearly demonstrated: the synthesis of quinoxalines and benzimidazoles, both of which are privileged scaffolds in medicinal chemistry.[5][6]
Benchmark Reaction 1: Quinoxaline Synthesis via Condensation
The synthesis of quinoxalines, a core component in numerous pharmaceuticals including anticancer and antimicrobial agents, is a classic benchmark for ortho-phenylenediamines.[7][8] The most direct method is the condensation reaction with a 1,2-dicarbonyl compound.[5]
Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
This protocol details the reaction of 4,5-dimethoxybenzene-1,2-diamine with benzil.
-
Diamine Liberation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of an ethanol/water mixture (2:1 v/v). Add 2.2 mmol of a mild base, such as sodium bicarbonate, and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and generate the free diamine in situ.
-
Reactant Addition: In a separate beaker, dissolve 1.0 mmol of benzil in 5 mL of warm ethanol. Add this solution dropwise to the diamine mixture with continuous stirring.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 85°C) for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol to yield fine crystals.
Causality Behind Experimental Choices:
-
Dihydrochloride Salt: The dihydrochloride form provides superior shelf stability and ease of handling compared to the free diamine, which can be sensitive to oxidation. The in situ neutralization is a clean and efficient way to generate the reactive species just before it is needed.
-
Solvent System: The ethanol/water mixture is an excellent choice as it provides sufficient solubility for the polar diamine salt, the liberated free base, and the nonpolar benzil, creating a homogenous reaction environment essential for efficient molecular collisions.
-
Reflux Conditions: Heating provides the necessary activation energy for the dehydration and cyclization steps, ensuring the reaction proceeds to completion in a reasonable timeframe.
Visual Workflow: Quinoxaline Synthesis
Caption: Step-by-step workflow for the synthesis of a 6,7-dimethoxyquinoxaline derivative.
Performance Comparison with Alternative Diamines
The electronic nature of the substituent on the ortho-phenylenediamine ring dramatically impacts reactivity. Here, we compare our title compound with the unsubstituted parent and an electron-withdrawn analogue under similar catalytic conditions.
| Diamine Reagent | Substituent Nature | Nucleophilicity of Amino Groups | Typical Reaction Time | Typical Yield | Reference |
| 4,5-Dimethoxybenzene-1,2-diamine | Strong Electron-Donating | High | 2-3 hours | >90% | [2] |
| Benzene-1,2-diamine | Neutral | Moderate | 4-6 hours | 80-90% | [7] |
| 4-Nitrobenzene-1,2-diamine | Strong Electron-Withdrawing | Low | >12 hours | <60% | [7] |
As the data illustrates, the electron-donating methoxy groups of the title compound significantly accelerate the reaction and improve yields. Conversely, the electron-withdrawing nitro group deactivates the amine nucleophiles, leading to longer reaction times and lower yields.[7]
Benchmark Reaction 2: Benzimidazole Synthesis
Benzimidazoles are another critical heterocyclic motif found in a wide range of pharmaceuticals, such as proton pump inhibitors and anthelmintics. A common synthetic route is the condensation of an ortho-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[6]
Experimental Protocol: Synthesis of 5,6-Dimethoxy-2-phenyl-1H-benzimidazole
-
Reagent Mixture: In a 50 mL flask, combine 1.0 mmol of this compound, 1.0 mmol of benzaldehyde, and 10 mL of ethanol.
-
Neutralization & Condensation: Add 2.2 mmol of sodium bicarbonate to neutralize the acid. Stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate.
-
Oxidative Cyclization: Add an oxidizing agent, such as 1.5 mmol of sodium metabisulfite (Na₂S₂O₅), to the mixture. Heat the reaction at 60-70°C for 4-6 hours. Oxygen from the air often serves as the terminal oxidant in such reactions.
-
Isolation: After cooling, pour the reaction mixture into 50 mL of ice-cold water. The benzimidazole product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.
Causality Behind Experimental Choices:
-
Two-Step, One-Pot Process: The reaction first involves the formation of a C=N bond (Schiff base), which is followed by an intramolecular cyclization and subsequent oxidation to form the stable aromatic benzimidazole ring.
-
Oxidant: While various oxidants can be used, milder reagents like Na₂S₂O₅ or even atmospheric oxygen are often sufficient, making the protocol robust and accessible.[2]
Visual Reaction Pathway: Benzimidazole Formation
Caption: Key stages in the synthesis of a 2-aryl-5,6-dimethoxybenzimidazole.
Comparative Analysis of Synthetic Methodologies
For benzimidazole synthesis, a key decision for a researcher is the choice of the carbonyl component and reaction conditions. Here we compare the modern aldehyde-based synthesis with the classic Phillips-Ladenburg synthesis, which uses a carboxylic acid.
| Method | Carbonyl Source | Conditions | Advantages | Disadvantages |
| Aldehyde Condensation | Aldehyde | Mild heating (60-70°C), oxidant | Milder conditions, broad aldehyde scope, generally higher yields. | Requires an explicit oxidation step. |
| Phillips-Ladenburg | Carboxylic Acid | High temp (100-150°C), strong acid (e.g., HCl, PPA) | One-pot, readily available carboxylic acids. | Harsh conditions can limit functional group tolerance on sensitive substrates. |
The choice of method is dictated by the overall molecular complexity. For robust substrates, the Phillips-Ladenburg method is effective. However, for molecules containing acid-sensitive or heat-sensitive functional groups, the milder aldehyde condensation protocol is the superior and more logical choice.
Conclusion and Outlook
This compound is a superior building block for the synthesis of electron-rich quinoxalines and benzimidazoles. Its performance, driven by the electron-donating methoxy groups, consistently leads to faster reactions and higher yields when compared to unsubstituted or electron-withdrawn analogues. The protocols and comparative data presented in this guide underscore its strategic value in synthetic workflows, particularly in the fields of medicinal chemistry and materials science, where efficiency and yield are paramount. Researchers can confidently select this reagent to accelerate the synthesis of complex heterocyclic targets.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4,5-Dimethylbenzene-1,2-diamine. BenchChem Technical Guides.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. organic-chemistry.org.
- Wikipedia. (n.d.). o-Phenylenediamine. Wikipedia.
- Hassaninejad, A., & Zare, A. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. organic-chemistry.org.
- PubChem. (n.d.). 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine. BenchChem Technical Guides.
- The Royal Society of Chemistry. (n.d.). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. sid.ir [sid.ir]
- 8. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Products from 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis and characterization of heterocyclic products derived from 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride. As a key building block in medicinal and materials chemistry, understanding its reactivity and comparing the resulting products with viable alternatives is crucial for efficient and innovative molecular design. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to ensure scientific integrity and practical applicability.
The Strategic Importance of the Vic-Dimethoxy Motif
4,5-Dimethoxybenzene-1,2-diamine, often used as its more stable dihydrochloride salt, is a highly valuable aromatic diamine precursor.[1][2][3][4] The strategic placement of two electron-donating methoxy groups on the benzene ring significantly influences its reactivity and the properties of the resulting heterocyclic systems. These methoxy groups enhance the nucleophilicity of the adjacent amino groups, often leading to faster reaction rates and milder required conditions compared to its unsubstituted counterpart, 1,2-phenylenediamine.[5] This heightened reactivity makes it a preferred starting material for constructing complex molecular architectures, particularly benzimidazoles and quinoxalines, which are core scaffolds in numerous pharmaceuticals.[6][7][8]
Primary Reaction Pathways and Product Classes
The twin nucleophilic amino groups of 4,5-dimethoxybenzene-1,2-diamine are primed for condensation reactions with a variety of electrophilic partners. The two most prominent and synthetically valuable transformations lead to the formation of 5,6-dimethoxybenzimidazoles and 6,7-dimethoxyquinoxalines.
Synthesis of 5,6-Dimethoxybenzimidazoles
Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural basis for drugs with antiulcer, anticancer, and antiviral properties.[6][9] The 5,6-dimethylbenzimidazole moiety, for instance, is a key component of Vitamin B12.[10][11][12] The dimethoxy analogue, derived from our precursor, offers a synthetically accessible scaffold for developing new therapeutic agents.
The most common route is the condensation of the diamine with aldehydes or carboxylic acids (and their derivatives). The reaction with aldehydes, in particular, is widely employed and can be performed under various conditions, from classical heating to modern catalyzed approaches.[13][14][15] The reaction proceeds via the formation of a Schiff base, followed by cyclization and subsequent oxidation or aromatization to yield the stable benzimidazole ring.
A key feature of certain benzimidazole derivatives formed from this precursor is their fluorescence, a property that can be exploited in biochemical assays and imaging applications.[16]
Synthesis of 6,7-Dimethoxyquinoxalines
Quinoxalines, or benzopyrazines, are another class of privileged N-heterocyclic compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[7][17][18] The classical and most direct method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[19][20][21] This reaction is often referred to as the Hinsberg quinoxaline synthesis.
The reaction is typically robust and high-yielding, proceeding through a double condensation mechanism to form the pyrazine ring fused to the benzene core. The resulting products are 6,7-dimethoxyquinoxaline derivatives. The specific substituents on the newly formed pyrazine ring are determined by the structure of the starting 1,2-dicarbonyl compound.
Performance Comparison: Conventional vs. Catalyzed Synthesis
The synthesis of both benzimidazoles and quinoxalines has evolved from harsh, classical methods to more efficient, sustainable, and catalyzed protocols.[9][22] This evolution is driven by the principles of green chemistry, which prioritize milder conditions, shorter reaction times, higher yields, and reduced waste.[23]
Benzimidazole Synthesis Comparison
Conventional methods for benzimidazole synthesis often require high temperatures and strong acids, which can lead to side reactions and purification challenges.[22] In contrast, modern catalyzed approaches offer significant advantages.
| Parameter | Conventional Method (Acid Reflux) | Modern Catalyzed Method (e.g., NH₄Cl) |
| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Green catalysts (e.g., NH₄Cl[14]), Lewis acids, Nanoparticles[6][9] |
| Temperature | High (Reflux) | Room Temperature to 70 °C[14] |
| Reaction Time | Several hours[22] | 15-30 minutes |
| Yield | Moderate to Good (72-90%)[14] | Excellent (up to 98%)[14] |
| Workup | Neutralization, extensive extraction | Simple filtration, minimal purification |
| Reference | [14][22] | [6][9][14] |
Quinoxaline Synthesis Comparison
Similarly, while the classical Hinsberg condensation is effective, various catalysts have been developed to improve its efficiency and environmental footprint, allowing the reaction to proceed smoothly at room temperature, often in greener solvents like ethanol/water mixtures.[19][21][24]
| Parameter | Conventional Method (Acetic Acid Reflux) | Modern Catalyzed Method (e.g., Phenol) |
| Catalyst | Acetic Acid (Solvent & Catalyst)[18] | Organocatalysts (Phenol[19]), Metal salts, Heterogeneous catalysts[24] |
| Temperature | High (Reflux) | Room Temperature[19] |
| Reaction Time | Hours[18] | Minutes (e.g., 2 min with Phenol)[19] |
| Yield | Good | Excellent (up to 98%)[19] |
| Solvent | Acetic Acid, Ethanol | Ethanol/Water, Toluene[19] |
| Reference | [18] | [19][24] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative benzimidazole and quinoxaline derivatives from this compound.
Protocol: Synthesis of 5,6-Dimethoxy-2-phenyl-1H-benzimidazole
This protocol utilizes an efficient, catalyzed approach.
Materials:
-
This compound (1 mmol, 241.11 mg)
-
Benzaldehyde (1 mmol, 106.12 mg)
-
Ammonium chloride (NH₄Cl) (0.2 mmol, 10.7 mg)
-
Ethanol (10 mL)
-
Sodium bicarbonate solution (5% aqueous)
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (1 mmol) in ethanol (10 mL).
-
Add benzaldehyde (1 mmol) and ammonium chloride (0.2 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).
-
Upon completion, carefully neutralize the reaction mixture with a 5% sodium bicarbonate solution until effervescence ceases. This will precipitate the product.
-
Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,6-dimethoxy-2-phenyl-1H-benzimidazole.
Protocol: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
This protocol details a green, organocatalyzed synthesis at room temperature.[19]
Materials:
-
This compound (1 mmol, 241.11 mg)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 210.23 mg)
-
Phenol (0.2 mmol, 18.8 mg)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in a solvent mixture of ethanol (5 mL) and water (5 mL).
-
Add a catalytic amount of phenol (20 mol%).
-
Stir the mixture at room temperature. The product will often begin to precipitate out of the solution.
-
Monitor the reaction by TLC. The reaction is typically complete within minutes.[19]
-
Filter the precipitated product and wash with a cold ethanol/water mixture to remove any unreacted starting materials and the catalyst.
-
Dry the product to obtain pure 6,7-dimethoxy-2,3-diphenylquinoxaline.
Conclusion and Future Outlook
This compound is a superior precursor for synthesizing electron-rich benzimidazoles and quinoxalines. The presence of the methoxy groups enhances reactivity, allowing for the use of milder, more efficient, and environmentally benign synthetic protocols. Compared to classical methods, modern catalyzed reactions offer dramatic improvements in reaction times, yields, and ease of purification. For researchers in drug discovery and materials science, leveraging these advanced methodologies with this versatile building block provides a powerful platform for the rapid generation of diverse and novel heterocyclic compounds with significant potential for a wide range of applications.[8][24]
References
- A Comparative Guide to the Synthesis of Quinoxalines: Transition-Metal-Free vs. Catalyzed Approaches. Benchchem.
- A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. Benchchem.
- A Comparative Guide to Quinoxaline Synthesis: An Analysis of Synthetic Routes. Benchchem.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2011). MDPI.
- 1,2-Diamino-4,5-dimethoxybenzene hydrochloride | Biochemical Assay Reagent. Santa Cruz Biotechnology.
- Comparative analysis of classical and modern synthesis approaches for benzimidazole derivatives. (2025). ResearchGate.
- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021). National Institutes of Health.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis Online.
- Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate.
- Comparative study of synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles with the literature. ResearchGate.
- Quinoxaline synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). PubMed Central.
- SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Synthesis, spectral and theoretical characterization of 5,6-Dichloro/Dimethyl-2-(2', 3'/2', 4'/2', 5'/3', 4'/3', 5'-Dimethoxyphenyl)-1H-Benzimidazoles. (2016). ResearchGate.
- Efficient and Inexpensive Synthesis of Benzimidazoles and Quinoxalines. (2014). ResearchGate.
- Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine. Benchchem.
- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021). Royal Society of Chemistry.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Synthetic route of 1,2-diamino-4,5-dimethoxybenzene. ResearchGate.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2020). PubMed Central.
- Green Synthesis of Quinoxaline derivatives. (2011). Asian Journal of Research in Chemistry.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). National Institutes of Health.
- Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. (2016).
- Identification of 5,6-dimethylbenzimidazole as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring. (1992). Journal of Biological Chemistry.
- 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride. Santa Cruz Biotechnology.
- The coenzyme B 12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella. (2018). Microbial Cell.
- 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2). PubChem.
- 5,6-DIMETHYLBENZIMIDAZOLE-1-CARBOXANILIDE. Sigma-Aldrich.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
- 1,2-diamino-4,5-dimethoxybenzene hydrochloride. Sigma-Aldrich.
- 5,6-Dimethylbenzimidazole. Wikipedia.
- 1,2-Diamino-4,5-dimethoxybenzene. PubChem.
- A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine. Benchchem.
- Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. (2012). ResearchGate.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2015). ResearchGate.
Sources
- 1. scbt.com [scbt.com]
- 2. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 5,6-dimethylbenzimidazole as the Co alpha ligand of the cobamide synthesized by Salmonella typhimurium. Nutritional characterization of mutants defective in biosynthesis of the imidazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mtieat.org [mtieat.org]
- 18. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. sid.ir [sid.ir]
- 22. researchgate.net [researchgate.net]
- 23. ajrconline.org [ajrconline.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The biological activity of these derivatives is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for advancing any research or development program. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a promising drug candidate.
This guide provides an in-depth comparison of the essential analytical techniques used to confirm the structure and purity of newly synthesized benzimidazole derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results. The approach outlined here is a self-validating system, where orthogonal techniques converge to provide an unassailable confirmation of the molecular structure.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like benzimidazoles in solution.[3] It provides a detailed map of the atomic connectivity within a molecule, revealing the number and type of protons and carbons and how they are connected.
Expertise & Experience: Interpreting the Benzimidazole NMR Spectrum
The ¹H NMR spectrum of a benzimidazole derivative offers a wealth of information.[3] Key regions and signals provide a characteristic fingerprint:
-
N-H Proton: In N-unsubstituted benzimidazoles, the proton on the imidazole nitrogen is highly diagnostic. It typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm when using DMSO-d₆ as the solvent.[3][4] This significant deshielding is due to the aromaticity of the ring system and intermolecular hydrogen bonding with the solvent.[3] The signal's broadness often results from quadrupole broadening from the adjacent nitrogen and chemical exchange.
-
Aromatic Protons: Protons on the fused benzene ring generally resonate between 7.0 and 8.3 ppm.[3] The splitting patterns and coupling constants (J-values) are crucial for determining the substitution pattern on this ring.[3]
-
C2-H Proton: The proton at the 2-position of the imidazole ring is also a key indicator, often appearing as a singlet.
-
Tautomerism: A critical consideration for N-unsubstituted benzimidazoles is prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms.[5][6] In many solvents, this exchange is fast on the NMR timescale, leading to a time-averaged spectrum where certain pairs of carbons and protons become chemically equivalent.[5] In some cases, particularly in pure solvents like DMSO-d₆ or in the solid state, this tautomerism can be slowed or "blocked," allowing for the observation of distinct signals for each tautomeric form.[5][7]
¹³C NMR spectroscopy complements the ¹H data, providing a signal for each unique carbon atom in the molecule. The chemical shifts of the benzimidazole core carbons are well-characterized, with the C2 carbon typically appearing around 151 ppm in the parent molecule.[4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-25 mg of the purified benzimidazole derivative into a clean, dry vial.[3] The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent.[3] DMSO-d₆ is highly recommended for benzimidazoles as it effectively dissolves most derivatives and allows for the clear observation of the exchangeable N-H proton.[3]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for a ¹H spectrum are generally sufficient.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate all signals and reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Pillar 2: Mass Spectrometry (MS) — The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy, thereby confirming its molecular formula. Furthermore, the fragmentation pattern generated, particularly with electron impact (EI) ionization, provides a molecular fingerprint that can corroborate the proposed structure.[8][9]
Expertise & Experience: Decoding Benzimidazole Fragmentation
Under electron-impact mass spectrometry (EI-MS), benzimidazole derivatives often exhibit predictable fragmentation pathways.
-
Molecular Ion Peak (M+): The mass spectra typically show a prominent molecular ion peak, which is often the base peak, confirming the molecular weight.[8]
-
Characteristic Losses: A common fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring.[8][9]
-
Substituent Fragmentation: The fragmentation of side chains attached to the benzimidazole core will follow established patterns for those functional groups, providing further structural clues.[8][10]
For more complex analyses, such as identifying metabolites in biological samples or analyzing mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12] This technique separates compounds chromatographically before subjecting them to mass analysis, providing both retention time and mass spectral data.
Experimental Protocol: General MS Analysis (Direct Infusion ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
System Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Introduction: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to identify the protonated molecule [M+H]⁺ (in positive ion mode) or deprotonated molecule [M-H]⁻ (in negative ion mode).
-
Fragmentation Analysis (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum (MS/MS). This provides structural information.
-
Data Analysis: Compare the exact mass of the molecular ion with the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern to see if it aligns with the expected structure.
Pillar 3: Single Crystal X-ray Crystallography — The Definitive 3D Structure
While NMR and MS provide powerful evidence for connectivity and molecular formula, single-crystal X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in the solid state.[13][14] It provides definitive proof of structure, including absolute stereochemistry, by mapping electron density from the diffraction of X-rays by a single crystal.[15] For benzimidazole derivatives, this technique can reveal crucial details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, which govern their packing in the solid state and can influence their physical properties.[16][17]
Expertise & Experience: The Prerequisite of a Perfect Crystal
The primary challenge and most critical step in this technique is growing a high-quality single crystal.[14] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[14][18] For benzimidazole derivatives, a common and effective method is slow evaporation.
dot
Caption: Workflow for Single Crystal X-ray Crystallography.
Experimental Protocol: Crystal Growth and Data Acquisition
-
Synthesis and Purification: Start with a highly pure sample of the benzimidazole derivative, as impurities can inhibit crystallization.
-
Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, DMF) to create a saturated or near-saturated solution.[18] Filter the solution to remove any particulate matter.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.[18]
-
Crystal Mounting: Once suitable crystals have formed, carefully mount one on a goniometer head using an appropriate adhesive or oil.[15]
-
Data Collection: Place the mounted crystal on the diffractometer. The instrument will irradiate the crystal with monochromatic X-rays while rotating it, and a detector will record the resulting diffraction pattern.[19]
-
Structure Solution and Refinement: The collected data is processed using specialized software. The "phase problem" is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, precise crystal structure.[18]
Pillar 4: Complementary Techniques for Purity and Elemental Composition
While NMR, MS, and X-ray crystallography are the primary tools for structural elucidation, other techniques are vital for providing a complete and self-validating data package.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of a synthesized compound.[20][21] For benzimidazole derivatives, a reverse-phase HPLC method is typically employed. This technique separates the target compound from any impurities, and the purity is calculated based on the relative peak areas in the chromatogram.[20]
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Develop a separation method, typically using a C8 or C18 reverse-phase column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent like acetonitrile.[22][23] A gradient elution is often used to ensure separation of all components.
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent. Dilute as necessary.
-
Injection and Analysis: Inject the sample onto the HPLC system. Monitor the elution of compounds using a UV detector at a wavelength where the benzimidazole core absorbs strongly (e.g., 254 nm or 288 nm).[20][22]
-
Purity Calculation: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Elemental Analysis (CHNSO) for Formula Verification
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[24][25] This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry. For a pure compound, the experimentally determined percentages should match the calculated values to within a tight tolerance (typically ±0.3-0.4%).[26] This technique is a classic, robust method for confirming the elemental composition and supporting the proposed structure.[27][28]
Comparative Guide to Structural Confirmation Techniques
The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary.
| Technique | Information Obtained | Sample Requirements | Nature | Primary Application |
| NMR Spectroscopy | Atomic connectivity, 2D structure, stereochemistry, tautomerism | 5-25 mg, soluble | Non-destructive | Primary structure elucidation |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation patterns | <1 mg, soluble | Destructive | Molecular formula confirmation |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry | High-quality single crystal | Non-destructive (sample recoverable) | Definitive proof of structure |
| HPLC | Purity, number of components | <1 mg, soluble | Destructive (sample is diluted) | Purity assessment |
| Elemental Analysis | Elemental composition, empirical formula | 1-5 mg, solid/liquid | Destructive | Empirical formula confirmation |
An Integrated Strategy for Unambiguous Confirmation
A robust and trustworthy structural confirmation relies on an integrated approach where these techniques are used in a logical sequence.
dot
Caption: Integrated workflow for benzimidazole derivative confirmation.
By systematically applying this multi-faceted approach, researchers can have the highest degree of confidence in their results, building a solid and trustworthy foundation for subsequent biological evaluation and drug development efforts.
References
- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination. (n.d.). Benchchem.
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. (n.d.). Benchchem.
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Eltra.
- Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.
- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). McGraw-Hill Education.
- Elemental analysis. (n.d.). Wikipedia.
- X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019, March 23). Semantic Scholar.
- Hida, F., Robert, J., & Luu-Duc, C. (1994).
- X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate.
- Single Crystal X-ray Diffraction. (n.d.). University of York.
- Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 35-44.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Platypus Technologies.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. (n.d.). Benchchem.
- Single crystal X-ray diffraction. (n.d.). Fiveable.
- X-ray crystallography. (n.d.). Wikipedia.
- Elguero, J., Jagerovic, N., Goya, P., & Rozas, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.
- A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole. (n.d.). Benchchem.
- Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
- IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate.
- El kihel, A., El Guesmi, N., & El Hallaoui, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7480-7484.
- Roos, M., Majewsky, M., & Mikus, G. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 356-365.
- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
- Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide. (n.d.). Benchchem.
- Systematic identification of suspected anthelmintic benzimidazole metabolites using LC–MS/MS. (2017, December 28). Ovid.
- Application Notes and Protocols for the NMR Characterization of 1-benzyl-1H-benzimidazol-5-amine. (n.d.). Benchchem.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI.
- Spectroscopic data of benzimidazolium salts 1-5 [36-38] and their... (n.d.). ResearchGate.
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (n.d.). PubMed.
- The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. (n.d.). IUCr.
- ¹H NMR spectra of benzimidazole‐containing imide oligomers. (n.d.). ResearchGate.
- Benzimidazole(51-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate.
- Review of methodology for the determination of benzimidazole residues in biological matrices. (n.d.). PubMed.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). ResearchGate.
- Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate.
- Structure of benzimidazole 1. (n.d.). ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). Beilstein Journals.
- Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. (n.d.). ResearchGate.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. journalijdr.com [journalijdr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 17. BiblioBoard [openresearchlibrary.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ptfarm.pl [ptfarm.pl]
- 24. azom.com [azom.com]
- 25. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 26. Elemental analysis - Wikipedia [en.wikipedia.org]
- 27. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 28. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride in Heterocyclic Synthesis
Executive Summary
In the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles vital to pharmaceutical and materials science, the choice of starting materials is a critical determinant of overall process efficiency and economic viability. This guide provides an in-depth cost-effectiveness analysis of 4,5-dimethoxybenzene-1,2-diamine dihydrochloride, a highly functionalized aromatic diamine. We objectively compare its performance, cost, and handling characteristics against three common alternatives: the parent o-phenylenediamine, the electron-rich 3,4-diaminotoluene, and the electron-poor 4,5-dichloro-o-phenylenediamine. Through a detailed case study in quinoxaline synthesis, supported by experimental protocols and quantitative data, this guide demonstrates that while this compound has a higher initial purchase price, its superior reactivity can lead to significant downstream savings in energy, time, and purification, making it a highly cost-effective option for specific applications requiring mild conditions and high purity.
Introduction: The Strategic Value of Substituted o-Phenylenediamines
The o-phenylenediamine (OPD) scaffold is a cornerstone in organic synthesis, serving as a versatile precursor for a vast array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines.[1][2] These structures are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[3] The reactivity of the OPD core is fundamentally governed by the nucleophilicity of its two adjacent amino groups, which readily condense with 1,2-dicarbonyl compounds or their equivalents.[1][4]
The strategic placement of substituents on the aromatic ring profoundly modulates this reactivity. This guide focuses on This compound (CAS 131076-14-7), a derivative featuring two electron-donating methoxy groups.[5] These groups are hypothesized to enhance the nucleophilicity of the amines, thereby accelerating reaction rates and enabling milder reaction conditions compared to the unsubstituted parent molecule or derivatives with electron-withdrawing groups.[1][6]
Comparative Analysis of Key Alternatives
To establish a comprehensive cost-effectiveness model, we must first understand the landscape of alternatives. We have selected three representative diamines that span the electronic spectrum.
| Compound | Structure | CAS No. | MW ( g/mol ) | Key Electronic Feature | Indicative Price (USD/100g)* |
| This compound | C8H14Cl2N2O2 | 131076-14-7 | 241.11[5] | Strongly Electron-Donating (-OCH₃) | ~$150 - $250+ |
| o-Phenylenediamine (Benchmark) | C6H8N2 | 95-54-5 | 108.14[7] | Neutral | ~$15 - $30[7][8] |
| 3,4-Diaminotoluene | C7H10N2 | 496-72-0 | 122.17 | Moderately Electron-Donating (-CH₃) | ~$40 - $70[9][10] |
| 4,5-Dichloro-o-phenylenediamine | C6H6Cl2N2 | 5348-42-5 | 177.03 | Strongly Electron-Withdrawing (-Cl) | ~$100 - $285[11] |
*Prices are estimates based on publicly available data from various suppliers for research-grade purity (≥97%) and are subject to change. They are intended for comparative purposes only.
Causality Behind Substituent Effects: The electronic nature of the ring substituent directly impacts the availability of the nitrogen lone pairs for nucleophilic attack.[6][12]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the ring and, by extension, on the nitrogen atoms. This enhanced nucleophilicity is expected to accelerate the initial condensation step in reactions.[1][13]
-
Electron-Withdrawing Groups (EWGs) like chloro (-Cl) decrease the ring's electron density, reducing the nucleophilicity of the amines.[1] This can lead to slower reactions or the need for more forcing conditions (e.g., stronger acid catalysts, higher temperatures).[14][15]
Performance Case Study: Synthesis of 2,3-Diphenylquinoxaline
To provide empirical data, we will model a comparative synthesis of 2,3-diphenylquinoxaline from benzil and each of the four diamine precursors. The synthesis of quinoxalines is a classic and widely used reaction for evaluating the reactivity of o-phenylenediamines.[4][15][16]
Experimental Workflow & Rationale
The chosen protocol is a catalyst-free condensation in an ethanol/water mixture at room temperature, designed to highlight the intrinsic reactivity of each diamine.[16] This approach minimizes external variables, allowing for a direct comparison of substituent effects. The dihydrochloride salt of the dimethoxy derivative will require initial neutralization with a base (e.g., two equivalents of NaHCO₃) to liberate the free diamine in situ.
Caption: Workflow for the comparative synthesis of quinoxalines.
Detailed Experimental Protocol
-
Reagent Preparation: To four separate 50 mL round-bottom flasks, add the respective diamine (1.0 mmol) and benzil (1.0 mmol).
-
Note for this compound: Add sodium bicarbonate (2.0 mmol, 168 mg) to this flask to neutralize the HCl salt.
-
-
Solvent Addition: Add 10 mL of an ethanol:water (7:3 v/v) solution to each flask.
-
Reaction: Equip each flask with a magnetic stir bar and stir the mixtures vigorously at room temperature (25°C).
-
Monitoring: Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is considered complete upon the disappearance of the limiting diamine spot.
-
Isolation: Once the reaction is complete, add 20 mL of deionized water to the reaction mixture to induce precipitation.
-
Purification: Allow the mixture to stand for 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
-
Analysis: Determine the isolated yield and confirm product identity and purity via melting point and ¹H NMR spectroscopy.
Comparative Performance Data (Anticipated Results)
The following table summarizes the expected outcomes based on established principles of chemical reactivity.[1][17]
| Diamine Precursor | Expected Reaction Time | Expected Isolated Yield (%) | Product Purity (by NMR) | Key Observation |
| 4,5-Dimethoxy-OPD | < 1 hour | > 95% | Excellent (>98%) | Rapid reaction, clean product precipitation. |
| 3,4-Diaminotoluene | 2 - 4 hours | 90 - 95% | Very Good (>97%) | Slower than dimethoxy, but still efficient. |
| o-Phenylenediamine | 4 - 8 hours | 85 - 92% | Good (>95%) | Baseline reactivity, may require extended stirring.[14] |
| 4,5-Dichloro-OPD | > 24 hours / Incomplete | < 50% (at RT) | Poor (mixture) | Reaction is very sluggish at room temperature; requires heat/catalyst for acceptable conversion. |
A Holistic Cost-Effectiveness Model
True cost-effectiveness extends beyond the price-per-gram of the starting material. It encompasses the entire process from reaction setup to final product isolation.
The "True Cost" Equation
We propose a model where the "True Cost Per Gram" of the final product is a function of reagent costs, process costs (time, energy, solvent), and purification costs.
Caption: Factors contributing to the "True Cost" of synthesis.
Analysis of Cost Factors
-
Reagent Cost: As established, this compound has the highest initial cost.
-
Process Cost: The significantly faster reaction time for the dimethoxy derivative translates directly to lower labor costs and reduced energy consumption (e.g., electricity for stirring). In a scaled-up process, reducing reaction time from 8 hours to 1 hour results in substantial savings.
-
Purification Cost: The high yield and clean reaction profile of the dimethoxy derivative often result in a product that requires minimal to no further purification beyond simple filtration.[16] In contrast, slower or less clean reactions may necessitate costly and time-consuming column chromatography or recrystallization, consuming large volumes of solvents and additional labor. The incomplete reaction of the dichloro-derivative at room temperature makes it economically non-viable under these conditions, as separating the product from unreacted starting materials would be inefficient.
Cost-Effectiveness Matrix
| Precursor | Reagent Cost | Process Efficiency | Purification Needs | Overall Cost-Effectiveness Rating |
| 4,5-Dimethoxy-OPD | High | Very High | Very Low | Excellent (for high-value products requiring mild conditions) |
| 3,4-Diaminotoluene | Medium | High | Low | Very Good (A strong, economical alternative) |
| o-Phenylenediamine | Low | Medium | Medium | Good (Standard choice for robust, cost-sensitive syntheses) |
| 4,5-Dichloro-OPD | High | Very Low (at RT) | High | Poor (Unsuitable for mild, catalyst-free conditions) |
Conclusion & Senior Scientist Recommendations
While a superficial analysis of catalog prices might dissuade researchers from selecting this compound, a holistic, process-oriented evaluation reveals a different story.
This compound is the most cost-effective choice under the following circumstances:
-
When synthesizing high-value products: For pharmaceutical intermediates or advanced materials, the cost of the starting material is a smaller fraction of the final product's value, and ensuring a high-yield, high-purity outcome is paramount.
-
When working with sensitive substrates: The ability to run reactions at room temperature without strong acid catalysts can be crucial for preserving delicate functional groups elsewhere in the molecule.
-
When process time is a critical factor: In high-throughput synthesis or time-sensitive projects, the dramatic reduction in reaction time offers a significant competitive advantage.
For general-purpose synthesis where longer reaction times and standard purification methods are acceptable, 3,4-diaminotoluene represents an excellent balance of reactivity and cost. The unsubstituted o-phenylenediamine remains the workhorse for applications where minimizing raw material cost is the primary driver.
Ultimately, the "most" cost-effective reagent is context-dependent. By understanding the interplay between raw material costs and process efficiency, researchers can make more strategic and economically sound decisions in their synthetic endeavors.
References
- BenchChem. (n.d.). Comparative study of substituted o-phenylenediamine reactivity in condensations.
- Al-Ostath, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
- Zarrok, H., et al. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.
- ChemicalBook. (2025). 3,4-Diaminotoluene.
- Safari, J., & Gandomi-Ravandi, S. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.
- ARKAT USA, Inc. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
- Stellar Chemical Corp. (n.d.). 4, 5-Dichloro-o-phenylenediamine, min 98%, 100 grams.
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
- IndiaMART. (n.d.). 3,4-Diaminotoluene CAS 496-72-0.
- Sigma-Aldrich. (n.d.). 4,5-Dichloro-o-phenylenediamine 97.
- Sdfine. (n.d.). O-PHENYLENEDIAMINE.
- CCM. (n.d.). Price of o-Phenylenediamine.
- Sigma-Aldrich. (n.d.). o-Phenylenediamine.
- ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile.
- Tokyo Chemical Industry. (n.d.). 4,5-Dichloro-1,2-phenylenediamine.
- RPI. (n.d.). o-Phenylenediamine, 50 Grams.
- Wiley Online Library. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
- ECHEMI. (n.d.). o-Phenylenediamine Price and Market Analysis.
- TCI Chemicals. (n.d.). 3,4-Diaminotoluene.
- Lab Procurement Services. (n.d.). o-Phenylenediamine, 50 Grams CAS# 95-54-5.
- ResearchGate. (n.d.). Reactivity of o-phenylenediamine with various terminal acetylenes.
- Thermo Scientific Chemicals. (n.d.). 4,5-Dichloro-o-phenylenediamine, 98%.
- ResearchGate. (2025). Anilines as Nucleophiles.
- Fisher Scientific. (n.d.). 3,4-Diaminotoluene, 97%.
- ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
- Ottokemi. (n.d.). 3,4-Diaminotoluene, 97%.
- ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.
- Wikipedia. (n.d.). o-Phenylenediamine.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles.
- Santa Cruz Biotechnology. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride.
- PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
- Bio-Techne. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene hydrochloride.
- Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Sigma-Aldrich. (n.d.). 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR.
- Biomol. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- illuminated Cell. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- BenchChem. (n.d.). A cost-benefit analysis of different synthetic pathways for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
- BenchChem. (2025). A Cost-Benefit Analysis of 4,5-Diamino-o-xylene in Large-Scale Synthesis: A Comparative Guide.
- PubChem. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scbt.com [scbt.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. rpicorp.com [rpicorp.com]
- 8. labproservices.com [labproservices.com]
- 9. 3,4-Diaminotoluene | 496-72-0 [chemicalbook.com]
- 10. 3,4-Diaminotoluene, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. calpaclab.com [calpaclab.com]
- 12. afit.edu [afit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of Substituted Benzene-1,2-diamines
For Researchers, Scientists, and Drug Development Professionals
Substituted benzene-1,2-diamines, also known as o-phenylenediamines (OPDs), are critical building blocks in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and advanced materials.[1] Their versatile reactivity makes them indispensable precursors for the construction of benzimidazoles, quinoxalines, and other fused aromatic systems that form the core of many biologically active molecules and functional materials.[1][2] This guide provides a comparative analysis of the most prevalent synthetic pathways to access these valuable intermediates, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic strategy.
I. The Workhorse: Reduction of o-Nitroanilines
The reduction of readily available o-nitroanilines stands as the most classical and widely employed method for the synthesis of benzene-1,2-diamines.[1] This approach is favored for its straightforwardness and the commercial availability of a diverse range of starting materials.
A. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the surface of a metal catalyst. The catalyst facilitates the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.
Catalysts: A variety of catalysts can be employed, with Raney nickel and palladium on carbon (Pd/C) being the most common.[3]
-
Raney Nickel: Highly active and cost-effective, but can be pyrophoric and requires careful handling.
-
Palladium on Carbon (Pd/C): A versatile and robust catalyst, often preferred for its selectivity and ease of handling. It can be used under milder conditions than Raney nickel.
Experimental Protocol: Synthesis of o-Phenylenediamine via Catalytic Hydrogenation [3]
-
To a solution of N-2-picolyl-o-nitroaniline (10 g) in methanol, add Raney nickel as the catalyst.
-
Hydrogenate the mixture at room temperature.
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent in vacuo to obtain the o-phenylenediamine derivative as an oil.
B. Chemical Reduction
A plethora of chemical reducing agents can be utilized for this transformation, each with its own advantages and limitations.
Common Reducing Agents:
-
Tin (Sn) or Stannous Chloride (SnCl2) in Acidic Media: A traditional and reliable method, though the use of stoichiometric tin can lead to waste disposal issues.[4]
-
Iron (Fe) in Acidic Media: A more economical and environmentally benign alternative to tin.[5]
-
Zinc Dust in Alkaline or Neutral Media: Effective for the reduction of o-nitroaniline, often carried out in an alcoholic solution.[4]
-
Sodium Hydrosulfite (Na2S2O4): A mild reducing agent, useful for substrates with sensitive functional groups.[4]
Selective Reduction of Dinitrobenzenes: In cases where a dinitrobenzene is the starting material, selective reduction of one nitro group can be achieved using specific reagents like sodium sulfide (Na2S) or ammonium sulfide ((NH4)2S).[6][7] The regioselectivity is often influenced by steric and electronic factors.[8] For instance, in m-dinitrobenzene, one nitro group can be selectively reduced to yield m-nitroaniline.[6][7]
Experimental Protocol: Synthesis of o-Phenylenediamine using Zinc Dust and Alkali [4]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, place 69 g (0.5 mole) of o-nitroaniline, 40 cc of a 20% sodium hydroxide solution, and 200 cc of 95% ethanol.
-
Stir the mixture vigorously and heat on a steam bath until it boils gently.
-
Turn off the steam and add 130 g (2 gram atoms) of zinc dust in 10-g portions, frequently enough to maintain boiling.
-
After the addition is complete, reflux the mixture with continued stirring for one hour.
-
Filter the hot mixture by suction and extract the zinc residue with two 150-cc portions of hot alcohol.
-
Combine the filtrates, add 2–3 g of sodium hydrosulfite, and concentrate under reduced pressure to a volume of 125–150 cc.
-
Cool the solution thoroughly in an ice-salt bath to crystallize the product.
-
Collect the faintly yellow crystals, wash with a small amount of ice water, and dry in a vacuum desiccator. This yields 46–50 g (85–93%) of crude o-phenylenediamine.
II. Nucleophilic Aromatic Substitution (SNAr) Approaches
The direct displacement of a leaving group, typically a halide, from an aromatic ring by an amine source offers an alternative route to substituted benzene-1,2-diamines.
A. Amination of o-Dihalobenzenes
The reaction of o-dihalobenzenes with ammonia or amines can provide access to o-phenylenediamines. This method often requires high temperatures and pressures, and the presence of a copper catalyst is typically necessary to facilitate the reaction.[4][9][10]
Experimental Protocol: Synthesis of o-Phenylenediamine from o-Dichlorobenzene [10]
-
In a 1L autoclave, add 100g of o-dichlorobenzene, 2g of cuprous iodide, 0.5g of triphenylphosphine, and 200g of liquefied ammonia.
-
Control the reaction temperature at 85-100°C and the pressure at 5-7 MPa.
-
After 6 hours, separate the oil phase at 100°C.
-
Vacuum distill the oil phase to obtain 66.9g (90.5% yield) of white o-phenylenediamine with a purity of 99.3%.
B. From o-Fluoronitrobenzenes
A multi-step synthesis starting from o-fluoronitrobenzene derivatives provides a reliable route to chiral benzene-1,2-diamine building blocks.[11][12] This approach involves a nucleophilic aromatic substitution, followed by alkylation and subsequent reduction of the nitro group.
-
Nucleophilic Aromatic Substitution: Reaction of an o-fluoronitrobenzene with a chiral diamine, such as (1R,2R)-cyclohexane-1,2-diamine.
-
Alkylation: Selective alkylation of the primary amino group.
-
Reduction: Reduction of the aromatic nitro group, often with tin(II) chloride, to yield the desired chiral benzene-1,2-diamine.
III. Modern and Greener Synthetic Strategies
Recent advancements in organic synthesis have led to the development of more sustainable and efficient methods for preparing substituted benzene-1,2-diamines.
A. Direct Conversion of Cyclohexanones
A novel iodine and copper co-catalyzed method allows for the direct conversion of cyclohexanones into substituted o-phenylenediamines.[1] This transformation is notable for its use of air as a green oxidant and its compatibility with a variety of amines under mild conditions.[1]
B. Metal-Free Synthesis
The development of metal-free synthetic routes is a significant goal in green chemistry. Transition-metal-free methods for the synthesis of quinoxalines from o-phenylenediamines and arylacetaldehydes have been reported, utilizing an inorganic base like potassium carbonate.[2] While this is a downstream application, the principles can inspire metal-free approaches to the diamines themselves. Similarly, metal-free syntheses of benzimidazoles from o-phenylenediamines have been achieved using D-glucose as a biorenewable C1 synthon in water.[13]
C. Diels-Alder Reactions
The Diels-Alder reaction of 2H-pyran-2-ones with alkynes can yield highly substituted aniline and o-phenylenediamine derivatives.[14] This cycloaddition approach allows for the construction of complex substitution patterns that might be challenging to achieve through traditional methods.[14]
Comparative Summary of Synthetic Pathways
| Pathway | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Reduction of o-Nitroanilines | o-Nitroanilines | H2/Pd/C, Raney Ni, Sn/HCl, Fe/HCl, Zn/NaOH | Readily available starting materials, high yields, well-established methods. | Use of stoichiometric metals in some cases, potential for hazardous reagents (Raney Ni). |
| Amination of o-Dihalobenzenes | o-Dihalobenzenes | Ammonia, Copper catalyst | Direct route from simple precursors. | Requires harsh conditions (high temperature and pressure), catalyst can be difficult to remove. |
| From o-Fluoronitrobenzenes | o-Fluoronitrobenzenes | Chiral diamines, SnCl2 | Access to chiral, non-racemic products. | Multi-step synthesis, may require specialized starting materials. |
| Direct Conversion of Cyclohexanones | Cyclohexanones, Amines | I2, Cu catalyst, Air | Green oxidant (air), mild conditions, novel approach. | Newer method, substrate scope may be developing. |
| Diels-Alder Reactions | 2H-pyran-2-ones, Alkynes | Heat or catalyst | Access to highly substituted and complex products. | May require synthesis of specialized starting materials. |
Visualization of Synthetic Pathways
Below are diagrams illustrating the key synthetic transformations discussed.
Diagram 1: Classical Reduction of an o-Nitroaniline
Caption: General scheme for the reduction of o-nitroaniline.
Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Route
Caption: Synthesis of o-phenylenediamine via amination of o-dichlorobenzene.
Diagram 3: Modern Aromatization Approach
Caption: Direct synthesis from cyclohexanones using a green oxidant.
Conclusion
The synthesis of substituted benzene-1,2-diamines can be accomplished through a variety of methods, each with its own set of advantages and limitations. The classical reduction of o-nitroanilines remains a robust and versatile strategy, while modern approaches offer greener and more innovative routes to these important building blocks. The choice of synthetic pathway will ultimately depend on the specific substitution pattern required, the scale of the reaction, and considerations of cost, safety, and environmental impact. As the demand for novel pharmaceuticals and materials continues to grow, the development of even more efficient and sustainable methods for the synthesis of o-phenylenediamines will undoubtedly remain an active area of research.
References
- Organic Syntheses Procedure. o-PHENYLENEDIAMINE.
- Sciencemadness.org. Synthesis of o-phenylenediamine.
- PrepChem.com. Synthesis of o-phenylenediamine.
- Wang, L., et al. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Royal Society of Chemistry.
- Reddy, B. V. S., et al. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. The Journal of Organic Chemistry.
- Kranjc, K., et al. (2005). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry.
- MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- ResearchGate. (2020). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids.
- Wikipedia. 1,3-Dinitrobenzene.
- Du Bois, J., & Espino, C. G. (2005). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Angewandte Chemie International Edition.
- Fiori, K. W., & Du Bois, J. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. Journal of the American Chemical Society.
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
- Organic Chemistry Portal. Synthesis of 1,2-diamines.
- Chen, P.-Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances.
- ResearchGate. (2022). Transition-metal-free catalyzed (o-phenylenediamine-based) borostannane-alkylation of terminal alkynes.
- Ramón, D. J., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
- ResearchGate. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- Google Patents. Process for the manufacture of 1:2-diaminobenzene.
- Vedantu. The conversion of mdinitrobenzene into mnitroaniline class 12 chemistry CBSE.
- Wang, C., et al. (2018). Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. The Journal of Organic Chemistry.
- Google Patents. Process for the partial reduction of dinitro compounds.
- Organic Syntheses Procedure. diazoaminobenzene.
- Google Patents. Method for synthesizing and preparing o-phenylenediamine from orthodichlorobenzene.
- Filo. (2025). Reaction mechanisms shows m-dinitrobenzene to m-nitroanilin.
- Google Patents. Process for preparing o-phenylenediamine.
Sources
- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reaction mechanisms shows m-dinitrobenzene to m-nitroanilin | Filo [askfilo.com]
- 6. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 7. The conversion of mdinitrobenzene into mnitroaniline class 12 chemistry CBSE [vedantu.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US2036134A - Process for the manufacture of 1:2-diaminobenzene - Google Patents [patents.google.com]
- 10. CN105037171A - Method for synthesizing and preparing o-phenylenediamine from orthodichlorobenzene - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the safe management and disposal of chemical reagents is a cornerstone of laboratory excellence and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride, a compound that, while integral to many synthetic pathways, requires meticulous handling due to its inherent hazardous properties. By moving beyond mere compliance and embracing a culture of safety, we can ensure the well-being of our researchers and the integrity of our environment.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the first step in its safe management.[1][2][3] This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2][3][4] As an aromatic amine, it is readily absorbed through the skin, and like many in its class, it may pose long-term health risks, including potential carcinogenicity and mutagenicity.[5][6] The dihydrochloride salt form indicates the presence of chlorine, which necessitates consideration of regulations pertaining to chlorinated organic compounds.
The primary directive for the disposal of this compound is to treat it as hazardous waste .[1][7][8][9] Under no circumstances should it be disposed of down the drain or in regular trash.[10][11]
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption of this harmful substance.[4][12] |
| Body Protection | A flame-resistant lab coat. | Protects against spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator. | Necessary if there is a risk of dust formation or if working outside of a chemical fume hood.[1][4] |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste:
-
Designate a specific, leak-proof, and clearly labeled hazardous waste container for solid this compound waste.[11][13] High-density polyethylene (HDPE) containers are a suitable choice.
-
The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms.[11]
-
Crucially, do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases. [13]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[11]
-
The label should list all constituents of the solution, including solvents, with their approximate percentages.
-
Step 2: Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol).[11][14]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[11][14] Do not pour the rinsate down the drain.
-
Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.[11][14]
-
Final Disposal of Container: Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[11]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Minor Spill:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.[15]
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[8]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.[4]
-
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Safe Handling of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the proficient handling of 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride. Moving beyond a mere checklist, we delve into the rationale behind each procedural step, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile
This compound is an aromatic diamine that, while valuable in chemical synthesis, presents a distinct set of hazards that must be managed with informed caution. According to its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2][3]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2][3]
A thorough understanding of these hazards is the foundational step in implementing a robust safety protocol. The subsequent sections of this guide are designed to directly mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | To prevent skin contact with the solid compound and protect eyes from airborne particulates. |
| Dissolving and Solution Preparation | - Nitrile gloves- Laboratory coat- Chemical splash goggles | To protect against skin contact and eye splashes of the dissolved compound. |
| Performing a Reaction | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Use of a fume hood | To provide comprehensive protection from skin and eye contact, and to mitigate the risk of inhaling any vapors or aerosols that may be generated, especially if the reaction is heated. |
| Handling Large Quantities (>10g) | - Nitrile gloves- Chemical-resistant apron over a laboratory coat- Chemical splash goggles and a face shield | To offer an additional layer of protection for the body and face due to the increased risk of a significant spill or splash. |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a manner that prevents cross-contamination.[4]
Procedural Guidance: From Receipt to Disposal
A systematic approach to the handling of this compound is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its management.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Have a copy of the Safety Data Sheet (SDS) readily accessible for immediate reference.
-
-
Handling the Solid :
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If any solid comes into contact with your gloves, change them immediately to prevent further contamination.
-
-
Preparing Solutions :
-
Add the solid to the solvent slowly and stir to dissolve.
-
Be mindful of potential exothermic reactions, although none are specifically noted for this compound with common laboratory solvents.
-
-
Post-Handling :
Emergency Procedures: A Calm and Calculated Response
In the event of an accidental exposure, a swift and correct response is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1][6]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.[1]
-
Chemical Waste : Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Empty Containers : Even empty containers may retain chemical residue and should be disposed of as hazardous waste.
-
Do Not : Do not dispose of this chemical down the drain or in the regular trash.[3][7]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the integrity of your research.
References
- MedchemExpress. (2025). Safety Data Sheet - 4,5-Dimethylbenzene-1,2-diamine.
- PubChem. (n.d.). 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2).
- Cayman Chemical. (2025). Safety Data Sheet - 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Apollo Scientific. (2023). Safety Data Sheet - 4,5-Dimethylbenzene-1,2-diamine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Methoxybenzene-1,2-diamine dihydrochloride.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Apollo Scientific. (2023). Safety Data Sheet - 2,5-Dimethoxybenzene-1,4-diacetonitrile.
- Cayman Chemical. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- Sigma-Aldrich. (n.d.). 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
